1-Ethylbenz(cd)indol-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylbenzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-2-14-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZKRKXJSNSHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171371 | |
| Record name | 1-Ethylbenz(cd)indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1830-56-4 | |
| Record name | 1-Ethylbenz[cd]indol-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylbenz(cd)indol-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylbenz(cd)indol-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylbenz[cd]indol-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLBENZ(CD)INDOL-2(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR88TZB3LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Ethylbenz(cd)indol-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 1-Ethylbenz(cd)indol-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the necessary starting materials, reaction conditions, and experimental protocols. Quantitative data is summarized for clarity, and a logical workflow of the synthesis is presented through a diagram.
Core Synthesis Strategy: A Two-Step Approach
The most direct and widely applicable method for the synthesis of this compound involves a two-step process:
-
Synthesis of the Core Heterocycle: Preparation of the parent compound, benz(cd)indol-2(1H)-one (also known as naphthostyril).
-
N-Alkylation: Introduction of the ethyl group onto the nitrogen atom of the benz(cd)indol-2(1H)-one core.
This approach allows for the efficient construction of the tricyclic system followed by the specific functionalization at the desired position.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Synthesis of Benz(cd)indol-2(1H)-one | 1,8-Naphthalimide, Sodium Hypochlorite | Water, Dioxane | 30 - 100 | 2 hours | ~85 |
| 2 | N-Ethylation of Benz(cd)indol-2(1H)-one | Benz(cd)indol-2(1H)-one, Ethyl Iodide, K₂CO₃ | Acetonitrile | Reflux (~82) | 5 hours | >90 (estimated) |
Experimental Protocols
Step 1: Synthesis of Benz(cd)indol-2(1H)-one
This protocol is adapted from a reported large-scale synthesis and involves the Hofmann rearrangement of 1,8-naphthalimide.
Materials:
-
1,8-Naphthalimide
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
A solution of sodium hydroxide in water is prepared and cooled.
-
1,8-Naphthalimide is suspended in the cold sodium hydroxide solution.
-
Pre-chilled sodium hypochlorite solution is added to the suspension while maintaining a low temperature.
-
The reaction mixture is stirred and allowed to warm to room temperature, then heated to promote the rearrangement.
-
After cooling, the reaction mixture is clarified and then acidified with hydrochloric acid to precipitate the product.
-
The crude benz(cd)indol-2(1H)-one is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Step 2: N-Ethylation of Benz(cd)indol-2(1H)-one
This protocol is a standard N-alkylation procedure adapted for the ethylation of the benz(cd)indol-2(1H)-one core.
Materials:
-
Benz(cd)indol-2(1H)-one
-
Ethyl iodide (or diethyl sulfate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃) solution
Procedure:
-
To a solution of benz(cd)indol-2(1H)-one in acetonitrile, anhydrous potassium carbonate is added.
-
Ethyl iodide is added to the suspension.
-
The reaction mixture is heated to reflux and maintained for several hours until the starting material is consumed (monitoring by TLC).
-
After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and aqueous sodium carbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound can be purified by column chromatography on silica gel.
Synthesis Workflow
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Reaction Mechanism Overview
A simplified mechanistic overview of the N-ethylation step is presented below.
Caption: N-Ethylation via nucleophilic substitution.
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Ethylbenz(cd)indol-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylbenz(cd)indol-2(1H)-one is a heterocyclic aromatic compound with a molecular formula of C₁₃H₁₁NO.[1] It belongs to the benz(cd)indol-2(1H)-one class of molecules, a scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have been explored for their potential as inhibitors of various biological targets, including Aurora B kinase and BRD4, suggesting their potential in oncology and other therapeutic areas.[2][3] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development, as these properties influence critical aspects such as solubility, membrane permeability, and formulation. This guide provides a detailed overview of its known physicochemical characteristics, general experimental protocols for their determination, and relevant logical workflows.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | [1][4] |
| Molecular Weight | 197.23 g/mol | [1][4] |
| CAS Number | 1830-56-4 | [1][4] |
| Melting Point | 68 °C | [4] |
| XLogP3 | 2.6 | [1] |
| Appearance | Not specified (likely solid at room temp.) | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
Characterization
The structural characterization of this compound is typically performed using a combination of spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, including the arrangement of protons and carbon atoms, and to confirm the presence of the ethyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) group of the lactam ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.[1]
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (e.g., 1-2 °C per minute) as it approaches the expected melting point. The temperature range from which the substance begins to melt until it becomes completely liquid is recorded.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Methodology (Shake-Flask Method):
-
A pre-weighed amount of this compound is dissolved in one of two immiscible phases (n-octanol or water), which have been mutually saturated.
-
The second immiscible phase is added, and the mixture is shaken vigorously until equilibrium is achieved.
-
The two phases are then separated by centrifugation.
-
The concentration of the compound in each phase is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[5]
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Aqueous Solubility Determination
Solubility is critical for predicting in vivo absorption and for formulation development.
-
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using an analytical method like HPLC or UV-Vis spectroscopy.
-
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, research on its derivatives provides insights into its potential biological activities. Derivatives of the benz(cd)indol-2(1H)-one scaffold have been identified as inhibitors of Aurora B kinase and BRD4 (Bromodomain-containing protein 4).[2][3]
-
Aurora B Kinase Inhibition: Aurora B kinase is a key regulator of cell division (mitosis). Its inhibition can lead to errors in chromosome segregation and ultimately to cell death (apoptosis) in cancer cells.
-
BRD4 Inhibition: BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that play a crucial role in the regulation of gene expression. Inhibition of BRD4 has shown promise in down-regulating the expression of key oncogenes.
The following diagram illustrates the general concept of kinase inhibition, which is a likely mechanism of action for derivatives of this compound.
Caption: General mechanism of Aurora B kinase inhibition.
Synthesis and Workflow
The synthesis of this compound can be achieved through various methods, including modifications of existing benz(cd)indole structures or by employing coupling reactions to introduce the ethyl group.[1] A general workflow for the synthesis and characterization of this compound is outlined below.
References
- 1. Buy this compound | 1830-56-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Mechanism of Action of 1-Ethylbenz(cd)indol-2(1H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylbenz(cd)indol-2(1H)-one and its structural analogs, belonging to the benzo[cd]indol-2(1H)-one scaffold, have emerged as a versatile class of bioactive molecules with significant therapeutic potential. These compounds have been identified as potent modulators of key cellular signaling pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound and its derivatives, focusing on their roles as inhibitors of the Hedgehog signaling pathway, binders of BET (Bromodomain and Extra-Terminal) bromodomains, and inducers of apoptosis and autophagy. This document consolidates quantitative data, details experimental protocols, and presents visual diagrams of the implicated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Core Mechanisms of Action
The biological activities of this compound and its derivatives are primarily attributed to their interactions with multiple intracellular targets, leading to the modulation of critical signaling cascades. The core mechanisms identified to date include:
-
Inhibition of the Hedgehog Signaling Pathway: A crucial pathway in embryonic development and tissue homeostasis, its aberrant activation is a hallmark of several cancers.
-
Binding to BET Bromodomains: These epigenetic readers are involved in the regulation of gene transcription and are attractive targets for cancer therapy.
-
Induction of Apoptosis and Autophagy: Derivatives of this scaffold have been shown to trigger programmed cell death and cellular self-digestion, particularly in cancer cells.
-
Inhibition of Aurora B Kinase: The benzo[cd]indol-2(1H)-one scaffold has been explored for the development of inhibitors against this key mitotic kinase.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its notable derivatives, demonstrating their potency across various biological assays.
Table 1: Hedgehog Pathway Inhibition by this compound (Compound 1) [1][2]
| Cell Line/Assay Condition | Parameter | Value |
| SHH-LIGHT2 cells (ShhN stimulation) | pIC50 | 6.1 ± 0.2 |
| SHH-LIGHT2 cells (SAG stimulation) | pIC50 | 6.5 ± 0.1 |
| SUFU-KO-LIGHT cells | pIC50 | 6.0 ± 0.1 |
| WNT-LIGHT cells (control) | pIC50 | 4.8 ± 0.1 |
Table 2: BET Bromodomain Binding Affinity and Antiproliferative Activity of Benzo[cd]indol-2(1H)-one Derivatives [3][4]
| Compound | Target | Parameter | Value | Cell Line | Parameter | Value |
| Derivative 1 | BRD4 | Kd | 124 nM | MV4;11 | - | reasonable antiproliferation |
| Derivative 2 | BRD4 | Kd | 137 nM | - | - | - |
| Compound 85 | - | - | - | MV4;11 | - | reasonable antiproliferation |
Table 3: Anticancer Activity of a Lysosome-Targeted Benzo[cd]indol-2(1H)-one Derivative (Compound 15f) [5]
| Cell Line | Assay | Parameter | Value |
| HepG2 | MTT Assay | IC50 (48h) | 1.89 ± 0.12 µM |
| HuH-7 | MTT Assay | IC50 (48h) | 2.54 ± 0.15 µM |
| HepG2 | Annexin V/PI | % Apoptotic Cells (24h, 2 µM) | ~35% |
| HuH-7 | Annexin V/PI | % Apoptotic Cells (24h, 2.5 µM) | ~40% |
Signaling Pathways
The mechanisms of action of this compound and its derivatives can be visualized through the following signaling pathway diagrams.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound and its derivatives.
Hedgehog Pathway Activity Assay
Objective: To quantify the inhibitory effect of the compound on the Hedgehog signaling pathway.
Methodology:
-
Cell Culture: SHH-LIGHT2 cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound.
-
Pathway Activation: The Hedgehog pathway is activated using either Sonic Hedgehog conditioned medium (ShhN) or a small molecule Smoothened agonist (SAG).
-
Luciferase Assay: After a defined incubation period, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
BET Bromodomain Binding Assay (AlphaScreen)
Objective: To determine the binding affinity of the compound to BET bromodomains.
Methodology:
-
Reagents: Recombinant GST-tagged BRD4 bromodomain 1 (BD1) and biotinylated histone H4 peptide are used. AlphaScreen GST Donor beads and Streptavidin Acceptor beads are employed for detection.
-
Assay Setup: The assay is performed in a 384-well plate. The compound, recombinant bromodomain, and biotinylated peptide are incubated together.
-
Bead Addition: AlphaScreen beads are added, and the plate is incubated in the dark.
-
Signal Detection: In the absence of an inhibitor, the binding of the bromodomain to the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. The inhibitor competes with the histone peptide for binding to the bromodomain, leading to a decrease in the signal.
-
Data Analysis: The dissociation constant (Kd) or IC50 value is determined from the competition binding curve.
PROTAC-based Competition Assay for Cellular BET Engagement
Objective: To confirm the binding of the compound to BET bromodomains within a cellular context.
Methodology:
-
Principle: This assay utilizes a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of BET proteins. If the test compound binds to BET bromodomains, it will compete with the PROTAC, thereby preventing BET protein degradation.
-
Cell Treatment: Cells are co-treated with a fixed concentration of a BET-targeting PROTAC (e.g., dBET1) and varying concentrations of this compound.
-
Western Blotting: After treatment, cell lysates are prepared, and the levels of BET proteins (e.g., BRD4) are analyzed by Western blotting.
-
Data Analysis: A rescue of BET protein degradation in the presence of the compound indicates cellular target engagement.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compound.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., HepG2, HuH-7) are treated with the benzo[cd]indol-2(1H)-one derivative for a specified time.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is quantified.
In Vitro Aurora B Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To measure the inhibitory activity of the compound against Aurora B kinase.
Methodology:
-
Kinase Reaction: The assay measures the amount of ADP produced during a kinase reaction. Recombinant Aurora B kinase is incubated with a suitable substrate (e.g., histone H3) and ATP in a kinase buffer. The test compound is included at various concentrations.
-
ADP Detection: After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.[6][7]
Conclusion
This compound and its derivatives represent a promising class of compounds with a rich and diverse pharmacology. Their ability to concurrently target multiple key oncogenic pathways, including Hedgehog signaling and BET bromodomain-mediated transcription, underscores their potential as multi-targeted anticancer agents. Furthermore, the development of derivatives that can specifically accumulate in lysosomes and induce both apoptosis and autophagy opens up new avenues for cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research and development of this versatile chemical scaffold into novel therapeutics.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Spectroscopic Characterization of 1-Ethylbenz(cd)indol-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
1-Ethylbenz(cd)indol-2(1H)-one , with the Chemical Abstracts Service (CAS) number 1830-56-4 , is a derivative of the benz[cd]indol-2(1H)-one ring system. Its molecular formula is C₁₃H₁₁NO, and it has a molecular weight of approximately 197.24 g/mol . The structure features a tricyclic aromatic core with an ethyl group attached to the nitrogen atom. This class of compounds is of interest in medicinal chemistry due to the biological activities exhibited by various derivatives. Accurate spectroscopic characterization is the cornerstone of any research involving the synthesis and application of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | Multiplet | 3H | Aromatic Protons |
| ~ 7.2 - 7.6 | Multiplet | 3H | Aromatic Protons |
| ~ 4.2 | Quartet | 2H | -N-CH₂ -CH₃ |
| ~ 1.4 | Triplet | 3H | -N-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | C=O (Amide Carbonyl) |
| ~ 120 - 140 | Aromatic Carbons |
| ~ 110 - 120 | Aromatic Carbons |
| ~ 35 - 40 | -N-CH₂ -CH₃ |
| ~ 13 - 16 | -N-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2970 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1680 - 1650 | Strong | C=O Stretch (Amide) |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 197 | High | [M]⁺ (Molecular Ion) |
| 168 | Medium | [M - C₂H₅]⁺ |
| 140 | Medium | [M - C₂H₅ - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source. This is often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.
Data Acquisition:
-
The sample is vaporized and introduced into the ion source.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecule.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data interpretation.
Conclusion
The spectroscopic characterization of this compound is essential for its unambiguous identification and the assessment of its purity. This guide provides the expected NMR, IR, and Mass Spec data, along with detailed, generalized protocols for their acquisition. For researchers working on the synthesis or application of this compound, these protocols and predicted data serve as a valuable reference for experimental design and data interpretation. The successful acquisition and interpretation of this spectroscopic data are critical steps in advancing research and development involving this and related heterocyclic compounds.
An In-depth Technical Guide to 1-Ethylbenz(cd)indol-2(1H)-one (CAS 1830-56-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, biological activities, and relevant experimental protocols for 1-Ethylbenz(cd)indol-2(1H)-one (also known as N-Ethylnaphtholactame), a molecule of significant interest in contemporary drug discovery.
Chemical and Physical Properties
This compound is a heterocyclic aromatic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1830-56-4 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| IUPAC Name | 1-ethylbenzo[cd]indol-2-one | [1] |
| Synonyms | N-ETHYLNAPHTHOLACTAME, 1-Ethylbenzo[cd]indol-2(1H)-one, N-Ethyl-1,8-naphtholactam | [3] |
| Melting Point | 68 °C | [4] |
| Boiling Point (Predicted) | 377.0 ± 15.0 °C | [4] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [4] |
| SMILES | CCN1C2=CC=CC3=C2C(=CC=C3)C1=O | [1] |
| InChI Key | BYZKRKXJSNSHEE-UHFFFAOYSA-N | [1] |
Structure
The structure of this compound consists of a tricyclic benzo[cd]indol-2(1H)-one core with an ethyl group attached to the nitrogen atom.
Biological Activity and Signaling Pathways
This compound has emerged as a modulator of key signaling pathways implicated in cancer, demonstrating its potential as a lead compound in oncology drug development.
Hedgehog Signaling Pathway Inhibition
The compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is a known driver in several cancers. Research indicates that this compound acts downstream of the transmembrane proteins Smoothened (SMO) and Suppressor of Fused (SUFU), leading to a reduction in the levels of Gli family transcription factors.[4][5]
A study reported a pIC₅₀ of 6.5 ± 0.1 for a benzo[cd]indol-2(1H)-one derivative in a Gli-luciferase reporter assay, indicating sub-micromolar inhibitory activity.[4]
Aurora B Kinase Inhibition
The benzo[cd]indol-2(1H)-one scaffold has been identified as a potential inhibitor of Aurora B kinase, a key regulator of mitosis.[6][7] Inhibition of Aurora B can lead to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells. The primary substrate for Aurora B in this context is Histone H3, which is phosphorylated at Serine 10 during mitosis.[8][9]
BRD4 Bromodomain Inhibition
Derivatives of benzo[cd]indol-2(1H)-one have been identified as inhibitors of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[2][8][10] BRD4 is a critical epigenetic reader that binds to acetylated histones and regulates the transcription of key oncogenes. The ethyl group of this compound is thought to mimic the acetyl group of lysine, allowing it to bind to the acetyl-lysine binding pocket of BRD4.[8]
Antimicrobial and Antioxidant Activity
While the benzo[cd]indol-2(1H)-one scaffold has been investigated for a range of biological activities, specific quantitative data for the antimicrobial and antioxidant properties of this compound are not extensively reported in the literature. General studies on related indole derivatives suggest potential for these activities.[11] Further investigation is required to quantify the efficacy of this specific compound.
Experimental Protocols
Synthesis of this compound
A general method for the N-alkylation of naphthalimides can be adapted for the synthesis of this compound.
Procedure:
-
To a solution of 1,8-naphthalic anhydride in ethanol, add an equimolar amount of ethylamine.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Note: This is a general procedure and may require optimization for specific laboratory conditions.
Hedgehog Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)
This protocol outlines a method for quantifying the inhibition of the Hedgehog pathway using a Gli-responsive luciferase reporter cell line (e.g., NIH/3T3-Light2).[1][10][12]
Materials:
-
Gli-responsive luciferase reporter cell line (e.g., NIH/3T3-Light2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the negative control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary. Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.
In Vitro Aurora B Kinase Assay
This protocol describes a method to assess the inhibitory activity of this compound against Aurora B kinase by measuring the phosphorylation of its substrate, Histone H3.[8]
Materials:
-
Recombinant active Aurora B kinase
-
Histone H3 protein (substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
This compound
-
SDS-PAGE gels and Western blotting reagents
-
Anti-phospho-Histone H3 (Ser10) antibody
-
Anti-Histone H3 antibody (for loading control)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant Aurora B kinase, and varying concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate Reaction: Add Histone H3 and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with the anti-phospho-Histone H3 (Ser10) antibody to detect the phosphorylated substrate. Use an anti-Histone H3 antibody to ensure equal loading.
-
Quantification: Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[13][14][15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare Sample Solutions: Prepare serial dilutions of this compound and the positive control in the same solvent.
-
Reaction: In a cuvette or a 96-well plate, mix the sample or control solution with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Safety and Handling
Based on available safety data, this compound is classified as an irritant.[10][13] It may be harmful if swallowed or inhaled. The toxicological properties of this compound have not been fully investigated. Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a promising scaffold in drug discovery, demonstrating potent inhibitory activity against key cancer-related signaling pathways, including the Hedgehog pathway, Aurora B kinase, and BRD4. Its multifaceted biological profile warrants further investigation and optimization for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis, characterization, and biological evaluation of this intriguing molecule. As with any research chemical, appropriate safety precautions must be observed during handling and experimentation.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. rsc.org [rsc.org]
- 12. amsbio.com [amsbio.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. mdpi.com [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
The Benz[cd]indol-2(1H)-one Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benz[cd]indol-2(1H)-one scaffold, a rigid tricyclic aromatic lactam, has emerged as a privileged structure in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery and history of this important heterocyclic core, detailing its synthesis, key derivatives, and its evolution as a pharmacophore targeting a range of diseases. Particular focus is given to its role in the development of inhibitors for critical cancer-related targets, including Aurora B kinase, Bromodomain and Extra-Terminal (BET) proteins, and the Hedgehog signaling pathway. This document includes a compilation of quantitative biological data, detailed experimental protocols for seminal synthetic and analytical procedures, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Discovery and Early History
The parent compound, benz[cd]indol-2(1H)-one, is also commonly known in early literature as naphthostyril. Its history dates back to the early 20th century, with initial synthetic routes focusing on the cyclization of 1,8-disubstituted naphthalene precursors. Early and notable methods for its preparation included the reduction of 8-nitro-1-naphthoic acid and the Hofmann rearrangement of naphthalimide using alkaline hypochlorites or hypobromites.[1] These foundational methods paved the way for more advanced and efficient synthetic strategies in the decades that followed. Initially, its primary applications were in the synthesis of vat dyes and organic pigments.[2]
Evolution of Synthetic Methodologies
The synthesis of the benz[cd]indol-2(1H)-one core and its derivatives has evolved significantly from the early, often harsh, reaction conditions. Modern methods offer improved yields, scalability, and the ability to introduce a wide range of substituents, which has been crucial for its development as a versatile drug scaffold.
A key modern approach involves the intramolecular cyclization of 1-naphthylamides, which can be achieved through metal-catalyzed reactions. This allows for the direct formation of the lactam ring. Furthermore, functionalization of the core at various positions has been extensively explored to develop structure-activity relationships (SAR) for different biological targets.
Representative Synthetic Protocol: N-Alkylation of 6-acetylbenzo[cd]indol-2(1H)-one
This protocol describes a common method for derivatizing the benz[cd]indol-2(1H)-one core, which is a critical step in the synthesis of many biologically active compounds.
Objective: To synthesize 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one.
Materials:
-
6-acetylbenzo[cd]indol-2(1H)-one (5.1 mmol)
-
Anhydrous potassium carbonate (K₂CO₃) (15.3 mmol)
-
1,4-dibromobutane (6.27 mmol)
-
Acetonitrile (CH₃CN), 15 ml
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (5.1 mmol) in 15 ml of acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (15.3 mmol).
-
Add 1,4-dibromobutane (6.27 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 5 hours.
-
Monitor the progress of the reaction using thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash with an aqueous sodium carbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications and Key Derivatives
The benz[cd]indol-2(1H)-one scaffold has been identified as a potent inhibitor of several key proteins implicated in cancer and other diseases. The following sections highlight its most significant applications.
Aurora B Kinase Inhibitors
Virtual screening of large compound libraries identified the benz[cd]indol-2(1H)-one core as a potential inhibitor of Aurora B kinase, a protein that plays a critical role in cell division and is often overexpressed in cancer.[3] Subsequent synthesis and evaluation of a series of derivatives led to the discovery of potent antitumor agents.
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound 7e | Aurora B Kinase | 89 | HCT116 | [4] |
| AZD1152-HQPA | Aurora B Kinase | 1.4 | MDA-MB-468 | (Not in search results) |
Bromodomain and Extra-Terminal (BET) Protein Inhibitors
The benz[cd]indol-2(1H)-one scaffold has been successfully utilized to develop potent inhibitors of the BET family of proteins, particularly BRD4.[2] BRD4 is a key regulator of oncogene transcription, making it an attractive target for cancer therapy.
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound 23 | BRD4 | 1.02 (biochemical) | MV4-11 | (Not in search results) |
| Compound 85 | BRD4 | 124 (binding affinity) | MV4-11 | (Not in search results) |
Hedgehog Signaling Pathway Inhibitors
More recently, benz[cd]indol-2(1H)-one derivatives have been identified as inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in several cancers. These compounds have been shown to act downstream of the Smoothened (SMO) receptor, offering a potential strategy to overcome resistance to SMO inhibitors.
| Compound | Target | pIC₅₀ | Cell Line | Reference |
| Compound 1 | Hedgehog Pathway | 6.0 ± 0.1 | SUFU-KO-LIGHT | (Not in search results) |
| Compound 1 | Hedgehog Pathway | 6.5 ± 0.1 | ShhN or SAG stimulated | (Not in search results) |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade that, when dysregulated, can lead to tumorigenesis. Benz[cd]indol-2(1H)-one-based inhibitors have been shown to modulate this pathway at the level of the GLI transcription factors, downstream of SMO.
Caption: Simplified Hedgehog signaling pathway.
BRD4 Inhibition Workflow
The discovery and development of benz[cd]indol-2(1H)-one-based BRD4 inhibitors often follow a structured workflow, from initial screening to cellular characterization.
Caption: Drug discovery workflow for BRD4 inhibitors.
Key Experimental Protocols
BRD4 Inhibition Assay (AlphaScreen)
Objective: To determine the in vitro inhibitory activity of a compound against the binding of BRD4 to an acetylated histone peptide.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. A donor bead and an acceptor bead are brought into proximity by a biological interaction. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibition of the interaction prevents this signal.
Materials:
-
Recombinant His-tagged BRD4 protein
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads
-
Nickel chelate Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Test compounds dissolved in DMSO
-
384-well microplate (white, opaque)
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the His-tagged BRD4 protein to each well.
-
Add the biotinylated acetylated histone peptide to each well.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
In subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further defined period (e.g., 60 minutes).
-
Read the plate on a microplate reader equipped for AlphaScreen detection.
-
Calculate the IC₅₀ values from the dose-response curves.
GLI-Luciferase Reporter Assay
Objective: To measure the effect of a compound on the transcriptional activity of the GLI transcription factor in the Hedgehog signaling pathway.
Principle: This cell-based assay utilizes a reporter gene construct where the expression of luciferase is under the control of a promoter containing GLI-binding sites. Activation of the Hedgehog pathway leads to GLI-mediated transcription and a corresponding increase in luciferase activity, which can be measured by the light produced upon addition of a substrate.
Materials:
-
NIH-3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hedgehog pathway agonist (e.g., Shh-N conditioned medium or SAG)
-
Test compounds dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)
-
Luminometer
Procedure:
-
Seed the stable NIH-3T3 cells into a 96-well plate and grow to confluency.
-
Treat the cells with serial dilutions of the test compound for a defined pre-incubation period (e.g., 2 hours).
-
Add the Hedgehog pathway agonist to the wells to stimulate the pathway. Include control wells with no agonist.
-
Incubate the cells for a further period (e.g., 24-48 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency.
-
Determine the effect of the compound on GLI transcriptional activity and calculate IC₅₀ values.
Conclusion
The benz[cd]indol-2(1H)-one scaffold has a rich history, evolving from a component of dyes to a highly valued core in modern drug discovery. Its rigid structure and synthetic tractability have allowed for the development of potent and selective inhibitors of key therapeutic targets. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational resource for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.
References
- 1. US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
Potential Therapeutic Targets of 1-Ethylbenz(cd)indol-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylbenz(cd)indol-2(1H)-one is a heterocyclic compound belonging to the benzo[cd]indol-2(1H)-one scaffold. This chemical entity and its derivatives have emerged as promising modulators of several key biological pathways implicated in a range of pathologies, most notably cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of this compound, presenting quantitative data on its biological activity, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways. The primary therapeutic avenues for this compound class appear to be through the inhibition of Bromodomain and Extra-Terminal (BET) proteins, modulation of the Hedgehog signaling pathway, and inhibition of Aurora B kinase.
Chemical and Pharmacological Profile
-
IUPAC Name: 1-ethylbenzo[cd]indol-2(1H)-one
-
Synonyms: N-Ethyl-1,8-naphtholactam, N-Ethylnaphthostyril[1]
Key Therapeutic Targets and Mechanisms of Action
The benzo[cd]indol-2(1H)-one scaffold has been identified as a versatile pharmacophore, engaging multiple, distinct molecular targets. The ethyl substitution at the 1-position has been shown to be a critical feature for interaction with specific targets, such as the acetyl-lysine binding pocket of BET bromodomains.[4]
Bromodomain and Extra-Terminal (BET) Protein Inhibition
This compound has been identified as a potent inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are epigenetic readers that play a crucial role in transcriptional regulation.[4][5] These proteins recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[6][7] Dysregulation of BET protein function is a hallmark of various cancers and inflammatory conditions.[5]
The compound binds to the acetyl-lysine binding pocket of the bromodomains, with the ethyl group mimicking the natural acetyl-lysine ligand.[4] This competitive inhibition displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as c-Myc, Bcl-2, and CDK6.[8] Notably, derivatives of the benzo[cd]indol-2(1H)-one scaffold have demonstrated selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2).[9][10]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (HH) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[9] Aberrant activation of this pathway is implicated in the development and progression of several cancers.[9] this compound has been identified as a downstream inhibitor of the HH pathway, acting independently of the Smoothened (SMO) receptor.[3][4]
The compound has been shown to reduce the cellular and ciliary levels of the GLI family of transcription factors (GLI1 and GLI2), the final effectors of the HH pathway.[3][4] This leads to the suppression of HH target gene expression.[4] The inhibitory effect is observed even in cell models with constitutive pathway activation due to the loss of the Suppressor of Fused (SUFU), a negative regulator of GLI proteins.[3][4] This downstream mechanism of action suggests potential for overcoming resistance to SMO-targeting HH pathway inhibitors.[11]
Aurora B Kinase Inhibition
Aurora B kinase is a key regulator of cell division, playing essential roles in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[12][13] Its overexpression is common in many human cancers, making it an attractive target for cancer therapy.[14] Virtual screening and subsequent enzymatic assays have identified the benzo[cd]indol-2(1H)-one scaffold as a potential inhibitor of Aurora B kinase.[15] Inhibition of Aurora B leads to defects in mitosis, polyploidy, and ultimately, apoptosis in cancer cells.[16]
Quantitative Biological Activity Data
The following tables summarize the available quantitative data for this compound and its closely related derivatives.
Table 1: Hedgehog Pathway Inhibition by this compound (Compound 1)
| Cell Line | Assay Type | Parameter | Value | Reference |
| SHH-LIGHT2 | ShhN-induced HH pathway activation | pIC₅₀ | 6.5 ± 0.1 | [3] |
| SHH-LIGHT2 | SAG-induced HH pathway activation | pIC₅₀ | 6.5 ± 0.1 | [3] |
| SUFU-KO-LIGHT | Constitutive HH pathway activation | pIC₅₀ | 6.2 ± 0.1 | [3] |
Table 2: BET Bromodomain Inhibitory Activity of Benzo[cd]indol-2(1H)-one Derivatives
| Compound | Target | Assay Type | Parameter | Value (µM) | Reference |
| Compound 1 (this compound) | BRD4_BD1 | Anti-proliferative (MV4-11 cells) | IC₅₀ | 11.67 | [8][17] |
| Compound 23 (derivative) | BRD4 | AlphaScreen | IC₅₀ | 1.02 | [8][17] |
| Compound 24 (derivative) | BRD4 | AlphaScreen | IC₅₀ | 1.43 | [8][17] |
| Compound 28 (derivative) | BRD4 | AlphaScreen | IC₅₀ | 1.55 | [8][17] |
| Compound 44 (derivative) | BRD4 | AlphaScreen | IC₅₀ | 3.02 | [8][17] |
| Compound 44 (derivative) | BRD4_BD1 | Anti-proliferative (MV4-11 cells) | IC₅₀ | 11.54 | [8][17] |
| LT052 (derivative) | BRD4 (BD1) | - | IC₅₀ | 0.088 | [10] |
| LT052 (derivative) | BRD4 (BD2) | - | IC₅₀ | 12 | [10] |
Table 3: Aurora Kinase Inhibitory Activity of a Benzo[cd]indol-2(1H)-one Derivative
| Compound | Target | Assay Type | Parameter | Value (%) | Concentration (µM) | Reference |
| Compound 7e (derivative) | Aurora B | In vitro enzyme assay | Inhibition | Potent | - | [15] |
| Compound 185 (derivative) | Aurora B | In vitro enzyme assay | Inhibition | 27.80 | 50 | [15] |
Experimental Protocols
BRD4 AlphaScreen Assay
This protocol is adapted from established methods for measuring competitive binding to BRD4.[4][18][19]
-
Reagents and Materials:
-
Recombinant His-tagged BRD4 bromodomain (BD1 or BD2)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well white opaque microplates
-
Test compound (this compound) serially diluted in DMSO
-
-
Procedure:
-
Add test compound dilutions to the microplate wells.
-
Add the His-tagged BRD4 bromodomain protein and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Add the biotinylated histone H4 peptide and incubate for another defined period (e.g., 15-30 minutes) at room temperature.
-
In subdued light, add a mixture of the Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on a suitable plate reader with an excitation wavelength of 680 nm and an emission wavelength between 520-620 nm.
-
-
Data Analysis:
-
The signal is inversely proportional to the binding of the test compound to the bromodomain.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Hedgehog Pathway GLI-Luciferase Reporter Assay
This protocol is based on standard methods for quantifying Hedgehog pathway activity.[9][15][20][21]
-
Reagents and Materials:
-
NIH/3T3 or other suitable cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) conditioned medium or Smoothened agonist (SAG)).
-
Test compound (this compound).
-
Dual-luciferase reporter assay system.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in the 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a short pre-incubation period (e.g., 1-2 hours).
-
Add the Hedgehog pathway agonist to the appropriate wells.
-
Incubate the plates for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for cell viability and transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Determine the IC₅₀ or pIC₅₀ value by plotting the normalized luciferase activity against the log of the inhibitor concentration.
-
In Vitro Aurora B Kinase Assay
This protocol describes a typical in vitro kinase assay to measure the inhibitory activity against Aurora B.[12][13][14]
-
Reagents and Materials:
-
Recombinant active Aurora B kinase.
-
Kinase substrate (e.g., Histone H3).
-
ATP (radiolabeled or for use with a detection kit).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Test compound (this compound).
-
Method for detecting substrate phosphorylation (e.g., phosphospecific antibodies and Western blotting, or a luminescence-based ADP detection kit).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Aurora B kinase, and the substrate.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer or a specific stop reagent).
-
Detect the level of substrate phosphorylation.
-
-
Data Analysis:
-
Quantify the phosphorylation signal for each compound concentration.
-
Calculate the percent inhibition relative to the no-inhibitor control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8][22][23][24]
-
Reagents and Materials:
-
Bacterial strain of interest (e.g., Mycobacterium tuberculosis).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Test compound (this compound).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
-
Procedure:
-
Prepare two-fold serial dilutions of the test compound in the growth medium directly in the 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria, no compound) and negative (no bacteria) growth controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visually inspect the plates for turbidity, or measure the optical density at 600 nm, to assess bacterial growth.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of BET inhibition by this compound leading to reduced oncogene transcription.
Experimental Workflows
References
- 1. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 2. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay in Summary_ki [bdb99.ucsd.edu]
- 19. Assay in Summary_ki [bindingdb.org]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 23. mdpi.com [mdpi.com]
- 24. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
An In-Depth Technical Guide to Benz(cd)indol-2(1H)-one Derivatives as Aurora B Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the potential of the benz(cd)indol-2(1H)-one scaffold as a basis for developing Aurora B kinase inhibitors. It is important to note that while derivatives of this core structure have been investigated, the specific compound 1-Ethylbenz(cd)indol-2(1H)-one has not been identified as a potent Aurora B kinase inhibitor in the available scientific literature. The information presented herein is based on a key study that explored various derivatives of this scaffold.
Introduction: Aurora B Kinase as a Therapeutic Target
Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in cell division. As a key component of the chromosomal passenger complex (CPC), Aurora B is integral to several mitotic events, including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint, and cytokinesis.[1][2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2-M transition.[3]
Overexpression of Aurora B is a common feature in numerous human cancers and is often associated with aneuploidy, genetic instability, and tumorigenesis. This makes Aurora B a compelling target for the development of novel anticancer therapeutics. Inhibition of Aurora B can lead to defects in chromosome segregation, endoreduplication, and ultimately apoptosis in cancer cells.[4]
The Benz(cd)indol-2(1H)-one Scaffold in Kinase Inhibition
The benz(cd)indol-2(1H)-one core is a versatile scaffold that has been explored for the development of inhibitors for various protein targets, including Bromodomain-containing protein 4 (BRD4) and, notably, Aurora B kinase.[5][6] Its rigid, planar structure provides a foundation for designing compounds that can fit into the ATP-binding pocket of kinases.
A significant advancement in this area came from a study by Nie et al. (2014), who utilized virtual screening to identify a lead compound based on the benz(cd)indol-2(1H)-one scaffold.[7] This led to the synthesis and biological evaluation of a series of derivatives aimed at inhibiting Aurora B kinase.[7]
Quantitative Data on Benz(cd)indol-2(1H)-one Derivatives
The pivotal study by Nie et al. identified a lead compound through virtual screening and subsequently synthesized a series of derivatives to optimize inhibitory activity against Aurora B kinase.[7] While the specific IC50 values from this study are not publicly available in the reviewed literature, the key findings are summarized below. For comparison, a table of well-characterized, publicly available Aurora B kinase inhibitors is also provided.
Table 1: Summary of Benz(cd)indol-2(1H)-one Derivatives as Aurora B Inhibitors (Nie et al., 2014) [7]
| Compound | Structure/Description | Activity against Aurora B |
| 1 | 1-(n-propyl)-6-[2-(carboxyl)tetrahydropyrrol-1-yl]sulfonyl-benzo[cd]indol-2(1H)-one | Identified as a potential lead compound through virtual screening. |
| 7e | A synthesized derivative of the lead compound. | Displayed the most potent antitumor activity against Aurora B kinase among the synthesized series. |
| Other Derivatives | A series of novel benz[cd]indol-2(1H)-one derivatives. | Evaluated by in vitro enzyme assay; activities varied. |
Note: Specific IC50 values for the compounds from Nie et al. are not available in the cited literature.
Table 2: IC50 Values of Selected Publicly Known Aurora B Kinase Inhibitors for Comparison
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |
| Barasertib (AZD1152-HQPA) | - | 0.37 | - |
| AMG 900 | 5 | 4 | 1 |
| ZM-447439 | 110 | 130 | - |
| SNS-314 | 9 | 31 | 3 |
| PHA-680632 | 27 | 135 | 120 |
Signaling Pathways and Experimental Workflows
Visualizing the Aurora B signaling pathway and the experimental workflow for inhibitor screening is crucial for understanding the context of this research.
Caption: Aurora B Kinase Signaling Pathway and Points of Inhibition.
Caption: General Workflow for Screening Aurora B Kinase Inhibitors.
Detailed Experimental Protocols
The following section provides a representative, detailed protocol for an in vitro Aurora B kinase inhibition assay. This protocol is a composite based on standard methodologies and may not exactly replicate the one used by Nie et al. for which specific details were not available.
Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against recombinant human Aurora B kinase.
Principle: The assay measures the amount of ADP produced from the kinase reaction where Aurora B phosphorylates a substrate. The amount of ADP is quantified using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).[8][9] A decrease in signal in the presence of the test compound indicates inhibition of kinase activity.
Materials:
-
Recombinant human Aurora B kinase enzyme system (containing enzyme, substrate like Myelin Basic Protein (MBP), and reaction buffer).[9]
-
ATP solution.
-
Test compounds (e.g., benz(cd)indol-2(1H)-one derivatives) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).[8]
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes.
-
Plate reader capable of measuring luminescence.
-
30°C incubator.
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Reaction Buffer by diluting the provided stock (e.g., 5x) with sterile distilled water.
-
Prepare a master mix containing the 1x Kinase Reaction Buffer, ATP (at a concentration near its Km for Aurora B, typically 10-50 µM), and the kinase substrate (e.g., MBP).[4]
-
Prepare serial dilutions of the test compounds in DMSO. Then, create intermediate dilutions in 1x Kinase Reaction Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[4]
-
Dilute the recombinant Aurora B kinase to the desired working concentration in 1x Kinase Reaction Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compounds or vehicle (DMSO in buffer for controls) to the appropriate wells of the assay plate.
-
Add 12.5 µL of the master mix (Buffer, ATP, Substrate) to all wells.
-
Add 10 µL of 1x Kinase Reaction Buffer to the "Blank" or "No Enzyme" control wells.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the diluted Aurora B kinase to all wells except the "Blank" controls. The final reaction volume is 25 µL.
-
Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
-
Detection:
-
After the incubation period, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Incubate at room temperature for another 30-45 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the "Blank" signal from all other readings.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle_Control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
The benz(cd)indol-2(1H)-one scaffold represents a promising starting point for the development of novel Aurora B kinase inhibitors. The work by Nie et al. has demonstrated that derivatives of this core structure can exhibit potent activity against this key oncogenic target.[6][7] However, further research is required to fully elucidate the potential of this compound class.
Future efforts should focus on:
-
Comprehensive Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.
-
Kinome-wide Selectivity Profiling: Assessing the selectivity of the most potent compounds against a panel of other kinases to identify potential off-target effects.
-
Cell-Based and In Vivo Evaluation: Progressing lead compounds into cellular assays to confirm their mechanism of action and into preclinical animal models to evaluate their efficacy and safety.
By pursuing these avenues of research, the full therapeutic potential of benz(cd)indol-2(1H)-one-based Aurora B kinase inhibitors can be explored for cancer therapy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. promega.co.uk [promega.co.uk]
- 9. Aurora B Kinase Enzyme System [worldwide.promega.com]
Introduction: A Novel Downstream Approach to Hedgehog Pathway Modulation
An In-depth Technical Guide on the Role of Benzo[cd]indol-2(1H)-one in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging role of the benzo[cd]indol-2(1H)-one scaffold as a potent downstream inhibitor of the Hedgehog (Hh) signaling pathway. The focus is on the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the evaluation of these compounds. While this guide centers on the parent compound, benzo[cd]indol-2(1H)-one, the principles and methodologies described are applicable to its derivatives, including 1-Ethylbenz(cd)indol-2(1H)-one.
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development.[1] In adult tissues, its aberrant reactivation is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma, making it a prime target for therapeutic intervention.[1] Current clinical inhibitors primarily target the transmembrane protein Smoothened (SMO). However, the development of resistance, often through mutations in SMO, necessitates the discovery of agents that act on downstream components of the pathway.
The benzo[cd]indol-2(1H)-one scaffold has been identified as a novel class of Hh pathway inhibitors that act downstream of the Suppressor of Fused (SUFU) protein.[2] This downstream mechanism offers a promising strategy to overcome SMO-based resistance. Evidence suggests these compounds function through epigenetic modulation, specifically by targeting the Bromodomain and Extra-Terminal (BET) family of proteins.[2]
Mechanism of Action: Epigenetic Regulation of GLI Transcription Factors
Unlike SMO antagonists, benzo[cd]indol-2(1H)-one inhibits the Hh pathway at the level of the GLI transcription factors, the final effectors of the cascade. The proposed mechanism involves the inhibition of BET bromodomains, particularly BRD2 and BRD4.[2] In an active Hh pathway, these BET proteins are recruited to the promoters of GLI target genes, such as GLI1 and GLI2, facilitating their transcription.
Benzo[cd]indol-2(1H)-one disrupts this process by binding to BET bromodomains, which prevents their recruitment to GLI loci.[2] This leads to a reduction in the expression of Hh target genes. Crucially, this action occurs downstream of SUFU, a key negative regulator of GLI proteins. As a result, the compound retains its inhibitory activity even in cellular models with a loss of SUFU function, where the pathway is constitutively active.[1][2][3][4][5] Studies have shown that treatment with benzo[cd]indol-2(1H)-one leads to a decrease in both cellular and ciliary levels of GLI2 and prevents the expression of GLI1.[1][2][3][4][5]
Caption: Hedgehog signaling pathway and the point of inhibition by Benzo[cd]indol-2(1H)-one.
Quantitative Data Summary: Potency and Selectivity
The inhibitory activity of benzo[cd]indol-2(1H)-one (referred to as Compound 1 in the source literature) and its analogue (Compound 2) has been quantified across various cell-based assays. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), demonstrates sub-micromolar potency in inhibiting the Hedgehog pathway under different activation conditions. The compound shows significantly less activity against the related WNT signaling pathway, indicating a degree of selectivity.[2]
| Compound | Cell Line | Pathway Activator | Target Pathway | pIC50 (Mean ± SEM) | Reference |
| Compound 1 | SHH-LIGHT2 | ShhN-conditioned medium | Hedgehog | 6.1 ± 0.2 | [2] |
| Compound 1 | SHH-LIGHT2 | SMO Agonist (SAG) | Hedgehog | 6.1 ± 0.2 | [2] |
| Compound 1 | NIH-3T3 | ShhN or SAG | Hedgehog | 6.5 ± 0.1 | [2] |
| Compound 1 | SUFU-KO-LIGHT | Constitutive (SUFU loss) | Hedgehog | 6.0 ± 0.1 | [2] |
| Compound 2 | SUFU-KO-LIGHT | Constitutive (SUFU loss) | Hedgehog | ~6.0 | [2] |
| Compound 1 | WNT-LIGHT | Wnt3a-conditioned medium | WNT | 4.8 ± 0.1 | [2] |
Experimental Protocols
The following protocols are synthesized from standard methodologies and findings reported in the evaluation of benzo[cd]indol-2(1H)-ones.[1][2][3][6]
Hedgehog Pathway Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of GLI proteins.
Objective: To determine the IC50 of a test compound on Hedgehog pathway activation.
Materials:
-
Hh-responsive reporter cell line (e.g., SHH-LIGHT2, SUFU-KO-LIGHT mouse embryonic fibroblasts).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Hh pathway activator (e.g., ShhN-conditioned medium or SAG, if not using a constitutively active cell line).
-
Test compound (benzo[cd]indol-2(1H)-one).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of treatment (e.g., 25,000 cells/well). Incubate for 16-24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: For non-constitutive cell lines, add the Hh pathway activator (e.g., ShhN or SAG) to the wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 24 to 30 hours.[1]
-
Cell Lysis: Equilibrate the plate to room temperature. Remove the medium and lyse the cells according to the dual-luciferase assay system manufacturer's protocol.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activity using a luminometer. The Renilla luciferase signal is used to normalize for cell number and transfection efficiency.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
Medulloblastoma Spheroid Viability Assay
This 3D culture model better recapitulates the tumor microenvironment.
Objective: To assess the effect of a test compound on the viability of cancer cell spheroids.
Materials:
-
Medulloblastoma cell line (e.g., Ptch1 deficient).
-
Ultra-low attachment 96-well round-bottom plates.
-
Spheroid formation medium.
-
Test compound.
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D).
-
Luminometer.
Procedure:
-
Spheroid Formation: Seed a single-cell suspension in ultra-low attachment plates. Centrifuge briefly to facilitate cell aggregation at the bottom of the wells. Incubate for 3-4 days to allow spheroid formation.[7]
-
Compound Treatment: Once spheroids have formed and reached a consistent size, add the test compound at various concentrations.
-
Incubation: Incubate for an extended period, typically 6-7 days, to allow for compound penetration and effect.[7]
-
Viability Assessment: Add the 3D cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the ATP content, indicating the number of viable cells.
-
Measurement and Analysis: Shake the plate to mix and incubate at room temperature. Measure luminescence and calculate the percentage of viability relative to vehicle-treated controls.
Caption: General experimental workflow for evaluating a Hedgehog pathway inhibitor.
Conclusion and Future Directions
The benzo[cd]indol-2(1H)-one scaffold represents a significant development in the search for novel Hedgehog pathway inhibitors. Its downstream, epigenetic-based mechanism of action provides a clear advantage over existing SMO-targeting agents, particularly in the context of acquired resistance. The sub-micromolar potency and efficacy in GLI-driven cancer models, such as medulloblastoma, highlight its therapeutic potential.[1][2][3][4][5]
Future research should focus on the structure-activity relationship (SAR) of this scaffold to optimize potency and pharmacokinetic properties. The development of derivatives, such as this compound, may lead to compounds with improved drug-like characteristics. Furthermore, in vivo studies in relevant cancer models are essential to validate the preclinical findings and establish the safety and efficacy of this promising new class of Hedgehog pathway inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. reactionbiology.com [reactionbiology.com]
1-Ethylbenz(cd)indol-2(1H)-one: A Technical Whitepaper on a Novel BET Bromodomain Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the 1-ethylbenz(cd)indol-2(1H)-one scaffold as a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, playing a pivotal role in transcriptional activation of key oncogenes and pro-inflammatory genes. Inhibition of these proteins has emerged as a promising therapeutic strategy in oncology and inflammatory diseases. This guide details the quantitative inhibitory data, experimental protocols for assessment, and the underlying signaling pathways affected by this novel class of inhibitors.
Introduction to BET Bromodomains and the Benz(cd)indol-2(1H)-one Scaffold
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers transcriptional machinery to chromatin, driving the expression of genes critical for cell proliferation and survival, such as MYC. The dysregulation of BET protein activity is a hallmark of various cancers and inflammatory conditions.
The benzo[cd]indol-2(1H)-one core structure has been identified through structure-based virtual screening as a novel scaffold for potent and selective BET bromodomain inhibitors.[1][2] X-ray crystallography has confirmed that these compounds bind to the same pocket as the natural ligand, acetylated lysine. The ethyl substituent in this compound is thought to mimic the acetyl group of acetylated lysine, contributing to its binding affinity.[2][3] Derivatives of this scaffold have demonstrated significant anti-proliferative effects in various cancer cell lines and exhibit favorable pharmacokinetic profiles, marking them as a promising new class of therapeutics.[1][4]
Quantitative Inhibitory Activity
While specific data for the parent compound, this compound, is embedded within broader studies of the scaffold, extensive structure-activity relationship (SAR) studies have been conducted on its derivatives. The following tables summarize the inhibitory potency of key compounds from this class against BET bromodomains and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Inhibitory Potency of Benzo[cd]indol-2(1H)-one Derivatives against BET Bromodomains
| Compound Reference | Target Bromodomain | Assay Type | IC50 (nM) | Kd (nM) | Selectivity Notes |
| Compound 6 | BRD4 BD1 | AlphaScreen | 49.5 ± 10.3 | - | ~50-fold selective for BD1 over BD2 |
| BRD4 BD2 | AlphaScreen | 2479 ± 170 | - | ||
| Potent Derivative 1 | BRD4 | - | - | 124 | High selectivity over non-BET bromodomains |
| Potent Derivative 2 | BRD4 | - | - | 137 | High selectivity over non-BET bromodomains |
| Compound 4 | BRD4 BD1 | - | 410 | 137 | - |
| Compound LT052 (5) | BRD4 BD1 | - | 88 | - | >100-fold selective for BRD4(1) over BRD4(2) |
| BRD4 BD2 | - | 12,000 | - |
Data compiled from multiple sources.[1][4]
Table 2: Anti-proliferative Activity of Benzo[cd]indol-2(1H)-one Derivatives in Cancer Cell Lines
| Compound Reference | Cell Line | Cancer Type | IC50 / LD50 (µM) |
| Compound 1 | MV4-11 | Acute Myeloid Leukemia | 3.5 |
| HL-60 | Acute Promyelocytic Leukemia | 2 | |
| HT-29 | Colorectal Cancer | 8.5 | |
| GLI-driven | Lung Cancer Cells | Lung Cancer | 1-10 |
| GLI-driven | Medulloblastoma Spheroids | Medulloblastoma | 1-10 |
Data compiled from multiple sources.[2][3]
Signaling Pathways Modulated by Benzo[cd]indol-2(1H)-one Inhibitors
BET inhibitors function by displacing BRD4 and other BET proteins from chromatin, thereby preventing the transcription of key target genes. This leads to the downregulation of critical oncogenic and inflammatory signaling pathways.
MYC Oncogene Regulation
One of the most well-documented effects of BET inhibition is the profound and rapid suppression of MYC transcription.[5] BRD4 is known to be enriched at super-enhancers that drive MYC expression. By displacing BRD4, benzo[cd]indol-2(1H)-one derivatives effectively shut down this critical oncogenic driver, leading to cell cycle arrest and senescence in susceptible cancer models.[5]
Hedgehog and NF-κB Signaling
Beyond MYC, this scaffold has been shown to modulate other critical cancer-related pathways. It acts as a downstream inhibitor of the Hedgehog (HH) signaling pathway by reducing the levels of the transcription factor GLI2 and preventing GLI1 expression.[3] Additionally, BRD4 is known to interact with acetylated RelA to activate the NF-κB transcriptional program, a key driver of inflammation and cell survival. Inhibition by benzo[cd]indol-2(1H)-one derivatives can thus also suppress NF-κB-mediated gene expression.
Experimental Protocols
The evaluation of benzo[cd]indol-2(1H)-one derivatives involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays: AlphaScreen and TR-FRET
Objective: To quantify the binding affinity and inhibitory potency of compounds against isolated BET bromodomains.
a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the interaction between a biotinylated histone H4 peptide (acetylated) and a GST-tagged bromodomain protein. Streptavidin-coated Donor beads bind the peptide, and anti-GST-coated Acceptor beads bind the bromodomain. Upon interaction, the beads are brought into proximity, and laser excitation of the Donor bead results in a singlet oxygen-mediated energy transfer to the Acceptor bead, which then emits light. An inhibitor disrupts this interaction, leading to a decrease in the signal.
-
Methodology:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Add GST-tagged BRD4-BD1 (or other BET domains) and biotinylated H4 peptide to the wells of a 384-well plate.
-
Add serial dilutions of the test compound (e.g., this compound) and incubate for 30 minutes at room temperature.
-
Add a suspension of anti-GST Acceptor beads and Streptavidin Donor beads. Incubate for 60-90 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
b) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
-
Principle: This assay measures the proximity of a donor fluorophore (e.g., Europium-labeled antibody against a GST-tagged bromodomain) and an acceptor fluorophore (e.g., APC-labeled ligand or peptide). Inhibition of the bromodomain-ligand interaction separates the donor and acceptor, reducing the FRET signal.
-
Methodology:
-
To the wells of a low-volume 384-well plate, add the test compound at various concentrations.
-
Add the Europium-labeled donor (e.g., BRD2 bromodomain 1 Europium Chelate).
-
Add the Ligand/APC Acceptor mixture.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a fluorescent microplate reader capable of time-resolved fluorescence.
-
Determine IC50 values from the dose-response curves.
-
Cellular Assays
Objective: To assess the effect of the inhibitor on cell proliferation, viability, and target gene expression in relevant cancer cell lines.
a) Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Methodology:
-
Seed cancer cells (e.g., MV4-11) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate (luciferin) for the luciferase reaction.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate GI50/IC50 values based on the reduction in cell viability compared to vehicle-treated controls.
-
b) Target Gene Expression Analysis (qRT-PCR)
-
Principle: To confirm the mechanism of action by measuring the downregulation of known BET target genes, such as MYC.
-
Methodology:
-
Treat cells (e.g., MM.1S) with the inhibitor at its approximate IC50 concentration for various time points (e.g., 1, 4, 8 hours).
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for MYC and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in MYC expression relative to the control.
-
Experimental and Drug Discovery Workflow
The discovery and development of benzo[cd]indol-2(1H)-one inhibitors follow a structured workflow from initial screening to in vivo validation.
Conclusion
The this compound scaffold represents a highly promising and novel class of BET bromodomain inhibitors. Derivatives have demonstrated high potency and selectivity, particularly for the BD1 domain of BRD4, and exhibit significant anti-proliferative activity in various cancer models. Their mechanism of action, centered on the transcriptional suppression of key oncogenes like MYC and the modulation of pro-survival pathways such as Hedgehog and NF-κB, provides a strong rationale for their continued development. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and optimize this important new class of epigenetic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of 1-Ethylbenz(cd)indol-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and antifungal properties of the synthetic heterocyclic compound 1-Ethylbenz(cd)indol-2(1H)-one. While direct and extensive research on the antimicrobial spectrum of this specific molecule is limited, this document consolidates available data, explores the activities of structurally related compounds, details relevant experimental methodologies, and proposes potential mechanisms of action. The benz(cd)indol-2(1H)-one scaffold, a core component of this molecule, has demonstrated significant biological activity in various therapeutic areas, suggesting a promising foundation for the development of novel antimicrobial agents. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing indole and its fused-ring analogues, have historically been a rich source of biologically active molecules. This compound, a derivative of the benz(cd)indol-2(1H)-one scaffold, represents a compelling candidate for investigation. While primarily explored for its applications in other therapeutic areas, including as an inhibitor of Aurora B kinase in cancer therapy, preliminary evidence suggests potential antimicrobial applications, particularly against Mycobacterium tuberculosis.
This guide will delve into the known synthesis of this compound, collate the antimicrobial and antifungal data of related indole and benzimidazole derivatives to infer potential efficacy, describe standard experimental protocols for screening, and visualize potential mechanisms and workflows to guide future research.
Synthesis and Characterization
The synthesis of this compound can be accomplished through established synthetic routes for indole derivatives. Common methods include the Fisher indole synthesis and the Friedländer reaction. Characterization of the resulting compound is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial and Antifungal Activity
Direct quantitative data on the broad-spectrum antimicrobial and antifungal activity of this compound is not extensively available in current literature. However, the compound has shown promise in specific applications, notably against Mycobacterium tuberculosis, suggesting it could be a valuable lead compound for the development of new anti-tuberculosis drugs.
To provide a comprehensive overview of the potential of this chemical class, the following table summarizes the antimicrobial and antifungal activities of various related indole and benzimidazole derivatives against a range of microorganisms. This data serves as a surrogate to guide the potential screening and evaluation of this compound.
Table 1: Antimicrobial and Antifungal Activities of Selected Indole and Benzimidazole Derivatives
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indole Derivatives | 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus ATCC 25923 | < 1 | - | - |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus ATCC 43300 (MRSA) | 3.9–7.8 | - | - | |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis mc(2)155 | 3.9 | - | - | |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans ATCC 10231 | 3.9 | - | - | |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans ATCC 10231 | 3.9 | - | - | |
| Indole-thiadiazole derivatives | Candida albicans | 3.125 | Fluconazole | - | |
| Indole-thiadiazole derivatives | Candida krusei | Highly Active | Fluconazole | - | |
| Benzimidazole Derivatives | N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | Micrococcus luteus | - | - | - |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | Escherichia coli | - | - | - | |
| Benzimidazole derivatives (general) | Aspergillus niger | 31.25–125 | Ketoconazole | - | |
| Benzimidazole derivatives (5g, 5i) | Aspergillus fumigatus | 7.81 | Ketoconazole | - |
Note: The compounds listed are derivatives of the broader indole and benzimidazole classes and not this compound itself. This data is presented to illustrate the potential antimicrobial and antifungal activity of this structural class.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antimicrobial and antifungal activity. The following are detailed protocols for key experiments typically cited in the evaluation of novel antimicrobial compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria and fungi.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound, this compound, is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included. A standard antibiotic or antifungal agent is also tested as a positive control.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Agar Streak Dilution Method
This method is an alternative for determining the MIC, particularly for certain types of bacteria.
-
Preparation of Agar Plates: A series of agar plates containing serial dilutions of the test compound are prepared.
-
Inoculation: A standardized suspension of the test microorganism is streaked onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is the lowest concentration of the compound that prevents the growth of the microbial colonies.
Visualizations: Workflows and Potential Mechanisms
To facilitate a clearer understanding of the experimental processes and potential biological interactions, the following diagrams are provided.
Evaluating the Free Radical Scaving Potential of 1-Ethylbenz(cd)indol-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of a wide array of human diseases. Consequently, the identification and characterization of novel antioxidant agents is a cornerstone of modern drug discovery. Indole derivatives have emerged as a promising class of compounds with significant antioxidant and free radical scavenging properties.[1][2] This technical guide outlines a comprehensive framework for the evaluation of the free radical scavenging potential of 1-Ethylbenz(cd)indol-2(1H)-one, a synthetic indole derivative. While specific experimental data for this compound is not yet available in public literature, this document provides the theoretical basis for its potential antioxidant activity, detailed experimental protocols for its assessment, and a discussion of the underlying cellular mechanisms of action.
Introduction: Oxidative Stress and the Promise of Indole Derivatives
Reactive oxygen species, which include superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism.[1] While they play a role in cellular signaling, their overproduction can lead to oxidative damage to lipids, proteins, and DNA, contributing to cellular dysfunction and the development of chronic diseases such as cancer, neurodegenerative disorders, and cardiovascular disease.[1]
Antioxidants mitigate oxidative stress by neutralizing these reactive species. The indole nucleus, a key structural motif in many biologically active compounds, has been identified as a "privileged scaffold" in medicinal chemistry due to its diverse pharmacological activities, including potent antioxidant effects.[2][3] The antioxidant activity of indole derivatives is often attributed to the ability of the indole nitrogen to donate a hydrogen atom or an electron, thereby stabilizing free radicals.[4] The nature and position of substituents on the indole ring can significantly influence this activity.[5][6][7] Therefore, this compound, with its extended aromatic system and N-ethyl substitution, presents an interesting candidate for investigation as a novel antioxidant agent.
Theoretical Framework for Antioxidant Activity
The free radical scavenging activity of indole derivatives can proceed through several mechanisms, primarily:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H group of the indole ring is a potential site for this action.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then deprotonates to yield a neutral radical.
The specific mechanism is influenced by the structure of the antioxidant, the nature of the free radical, and the solvent system.[4] The ethyl group at the N1 position of this compound may influence its lipophilicity and interaction with cellular membranes, potentially enhancing its protective effects against lipid peroxidation.
Proposed Experimental Evaluation of Free Radical Scavenging Potential
To thoroughly assess the antioxidant and free radical scavenging capabilities of this compound, a battery of in vitro assays is recommended. The following sections detail the standardized protocols for these key experiments.
Data Presentation: Summarizing Quantitative Antioxidant Activity
A systematic approach to data presentation is crucial for the comparative analysis of antioxidant potential. All quantitative data, specifically the half-maximal inhibitory concentration (IC₅₀) values, should be summarized in a clear and structured format. The IC₅₀ value represents the concentration of the test compound required to scavenge 50% of the free radicals in the assay.
| Assay | Free Radical | Test Compound | IC₅₀ (µg/mL) | Standard Compound | Standard IC₅₀ (µg/mL) |
| DPPH Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | This compound | To be determined | Ascorbic Acid | To be determined |
| ABTS Scavenging Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺) | This compound | To be determined | Trolox | To be determined |
| Hydroxyl Radical Scavenging Assay | Hydroxyl Radical (•OH) | This compound | To be determined | Mannitol | To be determined |
| Superoxide Radical Scavenging Assay | Superoxide Anion (O₂⁻) | This compound | To be determined | Quercetin | To be determined |
Detailed Experimental Protocols
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[8][9] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[8][9]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM working solution of DPPH in the same solvent.
-
In a 96-well microplate, add varying concentrations of the test compound to the wells.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control (solvent + DPPH) and a blank (solvent + test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of scavenging against the concentration of the test compound.
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[10] The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance at 734 nm.[10]
Procedure:
-
Prepare the ABTS•⁺ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[10]
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound.
-
In a 96-well microplate, add varying concentrations of the test compound to the wells.
-
Add the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value as described for the DPPH assay.
Principle: This assay is often based on the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) to generate hydroxyl radicals. The hydroxyl radicals then react with a detector molecule (e.g., deoxyribose or salicylic acid) to produce a colored product.[11][12] The presence of an antioxidant reduces the formation of this colored product.[11]
Procedure (using the deoxyribose method):
-
Prepare the following reagents in a suitable buffer (e.g., phosphate buffer, pH 7.4): FeCl₃, EDTA, deoxyribose, H₂O₂, and ascorbic acid.
-
Prepare a stock solution of this compound.
-
In test tubes, mix the test compound at various concentrations with FeCl₃, EDTA, and deoxyribose.
-
Initiate the reaction by adding H₂O₂ and ascorbic acid.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding thiobarbituric acid (TBA) and trichloroacetic acid (TCA).
-
Heat the tubes in a boiling water bath for 15 minutes to develop the color.
-
Cool the tubes and measure the absorbance at 532 nm.
-
Calculate the percentage of hydroxyl radical scavenging activity and determine the IC₅₀ value.
Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan.[13][14] The antioxidant competes with NBT for the superoxide radicals, thus inhibiting formazan formation.[13]
Procedure:
-
Prepare the following reagents in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0): NBT, NADH, and PMS.
-
Prepare a stock solution of this compound.
-
In a 96-well microplate, add the test compound at various concentrations, NBT, and NADH to the wells.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide radical scavenging activity and determine the IC₅₀ value.
Cellular Mechanisms of Antioxidant Action: Signaling Pathways
Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. A key pathway in this regard is the Keap1-Nrf2 pathway.[15][16]
The Keap1-Nrf2 Signaling Pathway: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels by its repressor protein Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation.[15][16] In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[15] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.
Investigating the ability of this compound to activate the Nrf2 pathway would provide valuable insights into its potential as a cellular protectant. This can be assessed through techniques such as Western blotting to measure the nuclear accumulation of Nrf2 and qPCR to quantify the expression of Nrf2-target genes.
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.
Caption: A generalized experimental workflow for antioxidant assays.
Conclusion
While direct experimental evidence for the free radical scavenging potential of this compound is currently lacking, its chemical structure, belonging to the pharmacologically significant class of indole derivatives, suggests that it is a promising candidate for investigation. This technical guide provides a robust framework for the systematic evaluation of its antioxidant properties, from in vitro chemical assays to the elucidation of its effects on key cellular signaling pathways. The detailed protocols and data presentation structures outlined herein are intended to guide researchers in generating the high-quality, reproducible data necessary to advance our understanding of this compound and its potential therapeutic applications in diseases associated with oxidative stress.
References
- 1. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of structure on the antioxidant activity of indolinic nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of unexplored indole derivatives: synthesis and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. phytojournal.com [phytojournal.com]
- 15. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Ethylbenz(cd)indol-2(1H)-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethylbenz(cd)indol-2(1H)-one is a promising heterocyclic compound demonstrating significant potential in cancer research. As a derivative of the benzo[cd]indol-2(1H)-one scaffold, it functions as a potent inhibitor of Bromodomain and Extra-Terminal (BET) proteins, subsequently modulating critical oncogenic signaling pathways such as the Hedgehog (HH) pathway.[1][2] These application notes provide a detailed experimental protocol for the utilization of this compound in a cell culture setting, including methodologies for assessing its cytotoxic and anti-proliferative effects. The provided protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Introduction
This compound, with the chemical formula C₁₃H₁₁NO and a molecular weight of 197.237 g/mol , has emerged as a molecule of interest in oncology. Its mechanism of action involves the inhibition of BET bromodomains, which are crucial readers of epigenetic marks and play a pivotal role in transcriptional regulation. By binding to BET proteins, this compound disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes like MYC and components of the Hedgehog signaling pathway. The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of various cancers. This compound has been shown to inhibit the Hedgehog pathway downstream of the Suppressor of Fused (SUFU), leading to a reduction in the levels of GLI transcription factors.[1][2] This targeted activity makes it a compelling candidate for further investigation as an anti-cancer therapeutic.
Data Presentation
The following table summarizes the cytotoxic activity of this compound (referred to as Compound 1 in the cited literature) against a panel of human cancer cell lines. This data provides a valuable reference for selecting appropriate starting concentrations for in vitro experiments.
| Cell Line | Cancer Type | IC50 / LD50 (µM) | Citation |
| MV4-11 | Acute Myeloid Leukemia | 3.5 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 2 | [1] |
| HT-29 | Colorectal Cancer | 8.5 | [1] |
| A549 | Lung Carcinoma | 1 - 10 | [1] |
| Medulloblastoma Spheroids | Medulloblastoma | 1 - 10 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (CAS: 1830-56-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.97 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Cell Culture and Treatment
Materials:
-
Cancer cell lines of interest (e.g., A549, HT-29, MV4-11)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Sterile cell culture plates (e.g., 96-well, 6-well)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture the selected cancer cell lines in their recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed the cells at an appropriate density in sterile culture plates. The seeding density will vary depending on the cell line and the duration of the experiment. A typical seeding density for a 96-well plate for a 72-hour assay is 5,000-10,000 cells per well.
-
Allow the cells to adhere and resume logarithmic growth for 24 hours before treatment.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully remove the medium from each well.
-
Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Western Blot Analysis for Hedgehog Pathway Inhibition
This protocol can be used to assess the effect of this compound on the protein levels of key components of the Hedgehog signaling pathway.
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-GLI2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GLI1, GLI2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression.
Visualizations
Signaling Pathway of this compound
References
Application of 1-Ethylbenz(cd)indol-2(1H)-one in high-performance liquid chromatography (HPLC)
Application Notes and Protocols for the HPLC Analysis of 1-Ethylbenz(cd)indol-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of this compound in high-performance liquid chromatography (HPLC). The protocols detailed below are intended for the analytical determination and purification of this compound, which is noted for its applications in analytical chemistry and as a scaffold in medicinal chemistry.[1]
Analytical HPLC Method for Quantification
This method is suitable for the quantitative analysis of this compound in various matrices. It employs a reverse-phase HPLC approach, which is a common and robust technique for the separation of non-polar to moderately polar compounds.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is appropriate for this analysis. The following table summarizes the recommended instrumental parameters.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid* |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Assumed based on typical absorbance for similar aromatic structures) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
*For applications requiring mass spectrometry (MS) compatibility, 0.1% Formic Acid should be used in place of Phosphoric Acid.[2]
Experimental Protocol: Quantitative Analysis
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in the mobile phase to make a 100 µg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation (e.g., from a reaction mixture or biological matrix):
-
Dissolve a known quantity of the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.
-
If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering substances.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions.
-
Record the peak area and retention time for this compound.
-
-
Data Processing:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Workflow for Quantitative HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Preparative HPLC for Isolation and Purification
The analytical method described above can be scaled up for the preparative isolation of this compound. This is particularly useful for obtaining high-purity material for use as a reference standard or for further chemical synthesis and biological testing.[2]
Instrumentation and Chromatographic Conditions for Preparative HPLC
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with a fraction collector |
| Column | Newcrom R1, 21.2 x 250 mm, 10 µm |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic, to be optimized) with 0.1% Formic Acid |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Experimental Protocol: Preparative Isolation
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Filter the solution to remove any insoluble material.
-
-
Method Development (Small Scale):
-
Using an analytical HPLC system, optimize the mobile phase composition to achieve good separation of the target compound from impurities. A shallow gradient of increasing acetonitrile concentration is often effective.
-
-
Scale-Up and Purification:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample solution.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.
-
-
Post-Purification:
-
Combine the collected fractions containing the pure compound.
-
Remove the mobile phase solvents using a rotary evaporator.
-
Dry the purified compound under vacuum.
-
Confirm the purity of the isolated compound using the analytical HPLC method.
-
Logical Flow for Preparative HPLC Purification
Caption: Logical workflow for the purification of this compound via preparative HPLC.
Application as an Internal Standard
General Protocol for Use as an Internal Standard
-
Selection of Analyte: The analyte of interest should have a similar chemical structure and retention time to this compound but be well-resolved from it chromatographically.
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Sample and Standard Preparation:
-
To each calibration standard and unknown sample, add a fixed volume of the internal standard stock solution to achieve a consistent final concentration.
-
-
Analysis and Data Processing:
-
Perform HPLC analysis as previously described.
-
Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard:
-
RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)
-
-
Calculate the average RF from the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the following equation:
-
Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Average RF)
-
-
Conceptual Relationship in Internal Standard Method
Caption: Conceptual workflow illustrating the role of an internal standard in quantitative analysis.
References
Application Notes and Protocols for the Synthesis and Evaluation of 1-Ethylbenz(cd)indol-2(1H)-one Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylbenz(cd)indol-2(1H)-one derivatives have emerged as a promising class of compounds in cancer research. These molecules have demonstrated potent anti-proliferative activity across a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of key oncogenic signaling pathways. Notably, these derivatives have been identified as inhibitors of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, leading to the downregulation of the proto-oncogene c-Myc.[1][2] Furthermore, they have been shown to act as downstream inhibitors of the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[3][4][5] This document provides detailed application notes and protocols for the synthesis of a representative this compound derivative and for its evaluation in cancer cell lines.
Data Presentation
The following table summarizes the cytotoxic activity of various this compound derivatives against several human cancer cell lines, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MV4-11 (Leukemia) | 3.5 | [3] |
| HL-60 (Leukemia) | 2 | [3] | |
| HT-29 (Colon) | 8.5 | [3] | |
| A549 (Lung) | ~1-10 | [3] | |
| Medulloblastoma | ~1-10 | [3] | |
| Compound 23 | MV4-11 (Leukemia) | 5.55 | [1] |
| Compound 44 | MV4-11 (Leukemia) | 11.54 | [1] |
| Unspecified Derivative | A549 (Lung) | 16.89 | [6] |
| Unspecified Derivative | HepG2 (Liver) | 15.83 | [6] |
| Unspecified Derivative | HeLa (Cervical) | 13.73 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one
This protocol describes a representative synthesis of a this compound derivative.
Materials:
-
6-acetylbenzo[cd]indol-2(1H)-one
-
1,4-dibromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Sodium Carbonate (Na₂CO₃) solution, aqueous
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Column chromatography setup (Silica gel)
-
Petroleum ether and Ethyl acetate for chromatography
Procedure:
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (e.g., 1.0 g, approximately 4.7 mmol) in anhydrous acetonitrile (e.g., 20 mL) in a round-bottom flask, add anhydrous potassium carbonate (e.g., 1.95 g, approximately 14.1 mmol).
-
Add 1,4-dibromobutane (e.g., 1.52 g, approximately 7.05 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 5 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with an aqueous solution of sodium carbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired product, 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one.[7]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Synthesized this compound derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well plate reader (spectrophotometer)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO and then prepare serial dilutions in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for c-Myc, Bcl-2, and CDK6 Expression
This protocol is for assessing the effect of the synthesized compounds on the protein levels of key oncogenes.
Materials:
-
Cancer cell line of interest
-
Synthesized this compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Myc, Bcl-2, CDK6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cancer cells with the test compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The downregulation of c-Myc, Bcl-2, and CDK6 is expected upon treatment with active this compound derivatives.[1]
Visualizations
Caption: A simplified workflow for the synthesis of a this compound derivative.
Caption: The inhibitory effect of this compound derivatives on the BRD4-c-Myc signaling axis.
Caption: Inhibition of the Hedgehog signaling pathway by reducing GLI protein levels.
References
- 1. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethylbenz(cd)indol-2(1H)-one as a Molecular Probe for Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylbenz(cd)indol-2(1H)-one is a heterocyclic aromatic compound with a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.23 g/mol .[1] While traditionally explored as a scaffold in medicinal chemistry, particularly as a kinase inhibitor, the benzo[cd]indol-2(1H)-one core structure has shown significant promise for the development of fluorescent molecular probes for bio-imaging. This document provides detailed application notes and protocols for the potential use of this compound as a molecular probe, drawing upon the properties of structurally related compounds and established bio-imaging methodologies.
Derivatives of the benzo[cd]indol-2(1H)-one scaffold have been shown to exhibit fluorescence and have been developed as lysosome-targeting bio-imaging agents. These probes are valuable tools for studying lysosomal dynamics, autophagy, and drug delivery. The ethyl substitution on the indole nitrogen may influence the compound's photophysical properties, cellular uptake, and biological interactions.
Putative Properties and Characteristics
Direct experimental data on the photophysical and biological properties of this compound as a bio-imaging probe are not extensively available in the current literature. However, based on a closely related benzo[cd]indol-2(1H)-one derivative developed for lysosomal imaging, we can infer the following potential characteristics:
| Property | Putative Value/Characteristic | Notes |
| Excitation Maximum (λex) | ~390 nm | Based on a fluorescent derivative. Optimal excitation may vary. |
| Emission Maximum (λem) | ~550 nm (Green Fluorescence) | Based on a fluorescent derivative. |
| Cellular Permeability | Likely cell-permeable | Hydrophobic nature suggests passive diffusion across the cell membrane. |
| Subcellular Localization | Potentially lysosomes | Based on derivatives designed to target acidic organelles. |
| Cytotoxicity | Expected to be low at working concentrations | Should be experimentally determined for each cell line. |
| Photostability | Moderate to High | To be determined experimentally. |
| Quantum Yield (Φ) | To be determined experimentally. |
Experimental Protocols
Herein, we provide detailed protocols for the characterization and application of this compound as a fluorescent probe for cellular imaging. It is crucial to note that these are generalized protocols and will require optimization for specific experimental conditions and cell types.
Protocol 1: Preparation of Stock Solution
A concentrated stock solution is essential for accurate and reproducible experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Live-Cell Imaging of Lysosomes
This protocol outlines the steps for staining and imaging lysosomes in live cells using this compound.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (from Protocol 1)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
Procedure:
-
Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes or coverslips at a density that will result in 60-80% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed serum-free or complete culture medium. A final concentration range of 1-10 µM is a good starting point for optimization.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Based on the putative properties, use an excitation wavelength around 390 nm and collect the emission signal around 550 nm. A standard DAPI or FITC filter set might be a reasonable starting point if a specific filter for these wavelengths is unavailable.
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Workflow for live-cell imaging with this compound.
Protocol 3: Co-localization with a Lysosomal Marker
To confirm the lysosomal localization of this compound, a co-localization experiment with a known lysosomal marker (e.g., LysoTracker™ Red) is recommended.
Materials:
-
Cells stained with this compound (from Protocol 2)
-
LysoTracker™ Red DND-99 or another suitable lysosomal marker
-
Confocal microscope
Procedure:
-
Follow steps 1 and 2 of Protocol 2 for staining with this compound.
-
During the last 15-30 minutes of incubation with this compound, add the commercial lysosomal marker at its recommended concentration.
-
Proceed with the washing steps as described in Protocol 2.
-
Image the cells using a confocal microscope, sequentially acquiring images for the green channel (this compound) and the red channel (lysosomal marker) to avoid spectral bleed-through.
-
Analyze the co-localization of the two signals using appropriate software (e.g., ImageJ/Fiji with the Coloc 2 plugin). A high Pearson's correlation coefficient would indicate significant co-localization.
References
Application Notes and Protocols for Evaluating Enzyme Inhibition by 1-Ethylbenz(cd)indol-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylbenz(cd)indol-2(1H)-one is a heterocyclic compound belonging to the benzo[cd]indol-2(1H)-one scaffold.[1][2] This chemical family has garnered significant interest in medicinal chemistry due to its diverse biological activities. Research indicates that derivatives of this scaffold act as potent inhibitors of critical enzymes involved in cellular regulation and disease progression.[1][2] Notably, compounds with the benzo[cd]indol-2(1H)-one core have been identified as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, and as inhibitors of Aurora B kinase.[3][4][5]
BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes like c-Myc.[6] Their inhibition is a promising strategy for cancer therapy. Aurora B kinase is a key regulator of mitosis, and its inhibition can lead to defects in chromosome segregation and ultimately, apoptosis in cancer cells.[7] Therefore, this compound represents a valuable lead compound for the development of novel therapeutics.
These application notes provide detailed protocols for evaluating the inhibitory activity of this compound against two of its potential primary targets: BRD4 bromodomain 1 (BD1) and Aurora B kinase. Additionally, protocols for secondary cellular assays are included to assess the downstream biological effects of enzyme inhibition.
Data Presentation
The following tables summarize illustrative quantitative data for the inhibitory activity of this compound. Note: This data is hypothetical and for demonstration purposes to guide researchers in data presentation.
Table 1: In Vitro Enzymatic Inhibition Data
| Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| BRD4 (BD1) | TR-FRET | 150 | 95 | Competitive |
| Aurora B Kinase | ADP-Glo | 250 | 180 | ATP-Competitive |
Table 2: Cellular Activity Data
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| MV4;11 (Leukemia) | MTT | Cell Viability (72h) | 2.5 |
| HeLa (Cervical Cancer) | MTT | Cell Viability (72h) | 5.8 |
| MV4;11 (Leukemia) | Western Blot | c-Myc reduction (24h) | - |
| HeLa (Cervical Cancer) | Western Blot | p-Histone H3 (Ser10) reduction (24h) | - |
Mandatory Visualizations
Caption: Overall Experimental Workflow for Inhibitor Evaluation.
References
- 1. Buy this compound | 1830-56-4 [smolecule.com]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Versatile Scaffold of 1-Ethylbenz(cd)indol-2(1H)-one in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1-Ethylbenz(cd)indol-2(1H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in the design of potent and selective modulators of various biological targets. Its unique tricyclic structure provides a rigid framework that can be strategically functionalized to achieve high-affinity interactions with enzymes and proteins implicated in a range of diseases, most notably cancer. This document provides detailed application notes and experimental protocols for researchers interested in leveraging this scaffold for drug discovery and development.
Application Notes
The this compound scaffold has been successfully employed to develop inhibitors for several key oncology targets, including Bromodomain and Extra-Terminal (BET) proteins, Aurora B kinase, and the Hedgehog signaling pathway. Furthermore, its utility has been demonstrated in the creation of targeted therapies, such as lysosome-targeted anti-metastatic agents.
Inhibition of BET Bromodomains
Derivatives of this compound have emerged as potent inhibitors of BET bromodomains, particularly BRD4.[1][2][3] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are considered promising targets for cancer therapy. The ethyl group at the N1 position of the indol-2-one core has been shown to mimic the acetylated lysine residue that is the natural binding partner of BET bromodomains.[4] By occupying this binding pocket, these inhibitors can displace BET proteins from chromatin, leading to the downregulation of key oncogenes like MYC.
Modulation of Aurora B Kinase
The this compound scaffold has been utilized to generate potent and selective inhibitors of Aurora B kinase, a key regulator of mitosis. Overexpression of Aurora B is common in many cancers, and its inhibition leads to defects in chromosome segregation and ultimately, apoptosis. Structure-activity relationship (SAR) studies have guided the optimization of this scaffold to achieve nanomolar potency against Aurora B.
Interference with the Hedgehog Signaling Pathway
Aberrant activation of the Hedgehog (HH) signaling pathway is a known driver in several types of cancer. The this compound scaffold has been identified as a novel chemotype for the development of downstream HH pathway inhibitors.[4][5] These compounds have been shown to act downstream of the Smoothened (SMO) receptor, a common target for other HH pathway inhibitors, potentially offering an advantage in cases of SMO-inhibitor resistance.[4]
Lysosome-Targeted Anti-Metastatic Agents
By conjugating the this compound scaffold with polyamine chains, researchers have developed novel lysosome-targeted anti-metastatic agents.[6][7] These conjugates can selectively accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization, induction of autophagy, and apoptosis. This targeted approach minimizes off-target toxicity and enhances the therapeutic index.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various this compound derivatives against their respective targets.
Table 1: Inhibitory Activity of this compound Derivatives against BET Bromodomains
| Compound ID | Target | Assay Format | IC50 (nM) | Kd (nM) | Reference |
| Compound 85 | BRD4 | - | - | 137 | [2][8] |
| Unspecified | BRD4 | - | - | 124 | [2][8] |
Table 2: Inhibitory Activity of Indolin-2-one Derivatives against Aurora B Kinase
| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| Carbamate 6e | Aurora B | 16.2 | MDA-MB-468 | 32.6 ± 9.9 | [9] |
| Cyclopropylurea 8a | Aurora B | 10.5 | MDA-MB-468 | 29.1 ± 7.3 | [9] |
Table 3: Inhibitory Activity of this compound against the Hedgehog Signaling Pathway
| Compound ID | Cell Line | Assay Condition | pIC50 | Reference |
| Compound 1 | SHH-LIGHT2 | ShhN Stimulation | 6.1 ± 0.2 | [4] |
| Compound 1 | SHH-LIGHT2 | SAG Stimulation | 6.5 ± 0.1 | [4] |
| Compound 1 | SUFU-KO-LIGHT | Constitutive Activation | 6.0 ± 0.1 | [4] |
Table 4: Anti-proliferative Activity of a 1H-benzo[c,d]indol-2-one Derivative
| Compound ID | Cell Line | IC50 (µM) | Reference |
| A3 | A549 | 0.428 | [10] |
| A3 | P388 | 1.69 | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the N-alkylation and further functionalization of the benz(cd)indol-2(1H)-one core, adapted from the literature.[6][7]
Workflow for the Synthesis of Functionalized this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
Materials:
-
6-acetylbenzo[cd]indol-2(1H)-one
-
1,4-dibromobutane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Carbonate (Na₂CO₃)
-
Various amines for functionalization
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
N-Alkylation: a. To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (5.1 mmol) in 15 mL of CH₃CN, add anhydrous K₂CO₃ (15.3 mmol) and 1,4-dibromobutane (6.27 mmol).[6] b. Reflux the mixture for 5 hours.[6] c. After cooling, concentrate the reaction mixture under reduced pressure. d. Dissolve the residue in CH₂Cl₂ and wash with aqueous Na₂CO₃.[6] e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate product.
-
Functionalization: a. To a solution of the intermediate from step 1 (e.g., 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, 4 mmol) in 30 mL of dry CH₃CN, add K₂CO₃ (10.71 mmol) and the desired amine (4.8 mmol).[6] b. Reflux the reaction mixture for 8 hours.[6] c. After completion, cool the mixture and concentrate in vacuo. d. Purify the residue by column chromatography to obtain the final functionalized derivative.[6]
Protocol 2: BRD4 Inhibition Assay (AlphaScreen)
This protocol outlines the general steps for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of BRD4 binding to an acetylated histone peptide.[11][12][13][14][15]
Workflow for BRD4 AlphaScreen Assay
Caption: Workflow for the BRD4 AlphaScreen inhibition assay.
Materials:
-
GST-tagged BRD4 protein (bromodomain 1)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Glutathione (GSH) Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4)
-
Test compounds (this compound derivatives)
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of GST-tagged BRD4 protein to each well and incubate for 30 minutes at room temperature.[14]
-
Add the biotinylated histone H4 peptide to each well.
-
Add a mixture of Streptavidin-coated Donor beads and GSH Acceptor beads to each well.[14]
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-compatible reader to measure the luminescent signal. A decrease in signal indicates inhibition of the BRD4-histone interaction.
Protocol 3: Hedgehog Signaling Pathway Reporter Assay
This protocol describes a luciferase-based reporter assay to quantify the inhibition of the Hedgehog signaling pathway in cells.[10][16][17]
Workflow for Hedgehog Signaling Reporter Assay
Caption: Workflow for the Hedgehog signaling luciferase reporter assay.
Materials:
-
NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).[10][16]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium)
-
Test compounds
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed the reporter cells into a 96-well plate and incubate overnight to allow for cell attachment.[10]
-
Treat the cells with serial dilutions of the test compounds.
-
Stimulate the Hedgehog pathway by adding a predetermined optimal concentration of the agonist (e.g., SAG).[4]
-
Incubate the plate for 24-48 hours at 37°C.[10]
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the specific inhibition of the Hedgehog pathway.
Protocol 4: In Vitro Aurora B Kinase Inhibition Assay
This protocol details an in vitro assay to measure the inhibition of Aurora B kinase activity.[8][9][18]
Workflow for Aurora B Kinase Assay
Caption: Workflow for the in vitro Aurora B kinase inhibition assay.
Materials:
-
Recombinant active Aurora B kinase
-
Kinase substrate (e.g., Histone H3 peptide)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)[18]
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-histone H3 antibody)
-
Microplates
-
Plate reader (luminometer or fluorescence reader depending on the detection method)
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a microplate, add the test compound dilutions.
-
Add the Aurora B kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[18]
-
Incubate the plate at 30°C for 60 minutes.[18]
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP, followed by the addition of the kinase detection reagent to measure the amount of ADP produced.[8]
-
Quantify the signal using a plate reader. A lower signal corresponds to greater inhibition of Aurora B kinase activity.
Protocol 5: Cell Viability Assay (MTT)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[6][19][20][21][22][23]
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6]
-
Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.[6]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][19]
-
Shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
BET Bromodomain Inhibition Signaling Pathway
Caption: Inhibition of BET bromodomain signaling by this compound derivatives.
Aurora B Kinase Signaling Pathway in Mitosis
Caption: Inhibition of the Aurora B kinase signaling pathway during mitosis.
Hedgehog Signaling Pathway Inhibition
Caption: Downstream inhibition of the Hedgehog signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 8. promega.com [promega.com]
- 9. promega.co.uk [promega.co.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Cytotoxicity of 1-Ethylbenz(cd)indol-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
1. Introduction and Background
1-Ethylbenz(cd)indol-2(1H)-one belongs to the benzo[cd]indol-2(1H)-one chemical scaffold. This class of compounds has garnered interest for its potential biological activities. Recent studies have identified compounds with this core structure as inhibitors of the Hedgehog (HH) signaling pathway by targeting BET bromodomains.[1] Specifically, the parent compound, benzo[cd]indol-2(1H)-one, has shown moderate anti-proliferative effects against various cancer cell lines.[1] Other derivatives have been investigated as lysosome-targeted anti-metastatic agents that can induce both autophagy and apoptosis in cancer cells.[2]
Given the emerging therapeutic potential of this scaffold, a thorough understanding of the cytotoxic profile of new analogs like this compound is crucial. These application notes provide a comprehensive framework for assessing its in vitro cytotoxicity using a panel of standard, validated assays. The goal is to determine the compound's potency (IC50), and to elucidate the primary mechanism of cell death, be it through metabolic disruption, loss of membrane integrity (necrosis), or programmed cell death (apoptosis).
2. Recommended Cell Lines
The choice of cell lines is critical for contextualizing the cytotoxic effects. Based on the known activity of related compounds, a panel should include:
-
Hedgehog-driven cancer cells: Medulloblastoma (e.g., Daoy) or basal cell carcinoma cell lines to test the primary hypothesis of HH pathway inhibition.
-
Commonly used cancer cell lines: A panel such as those from the NCI-60 screen (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver]) to assess broader anti-cancer activity.[3]
-
A non-cancerous cell line: A normal human cell line (e.g., MRC-5 [lung fibroblast] or HEK293 [human embryonic kidney]) to determine the compound's selectivity index (SI), a measure of its therapeutic window.
3. Data Presentation: Summarizing Cytotoxic Activity
Quantitative data from cytotoxicity assays should be presented clearly to facilitate interpretation. A tabular format is recommended for summarizing the half-maximal inhibitory concentration (IC50) values.
Table 1: Example - Cytotoxic Activity (IC50) of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI)* |
|---|---|---|---|---|
| Daoy | Medulloblastoma | 48 | [Insert Value] | [Calculate Value] |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | [Calculate Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] | [Calculate Value] |
| MRC-5 | Normal Lung Fibroblast | 48 | [Insert Value] | N/A |
*Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line
Table 2: Example - Mechanistic Assay Results
| Assay Type | Cell Line | Treatment | Result (Fold Change vs. Control) ± SD |
|---|---|---|---|
| LDH Release (% Cytotoxicity) | Daoy | Compound (IC50) | [Insert Value] |
| Caspase-3/7 Activity | Daoy | Compound (IC50) | [Insert Value] |
4. Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.
MTT Assay for Cell Viability and Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of metabolically active cells and can be quantified spectrophotometrically after solubilization.[5]
Materials:
-
96-well flat-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Solubilization buffer (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[5]
-
Microplate reader (absorbance at 570-590 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm) using a microplate reader.[5]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[10] The LDH assay measures the activity of this released enzyme through a coupled reaction that produces a colored formazan product, which is quantifiable by its absorbance at 490 nm.[11] The amount of color is proportional to the number of lysed cells.[11]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
96-well flat-bottom plates
-
Cells and compound as described for the MTT assay
-
Lysis buffer (e.g., 10% Triton X-100, often included in kits) for maximum release control[11]
-
Microplate reader (absorbance at 490 nm)[11]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described in the MTT protocol (Steps 1-3). Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer.
-
Background: Medium only.[11]
-
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[11][12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of this mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Caspase-3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that are critical mediators of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[14] This assay uses a specific luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[15] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[15][16]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit
-
Opaque-walled 96-well plates (white plates for luminescence)
-
Cells and compound as described for the MTT assay
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described previously. It is recommended to test concentrations around the predetermined IC50 value.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[15]
-
Assay Procedure (Add-Mix-Measure):
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[15]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15][17]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from no-cell control wells) from all readings. Express the results as a fold change in caspase activity compared to the vehicle-treated control cells.
5. Visualizations and Workflows
The following diagrams illustrate the experimental workflow and a potential mechanism of action for the compound.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Hypothesized mechanism via BET bromodomain inhibition.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [at.promega.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 17. promega.com [promega.com]
Application Notes and Protocols for Cellular Uptake and Localization Studies of 1-Ethylbenz(cd)indol-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for studying the cellular uptake and subcellular localization of 1-Ethylbenz(cd)indol-2(1H)-one derivatives. This class of compounds has garnered significant interest for its potential as therapeutic agents, notably as inhibitors of Aurora B kinase and modulators of the Hedgehog signaling pathway. Understanding their cellular transport and accumulation is crucial for optimizing their efficacy and informing drug development strategies.
Introduction
This compound and its derivatives are a promising class of heterocyclic compounds with diverse biological activities. Certain derivatives have been specifically designed to target subcellular organelles, such as lysosomes, to enhance their therapeutic effect. The cellular uptake of these compounds can occur through various mechanisms, including passive diffusion and transporter-mediated uptake, such as via the polyamine transport system. Their subcellular localization is a key determinant of their mechanism of action and overall pharmacological profile.
Data Presentation
The following tables summarize quantitative data on the biological activity of representative this compound derivatives, providing insights into their potency and effects on cancer cell lines.
Table 1: Hedgehog Pathway Inhibition and Cytotoxicity of a this compound Derivative
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| 1-Ethyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one | Hedgehog Pathway Inhibition (ShhN stimulated) | SHH-LIGHT2 | pIC50 | 6.1 ± 0.2 | [1] |
| 1-Ethyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one | Hedgehog Pathway Inhibition (SAG stimulated) | SHH-LIGHT2 | pIC50 | 6.5 ± 0.1 | [1] |
| 1-Ethyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one | Hedgehog Pathway Inhibition (SUFU-KO) | SUFU-KO-LIGHT | pIC50 | 6.0 ± 0.1 | [1] |
| 1-Ethyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one | Cytotoxicity | A549 (lung carcinoma) | LD50 | 1-10 µM | [1] |
| 1-Ethyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one | Cytotoxicity | Medulloblastoma MB55 (spheroids) | LD50 | 1-10 µM | [1] |
| 1-Ethyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one | Cytotoxicity | Medulloblastoma MB56 (spheroids) | LD50 | 1-10 µM | [1] |
| 1-Ethyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one | Cytotoxicity | MV4;11 | LD50 | 3.5 µM | [1] |
| 1-Ethyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one | Cytotoxicity | HL-60 | LD50 | 2 µM | [1] |
| 1-Ethyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one | Cytotoxicity | HT-29 | LD50 | 8.5 µM | [1] |
Table 2: Anti-tumor Activities of a Lysosome-Targeted Benzo[cd]indol-2(1H)-one Derivative
| Compound | Cell Line | Parameter | Value | Reference |
| A3 (tailed with N,N-dimethylamino-ethyl-ethane-1,2-diamine) | A549 | IC50 | 0.428 µM | [2] |
| A3 (tailed with N,N-dimethylamino-ethyl-ethane-1,2-diamine) | P388 | IC50 | 1.69 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific derivative and cell line being investigated.
Protocol 1: Quantification of Cellular Uptake by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a robust method for quantifying the intracellular concentration of this compound derivatives.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile
-
Formic acid
-
Internal standard (a structurally similar compound not present in the cells)
-
HPLC-MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Compound Treatment: Treat the cells with the desired concentration of the this compound derivative for a specific time course (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
Determine the cell number from an aliquot of the cell suspension before lysis.
-
Add the internal standard to the cell lysate.
-
Add three volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC-MS.
-
Quantify the concentration of the derivative by comparing its peak area to that of the internal standard against a standard curve.
-
-
Data Normalization: Express the intracellular concentration as the amount of compound per million cells.
Protocol 2: Subcellular Localization by Fluorescence Microscopy
This protocol is suitable for derivatives that are intrinsically fluorescent or have been tagged with a fluorophore.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound derivative (fluorescent)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with the fluorescent derivative at the desired concentration and for the desired time.
-
-
Co-staining with Organelle Trackers (Optional):
-
During the last 30-60 minutes of compound incubation, add the organelle-specific tracker to the medium according to the manufacturer's instructions.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for antibody staining, otherwise optional for small molecule visualization).
-
-
Nuclear Staining:
-
Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Acquire images in the appropriate channels for the derivative, the nuclear stain, and any organelle trackers.
-
-
Image Analysis:
-
Overlay the images from the different channels to determine the subcellular localization of the derivative.
-
Quantify colocalization using appropriate software (e.g., ImageJ with the JaCoP plugin).
-
Protocol 3: High-Content Screening (HCS) for Cellular Uptake
This protocol allows for the automated imaging and quantification of the intracellular fluorescence of a library of derivatives.
Materials:
-
384-well clear-bottom imaging plates
-
Fluorescent this compound derivatives
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells at the desired density in a 384-well plate and incubate overnight.
-
Compound Treatment: Add the fluorescent derivatives at various concentrations to the wells. Include appropriate controls (e.g., vehicle control, positive control with known uptake).
-
Staining:
-
After the desired incubation time, add Hoechst 33342 to all wells to stain the nuclei.
-
Incubate for 15-30 minutes.
-
-
Image Acquisition:
-
Acquire images using an automated high-content imaging system.
-
Use appropriate filter sets for the fluorescent derivative and the nuclear stain.
-
-
Image Analysis:
-
Use the image analysis software to identify and segment individual cells based on the nuclear stain.
-
Measure the fluorescence intensity of the derivative within the defined cellular or subcellular regions.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity per cell for each treatment condition.
-
Generate dose-response curves to determine the EC50 for cellular uptake.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by this compound derivatives and a general workflow for cellular uptake studies.
Caption: Inhibition of the Hedgehog signaling pathway by a benzo[cd]indol-2(1H)-one derivative.
Caption: Inhibition of Aurora B kinase signaling during mitosis.
Caption: Experimental workflow for cellular uptake and localization studies.
Caption: Uptake of a lysosome-targeted benzo[cd]indol-2(1H)-one derivative.
References
Application Notes and Protocols: The Use of 1-Ethylbenz(cd)indol-2(1H)-one and its Analogs in Cell Cycle Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1-Ethylbenz(cd)indol-2(1H)-one and its structural analogs as chemical probes and potential therapeutic agents in the study of cell cycle regulation. The benzo[cd]indol-2(1H)-one scaffold has been identified as a versatile core for developing inhibitors of key cell cycle regulators, including Aurora B kinase and Bromodomain and Extra-Terminal (BET) proteins like BRD4.[1][2][3]
Introduction
This compound is a heterocyclic aromatic compound with the chemical formula C13H11NO.[1][4] While direct studies on this specific molecule's role in cell cycle regulation are not extensively documented in publicly available literature, numerous derivatives of its parent scaffold, benzo[cd]indol-2(1H)-one, have demonstrated significant activity in modulating cell cycle progression, making this class of compounds highly relevant for cancer research and drug development. These derivatives primarily function by inhibiting key proteins that drive the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[3][5][6][7]
Key Applications in Cell Cycle Research
-
Inhibition of Aurora B Kinase: Derivatives of benzo[cd]indol-2(1H)-one have been synthesized and identified as inhibitors of Aurora B kinase, a crucial enzyme for proper chromosome segregation during mitosis.[1][2][8] Inhibition of Aurora B can lead to defects in cell division and subsequent cell death, making it a target for cancer therapy.
-
Inhibition of BRD4: Several benzo[cd]indol-2(1H)-one derivatives have been identified as potent inhibitors of BRD4, a member of the BET family of proteins.[3] BRD4 is a transcriptional regulator that plays a critical role in the expression of key oncogenes such as c-Myc, which is essential for cell cycle progression.[3] By inhibiting BRD4, these compounds can down-regulate c-Myc expression, leading to a G1 phase cell cycle arrest.[3]
-
Induction of G2/M Arrest: Certain analogs have been shown to induce a robust G2/M phase cell cycle arrest in cancer cell lines, a common mechanism for cytotoxic agents that interfere with mitotic processes.[6][7]
-
Probing the Hedgehog Signaling Pathway: A derivative of this compound has been identified as a downstream inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in several cancers and is linked to cell proliferation.[9]
Data Presentation
Table 1: Inhibitory Activity of Benzo[cd]indol-2(1H)-one Derivatives Against BRD4
| Compound | Target | IC50 (μM) | Cell Line | Effect | Reference |
| Compound 23 | BRD4 | 1.02 | MV4-11 | G1 cell cycle arrest, downregulation of c-Myc, Bcl-2, CDK6 | [3] |
| Compound 24 | BRD4 | 1.43 | MV4-11 | Not specified | [3] |
| Compound 28 | BRD4 | 1.55 | MV4-11 | Not specified | [3] |
| Compound 44 | BRD4 | 3.02 | MV4-11 | G1 cell cycle arrest, downregulation of c-Myc, Bcl-2, CDK6 | [3] |
| Compound 1 | BRD4 | Not specified | MV4-11 | G1 cell cycle arrest, downregulation of c-Myc, Bcl-2, CDK6 | [3] |
Table 2: Antiproliferative Activity of Benzo[cd]indol-2(1H)-one Derivatives
| Compound | Cell Line | IC50 (μM) | Effect | Reference |
| Compound 23 | MV4-11 (Leukemia) | 5.55 | G1 cell cycle arrest | [3] |
| Compound 44 | MV4-11 (Leukemia) | 11.54 | G1 cell cycle arrest | [3] |
| Compound 1 | MV4-11 (Leukemia) | 11.67 | G1 cell cycle arrest | [3] |
| SME-6 | A549 (Lung Cancer) | 0.3 - 1.5 | G2/M cell cycle arrest, apoptosis | [7] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of a benzo[cd]indol-2(1H)-one derivative on the cell cycle distribution of a cancer cell line (e.g., MV4-11 or A549).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Benzo[cd]indol-2(1H)-one derivative (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 μg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 μg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[cd]indol-2(1H)-one derivative. Include a DMSO-treated vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Collect all cells (including any floating cells from the medium) by centrifugation at 300 x g for 5 minutes.
-
-
Fixation: Wash the cell pellet once with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 μL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blotting for Cell Cycle-Related Proteins
This protocol describes the detection of changes in the expression levels of proteins like c-Myc, Bcl-2, and CDK6 following treatment with a benzo[cd]indol-2(1H)-one derivative.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Bcl-2, anti-CDK6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 μg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.
Visualizations
Caption: BRD4 Inhibition Leading to G1 Arrest.
Caption: General Experimental Workflow.
References
- 1. Buy this compound | 1830-56-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of G2/M cell cycle arrest and apoptosis by a benz[f]indole-4,9-dione analog in cultured human lung (A549) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzo[cd]indol-2(1H)-one Derivatives in Anti-Metastatic Agent Development
For Researchers, Scientists, and Drug Development Professionals
The benzo[cd]indol-2(1H)-one scaffold has emerged as a promising framework in the design of novel anti-cancer agents, with several derivatives demonstrating significant anti-metastatic potential. These compounds have been investigated for their ability to inhibit key processes in cancer progression, including cell migration, invasion, and the underlying signaling pathways. This document provides a detailed overview of the application of benzo[cd]indol-2(1H)-one derivatives in the development of anti-metastatic therapies, complete with experimental protocols and data.
Introduction
Cancer metastasis is a complex, multi-step process that remains the primary cause of cancer-related mortality. The development of agents that can effectively inhibit metastasis is a critical goal in oncology research. Derivatives of the benzo[cd]indol-2(1H)-one core structure have been identified as potent inhibitors of various cancer-related targets, including BET bromodomains, the Hedgehog signaling pathway, and as lysosome-targeted agents that induce apoptosis and autophagy.[1][2] This application note will focus on the anti-metastatic properties of these derivatives, providing researchers with the necessary information to explore this chemical space further.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo anti-metastatic activity of a key benzo[cd]indol-2(1H)-one derivative, compound 15f, a polyamine conjugate.
| Compound | Assay | Cell Line | IC50 / Effect | Reference |
| 15f | In vitro cell migration | Hepatocellular Carcinoma (HCC) | Potent inhibitory activity | [1] |
| 15f | In vivo pulmonary metastasis | H22 (mouse hepatoma) | Inhibited pulmonary metastasis | [1] |
Further quantitative data from additional studies on other derivatives can be added here as they become available.
Signaling Pathways and Mechanism of Action
Several benzo[cd]indol-2(1H)-one derivatives exert their anti-metastatic effects through distinct mechanisms of action.
1. Lysosome-Targeted Induction of Apoptosis and Autophagy:
A notable anti-metastatic strategy involves the development of polyamine-benzo[cd]indol-2(1H)-one conjugates.[1] These compounds are designed to be recognized and transported into cancer cells by the polyamine transport system, which is often upregulated in cancer. Once inside, they localize to lysosomes, leading to lysosomal dysfunction, the induction of autophagy, and ultimately, apoptosis.[1] This dual-functional approach not only inhibits cancer cell survival but also has potential for fluorescent imaging of lysosomes.[1]
Caption: Lysosome-targeting mechanism of polyamine-benzo[cd]indol-2(1H)-one conjugates.
2. BET Bromodomain Inhibition:
The benzo[cd]indol-2(1H)-one scaffold has been identified as a potent inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4.[3] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes. By inhibiting BET bromodomains, these compounds can downregulate the expression of genes involved in cell proliferation, survival, and metastasis.
Caption: Inhibition of BET bromodomains by benzo[cd]indol-2(1H)-one derivatives.
3. Hedgehog Pathway Inhibition:
Certain benzo[cd]indol-2(1H)-one derivatives have been shown to inhibit the Hedgehog (HH) signaling pathway downstream of the Suppressor of Fused (SUFU) protein.[2] The HH pathway is aberrantly activated in several types of cancer and plays a role in tumor growth and metastasis. By targeting this pathway, these compounds can reduce the expression of GLI transcription factors, which are the final effectors of the pathway.[2]
Caption: Downstream inhibition of the Hedgehog pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are key experimental protocols for evaluating the anti-metastatic potential of benzo[cd]indol-2(1H)-one derivatives.
In Vitro Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of a compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCC cells)
-
Complete cell culture medium
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Test compound (e.g., compound 15f)
Protocol:
-
Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Create a "wound" in the cell monolayer by scratching with a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
In Vivo Pulmonary Metastasis Model
Objective: To evaluate the in vivo efficacy of a compound in inhibiting the formation of lung metastases.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line capable of forming lung metastases (e.g., H22 mouse hepatoma cells)
-
Test compound (e.g., compound 15f)
-
Vehicle control
-
Sterile syringes and needles
Protocol:
-
Inject cancer cells (e.g., 2 x 10^6 cells) into the lateral tail vein of the mice.
-
Allow tumors to establish for a set period (e.g., 7 days).[1]
-
Randomly assign mice to treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined schedule and dosage.
-
At the end of the study period, euthanize the mice and harvest the lungs.
-
Fix the lungs in a suitable fixative (e.g., Bouin's solution).
-
Count the number of visible tumor nodules on the lung surface.
-
(Optional) Process the lungs for histological analysis to confirm the presence of metastatic lesions.
Conclusion
The benzo[cd]indol-2(1H)-one scaffold represents a versatile platform for the development of novel anti-metastatic agents. Derivatives targeting lysosomes, BET bromodomains, and the Hedgehog pathway have shown significant promise. The data and protocols presented in this application note provide a foundation for researchers to further investigate this important class of compounds in the ongoing effort to combat cancer metastasis.
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-Ethylbenz(cd)indol-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-Ethylbenz(cd)indol-2(1H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the N-alkylation of the benz(cd)indol-2(1H)-one core.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature, ensuring it does not surpass the decomposition temperature of reactants or products. - If using a mild base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the indole nitrogen.[1] |
| Starting Material Degradation | - Ensure starting materials, particularly the benz(cd)indol-2(1H)-one, are pure and completely dry. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of air or moisture-sensitive reagents.[2] |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of benz(cd)indol-2(1H)-one, the ethylating agent (e.g., ethyl iodide or ethyl bromide), and the base.[2] |
| Ineffective Alkylating Agent | - Use a more reactive ethylating agent, for example, ethyl iodide over ethyl bromide or ethyl chloride. - Consider adding a catalytic amount of an iodide salt (e.g., KI) if using a less reactive ethyl halide to promote the reaction.[1] |
Issue 2: Formation of Multiple Products / Side Reactions
| Potential Cause | Recommended Solution |
| C3-Alkylation (Side Product) | - The C3 position of the indole ring can also be nucleophilic, leading to C-alkylation. Using a strong base like NaH in a polar aprotic solvent (e.g., DMF or THF) generally favors N-alkylation.[1] - Increasing the reaction temperature can sometimes enhance the selectivity for N-alkylation.[1] |
| Dialkylation (N- and C-alkylation) | - Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the ethylating agent.[1] - Add the ethylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of a second alkylation event.[1] |
| Competing Intermolecular Reactions | - For the initial synthesis of the benz(cd)indol-2-one core, using high-dilution conditions can favor the desired intramolecular cyclization over intermolecular side reactions.[2] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product Co-elutes with Impurities | - Optimize column chromatography conditions by testing different solvent systems with varying polarities (e.g., petroleum ether/ethyl acetate, dichloromethane/methanol).[2][3] - Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.[2] |
| Product is Insoluble | - Perform solubility tests in various solvents to identify a suitable solvent for extraction and purification based on the product's polarity.[2] |
| Persistent Impurities | - Recrystallization of the crude product after column chromatography can be an effective final purification step.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of the this compound?
A1: The synthesis typically starts with the benz(cd)indol-2(1H)-one core, which can be synthesized through methods like the intramolecular cyclization of a 1,8-disubstituted naphthalene derivative.[2] The ethyl group is then introduced in a subsequent N-alkylation step.
Q2: What are the typical reaction conditions for the N-ethylation of benz(cd)indol-2(1H)-one?
A2: A common method involves reacting benz(cd)indol-2(1H)-one with an ethylating agent (e.g., ethyl iodide, ethyl bromide) in the presence of a base.[2] For milder conditions, anhydrous potassium carbonate (K₂CO₃) in a solvent like acetonitrile (CH₃CN) under reflux is often used.[2] For higher yields and selectivity, a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can be employed.[1]
Q3: How can I monitor the progress of the N-ethylation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the consumption of the starting material and the formation of the product can be visualized.
Q4: What is the most common side product in the N-ethylation of benz(cd)indol-2(1H)-one and how can I minimize it?
A4: The most prevalent side reaction is C3-alkylation due to the nucleophilicity of this position on the indole ring.[1] To favor N-alkylation, use a strong base like NaH in a polar aprotic solvent like DMF, which enhances the nucleophilicity of the nitrogen atom.[1] Controlling the stoichiometry of the ethylating agent and adding it slowly can also help minimize side reactions.[1]
Q5: What are the best practices for purifying the final this compound product?
A5: Column chromatography is a widely used purification method.[2] Common solvent systems for elution include mixtures of petroleum ether and ethyl acetate or dichloromethane and methanol.[3] The optimal solvent ratio depends on the polarity of the product and any impurities. Following chromatography, recrystallization can be performed to achieve higher purity.[2]
Experimental Protocols
General Procedure for N-Ethylation of benz(cd)indol-2(1H)-one
-
To a solution of benz(cd)indol-2(1H)-one in anhydrous acetonitrile (CH₃CN), add 3.0 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Add 1.2 equivalents of ethyl iodide.
-
Reflux the reaction mixture for 5-8 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with an aqueous sodium carbonate (Na₂CO₃) solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.[3]
Data Presentation
Table 1: Reaction Conditions for N-Alkylation of benz(cd)indol-2(1H)-one Derivatives
| Derivative | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 6-acetylbenzo[cd]indol-2(1H)-one | 1,4-dibromobutane | K₂CO₃ | CH₃CN | 5 | 75 | [3] |
| 6-formylbenzo[cd]indol-2(1H)-one | 1,4-dibromobutane | K₂CO₃ | CH₃CN | 8 | 60 | [3] |
Note: The yields are for specific derivatives and may vary for the N-ethylation of the parent benz(cd)indol-2(1H)-one.
Visualizations
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Caption: General experimental workflow for the N-ethylation of benz(cd)indol-2(1H)-one.
References
Improving the solubility of 1-Ethylbenz(cd)indol-2(1H)-one for biological assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 1-Ethylbenz(cd)indol-2(1H)-one for use in biological assays. Due to its hydrophobic nature, achieving and maintaining this compound in an aqueous solution suitable for experiments can be challenging.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is a heterocyclic aromatic compound.[1] Its properties are summarized in the table below. The ethyl group on the indole structure influences its solubility and biological activity.[1] This compound and its derivatives have been investigated as potential inhibitors for targets such as Aurora B kinase and BET bromodomains, making them relevant in cancer research.[2][3][4]
| Property | Value |
| CAS Number | 1830-56-4[1][5][6][7] |
| Molecular Formula | C₁₃H₁₁NO[1][5][6] |
| Molecular Weight | ~197.24 g/mol [1][5] |
| Appearance | Solid powder (typical) |
| General Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol. |
Q2: My this compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?
This is a common issue for hydrophobic compounds, often referred to as "grease-ball" molecules.[8] The compound is well-dissolved in the 100% organic stock solvent (like DMSO), but when this solution is introduced into an aqueous buffer, the solvent environment changes drastically. The compound is no longer soluble at that concentration in the high-water-content medium and crashes out of solution.
Troubleshooting Steps:
-
Optimize Dilution Protocol : Avoid single, large-volume dilutions. Instead, perform a serial dilution. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[9]
-
Lower Final Concentration : You may be exceeding the compound's maximum aqueous solubility. Try testing a lower final concentration in your assay.[9]
-
Increase Co-solvent Percentage (with caution) : Slightly increasing the final percentage of DMSO in your assay can help maintain solubility. However, most cell-based assays can only tolerate up to 0.5-1% DMSO before significant toxic effects are observed.[9] You must determine the tolerance of your specific cell line or assay system beforehand.[10][11]
-
Use Sonication : After dilution, briefly sonicating the solution can help break down and redissolve fine precipitates, leading to a more uniform dispersion.[9]
// Node Definitions start [label="Compound Precipitates\nin Assay Medium", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; check_stock [label="Is the stock solution clear?", fillcolor="#FBBC05", fontcolor="#202124"]; remake_stock [label="Action: Remake stock solution.\nEnsure compound is fully dissolved.\nConsider gentle warming or sonication.", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; optimize_dilution [label="Optimize Dilution Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; dilution_steps [label="Action: Use serial dilutions.\nAdd stock to buffer with rapid mixing.\nAvoid adding buffer to stock.", fillcolor="#F1F3F4", fontcolor="#202124"]; still_precipitates [label="Still Precipitates?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; use_solubilizer [label="Use a Solubilization Strategy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubilizer_options [label="Options:\n1. Increase co-solvent % (check assay tolerance).\n2. Use Cyclodextrins (e.g., HP-β-CD).\n3. Consider surfactants (e.g., Tween® 80).", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_stock; check_stock -> optimize_dilution [label=" Yes"]; check_stock -> remake_stock [label=" No"]; remake_stock -> check_stock; optimize_dilution -> dilution_steps; dilution_steps -> still_precipitates; still_precipitates -> use_solubilizer [label=" Yes"]; still_precipitates -> success [label=" No"]; use_solubilizer -> solubilizer_options; solubilizer_options -> success; } caption { label = "Troubleshooting workflow for compound precipitation."; fontsize = 10; fontname = "Arial"; }
Caption: Troubleshooting workflow for compound precipitation.
Q3: How do co-solvents improve solubility and which ones are common in biological assays?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent mixture.[12][13] This "polarity tuning" makes the aqueous environment more hospitable to hydrophobic molecules like this compound, thereby increasing its solubility.
| Co-solvent | Typical Final Conc. | Advantages | Disadvantages |
| DMSO | < 1% | Strong solvent for many hydrophobic compounds. | Can be toxic to cells and interfere with enzyme activity at >1%.[10][14] |
| Ethanol | < 1-2% | Less toxic than DMSO for some cell lines.[11][15] | Can cause protein denaturation at higher concentrations. |
| Propylene Glycol (PG) | Variable | Generally low toxicity.[11] | May not be as effective as DMSO for highly insoluble compounds. |
| PEG 400 | Variable | Low toxicity; can improve solubility of many drugs.[11][16] | Can be viscous; potential for assay interference. |
Q4: What are cyclodextrins and how can they be used?
Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-like structure.[17] The exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[18][19] A poorly soluble drug can be encapsulated within this hydrophobic core, forming an "inclusion complex."[17][19] This complex has a water-soluble exterior, allowing the drug to be delivered in an aqueous solution.
Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used because they have improved solubility and reduced toxicity compared to natural beta-cyclodextrin.[17] Complexation with cyclodextrins can increase drug solubility by as much as 50-fold.[17]
// Invisible nodes for positioning invis_node [style=invis, shape=point, width=0]; invis_node2 [style=invis, shape=point, width=0];
// Edges {drug_agg, cd} -> invis_node [arrowhead=vee, dir=forward, color="#202124"]; invis_node -> complex [style=invis]; complex -> invis_node2 [arrowhead=vee, dir=forward, color="#202124"]; invis_node2 -> soluble_complex [style=invis];
// Positioning drug inside cyclodextrin icon in cluster_1 // This is a conceptual representation; exact positioning is tricky in DOT. // We use the image as the primary representation of the complex.
// Positioning water around soluble complex water -> soluble_complex [style=invis]; water2 -> soluble_complex [style=invis]; water3 -> soluble_complex [style=invis]; }
Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing its solubility.
Q5: Are there other advanced formulation strategies I can use?
Yes, for more challenging cases, especially when moving towards in vivo studies, researchers use lipid-based formulations. These systems solubilize the drug in oils, surfactants, and co-solvents.[20][21][22] They are categorized by the Lipid Formulation Classification System (LFCS).[22]
-
Type I: Drug in oil.
-
Type II (SEDDS): Self-emulsifying systems with oils and water-insoluble surfactants.
-
Type III (SMEDDS): Self-microemulsifying systems with oils, water-soluble surfactants, and co-solvents.
-
Type IV: Surfactant and co-solvent mixtures without oils.
For in vitro assays, simpler Type IV or Type III systems may be adaptable. However, the excipients themselves must be tested for assay interference and cytotoxicity.[11] Developing these formulations often involves screening excipients for solubilization capacity and performing dispersion tests.[22][23]
Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Ensure that no solid particles are visible. The solution should be completely clear.
-
Sonication/Warming (Optional): If the compound is slow to dissolve, briefly sonicate the vial in a water bath or warm it to 37°C for 5-10 minutes. Allow the solution to return to room temperature before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.
Protocol 2: Using HP-β-CD for Improved Aqueous Solubility
This protocol aims to create a drug:cyclodextrin complex that is more soluble in aqueous media.
-
Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer (e.g., PBS) or cell culture medium. Sterile filter if necessary.
-
Prepare Drug Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol (e.g., 40-100 mM).
-
Complexation: While vortexing the HP-β-CD solution, slowly add the drug stock dropwise. The molar ratio of CD to drug is critical and often needs optimization, but a starting point is often a 5:1 or 10:1 molar excess of cyclodextrin.
-
Incubation: Incubate the mixture, protected from light, for 1-24 hours at room temperature or 37°C with continuous gentle agitation (e.g., on a rotator or shaker). This allows for the formation of the inclusion complex.
-
Final Dilution: The resulting complex solution can now be used for final dilutions into the assay plate. Remember to include a vehicle control containing the same final concentration of HP-β-CD and any residual organic solvent.
References
- 1. Buy this compound | 1830-56-4 [smolecule.com]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. alzet.com [alzet.com]
- 18. Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Synthesis of Benz[cd]indol-2(1H)-one Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the synthesis of benz[cd]indol-2(1H)-one and its derivatives. This scaffold is a significant pharmacophore found in a range of biologically active compounds, including inhibitors for BRD4 and Aurora B kinase.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am performing an intramolecular cyclization to form the benz[cd]indol-2(1H)-one core and observing very low to no product yield. What are the potential causes and solutions?
Answer: Low yields in the crucial lactam-forming cyclization are a frequent challenge. The primary causes can be categorized as issues with reaction conditions, starting material stability, or stoichiometry.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Increase Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) to ensure it has reached completion. Some cyclizations may require extended reaction times.[3]
-
Increase Temperature: Carefully increase the reaction temperature, ensuring it does not surpass the decomposition point of your reactants or the desired product. The specific conditions, including temperature, can significantly impact yield.[3]
-
Base Strength: If the cyclization is base-mediated, the chosen base may not be strong enough. Consider screening stronger bases to promote efficient lactam formation.[3]
-
-
Starting Material Degradation:
-
Purity and Dryness: Ensure your starting materials, particularly the naphthalene precursor, are pure and completely dry.[3] Impurities can lead to side reactions.
-
Inert Atmosphere: If your reactants are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Incorrect Stoichiometry:
-
Reagent Ratios: Double-check all calculations and precisely measure the molar ratios of your reactants and reagents.[3]
-
Issue 2: Formation of Multiple Products & Side Reactions
Question: My TLC plate shows multiple spots, indicating the formation of several side products. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products often arises from competing reactions or the presence of reactive functional groups on the starting materials.
Troubleshooting Steps:
-
Competing Intermolecular Reactions:
-
High-Dilution Conditions: The desired intramolecular cyclization can compete with intermolecular reactions (e.g., polymerization). Using high-dilution conditions can favor the formation of the desired cyclic product.[3]
-
-
Reactive Functional Groups:
-
Protecting Groups: If your starting material has other reactive functional groups (e.g., hydroxyls, amines), they may interfere with the main reaction. It is advisable to protect these sensitive groups before the cyclization step and deprotect them afterward.[3]
-
-
Impure Starting Materials:
-
Purification: The presence of impurities in the starting materials is a common cause of side reactions. Always purify starting materials before use.[3]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final benz[cd]indol-2(1H)-one derivative. It either co-elutes with impurities during column chromatography or is insoluble. What purification strategies can I employ?
Answer: Purification can be challenging due to the polarity and solubility characteristics of the benz[cd]indol-2(one) scaffold.
Troubleshooting Steps:
-
Product Co-elutes with Impurities:
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography, varying the polarity to achieve better separation.[3] Common eluents include mixtures of petroleum ether/ethyl acetate or dichloromethane/methanol.[4]
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reverse-phase silica.[3]
-
Recrystallization: This can be a highly effective method for purifying solid products. Test various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.[3]
-
-
Product is Insoluble:
-
Solubility Testing: Before attempting extraction or purification, perform small-scale solubility tests with a range of solvents to identify an appropriate system based on your product's polarity.[3]
-
Quantitative Data Summary
The yield of benz[cd]indol-2(1H)-one derivatives is highly dependent on the specific substituents and reaction pathways. The following table summarizes yields for different synthetic steps as reported in the literature.
| Step / Compound | Starting Material | Reagents / Conditions | Yield | Reference |
| Synthesis of Intermediate 2 | N/A (Precursor synthesis) | Column chromatography (petroleum ether/EtOAc = 4:1) | 82% | [4] |
| Synthesis of Intermediate 3 | 6-acetylbenzo[cd]indol-2(1H)-one (2) | 1,4-dibromobutane, K₂CO₃, CH₃CN, reflux 5h | 75% | [4] |
| Synthesis of Compound 12 | N/A (Precursor synthesis) | Flash column chromatography (petroleum ether/EtOAc = 1:1) | 60% | [4] |
| Synthesis of Compound 6d | N/A (Multi-step) | Column chromatography (CH₂Cl₂/MeOH = 20:1) | 55% | [4] |
| Synthesis of Compound 15e | N/A (Multi-step) | N/A | 45% | [4] |
Experimental Protocols
General Procedure for N-Alkylation of 6-acetylbenzo[cd]indol-2(1H)-one
This protocol is a representative example of an N-alkylation reaction, a common step in the derivatization of the benz[cd]indol-2(1H)-one core.[3][4]
-
Preparation: To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (1.01 g, 5.1 mmol) in 15 mL of acetonitrile (CH₃CN), add anhydrous potassium carbonate (K₂CO₃) (2.11 g, 15.3 mmol).[4]
-
Reaction: Add the desired alkylating agent, for example, 1,4-dibromobutane (1.35 g, 6.27 mmol), to the mixture.[4]
-
Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the resulting residue in dichloromethane (CH₂Cl₂) and wash it with an aqueous sodium carbonate (Na₂CO₃) solution.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, can then be purified by column chromatography (petroleum ether/EtOAc = 2:1) to yield the final product (yield 75%).[4]
Visualized Workflow and Logic Diagrams
A common challenge is troubleshooting low product yield. The following diagram outlines a logical workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for low product yield in synthesis.
References
Enhancing the stability of 1-Ethylbenz(cd)indol-2(1H)-one in solution
Technical Support Center: 1-Ethylbenz(cd)indol-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with essential information on enhancing the stability of this compound in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has developed a yellow or brownish tint. What could be the cause?
A1: Discoloration of solutions containing indole derivatives is often a sign of degradation, typically due to oxidation or photodegradation. Indole compounds can be sensitive to atmospheric oxygen, especially when in solution and exposed to heat or light.[1] Trace impurities, such as metal ions, can also catalyze color-forming degradation reactions.[1] To mitigate this, it is recommended to use degassed solvents, work under an inert atmosphere (e.g., nitrogen or argon), and protect the solution from light using amber glassware or by wrapping the container in aluminum foil.[1]
Q2: I am observing a decrease in the concentration of this compound in my aqueous solution over time. How can I improve its stability?
A2: A decrease in concentration suggests that the compound is degrading. The primary degradation pathway for a compound like this compound, which contains a lactam (a cyclic amide) ring, is likely hydrolysis. This reaction is highly dependent on the pH of the solution. Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the lactam ring, leading to the formation of an inactive ring-opened product.[2][3]
For optimal stability, it is recommended to prepare solutions in a buffered system, ideally between pH 7 and 8.5, as indole derivatives are generally most stable in neutral to slightly basic conditions.[1] Avoid extreme pH values and high temperatures to minimize hydrolytic degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen, to slow down the rate of chemical degradation.
-
Light: Protect solutions from light by using amber vials or by covering the container.[1] Indole derivatives can be susceptible to photodegradation upon exposure to UV or ambient light.[1]
-
Atmosphere: For long-term storage, it is advisable to use solvents that have been degassed to remove dissolved oxygen and to store the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: The most common and reliable methods for quantifying indole alkaloids and related compounds are chromatographic techniques.[4] High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is widely used for stability studies as it can separate the parent compound from its degradation products.[4][5] For more detailed analysis and identification of unknown degradants, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is highly effective.[4] Quantitative ¹H NMR (qNMR) can also be a powerful tool for quantifying indole alkaloids without the need for reference standards of the degradation products.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common stability issues with this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in HPLC/LC-MS Chromatogram | Chemical Degradation | Perform a forced degradation study (see Experimental Protocol below) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in peak identification. |
| Poor Reproducibility of Results | Solution Instability | Prepare fresh solutions for each experiment. If using a stock solution, validate its stability over the intended period of use. Ensure consistent storage conditions. |
| Precipitation of Compound in Aqueous Buffer | Poor Solubility / pH Shift | Verify the solubility of the compound in the chosen buffer system. The ethyl group on the compound may influence its solubility.[8] Consider using a co-solvent (e.g., DMSO, ethanol) if solubility is low, but ensure the co-solvent does not accelerate degradation. |
| Rapid Loss of Potency in Biological Assays | Degradation in Assay Media | The compound may be unstable in the specific pH, temperature, or composition of the cell culture or assay media. Assess the stability of the compound directly in the assay medium over the time course of the experiment. Consider adding the compound to the assay at the last possible moment. |
Quantitative Data Summary
Specific stability data for this compound is not extensively available in public literature. The following table is an illustrative example based on the typical behavior of related lactam and indole compounds in forced degradation studies. Researchers should generate specific data for their experimental conditions.
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 25% | Ring-Opened Amino Acid |
| Base Hydrolysis | 0.1 M NaOH | 4 h | 60°C | 85% | Ring-Opened Amino Acid Salt |
| Oxidation | 3% H₂O₂ | 24 h | 25°C | 40% | N-Oxide or Hydroxylated Species |
| Thermal | pH 7.4 Buffer | 72 h | 80°C | 15% | Hydrolysis/Oxidative Products |
| Photolytic | 1.2 million lux hours | 48 h | 25°C | 30% | Photodimer or Oxidized Species |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[9]
1. Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
Calibrated HPLC system with UV/PDA detector
-
pH meter, analytical balance
-
Thermostatic oven, photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
3. Preparation of Stress Samples:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute the stock solution with pH 7.4 phosphate buffer to a final concentration of 100 µg/mL. Incubate at 80°C, protected from light.
-
Photodegradation: Expose the solution (100 µg/mL in pH 7.4 buffer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be kept in the dark.
4. Sample Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection. Dilute samples as necessary.
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation stability study.
Caption: Decision tree for troubleshooting solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 1830-56-4 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Resistance to 1-Ethylbenz(cd)indol-2(1H)-one in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 1-Ethylbenz(cd)indol-2(1H)-one. The information is presented in a question-and-answer format to directly tackle specific issues related to acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also referred to as benzo[cd]indol-2(1H)-one 1, is a dual inhibitor. It functions as a BET (Bromodomain and Extra-Terminal) bromodomain inhibitor, primarily targeting BRD4, and as a downstream inhibitor of the Hedgehog signaling pathway.[1][2][3] As a BET inhibitor, it displaces BRD4 from chromatin, leading to the downregulation of key oncogenes like c-Myc.[4] Its activity as a Hedgehog pathway inhibitor involves the reduction of GLI protein levels, which are crucial transcription factors in this pathway.[1][2]
Q2: What are the expected cytotoxic effects of this compound in sensitive cancer cell lines?
A2: In sensitive cancer cell lines, this compound typically induces cell cycle arrest, apoptosis, and a reduction in cell proliferation.[5] The potency of the compound, measured as the half-maximal inhibitory concentration (IC50), varies across different cell lines.
Q3: Are there known mechanisms of resistance to BET bromodomain inhibitors that could apply to this compound?
A3: Yes, several mechanisms of resistance to BET inhibitors have been identified and may be relevant for this compound. These include:
-
Kinome Reprogramming: Cancer cells can adapt by activating compensatory pro-survival kinase networks to overcome BET inhibition.
-
Upregulation of Compensatory Proteins: Increased expression of other BET family members, such as BRD2, can compensate for the inhibition of BRD4.
-
Chromatin Remodeling: Changes in the epigenetic landscape can render cells less dependent on BRD4 for the expression of essential oncogenes.
-
Activation of Alternative Signaling Pathways: Upregulation of pathways like Wnt/β-catenin signaling can bypass the effects of BET inhibition.[6]
Q4: What are the known mechanisms of resistance to Hedgehog pathway inhibitors that might be relevant?
A4: Resistance to Hedgehog pathway inhibitors often involves genetic alterations that reactivate the pathway despite the presence of the inhibitor. Potential mechanisms include:
-
Mutations in the Drug Target: Mutations in the Smoothened (SMO) protein can prevent the inhibitor from binding effectively.
-
Alterations in Downstream Components: Amplification of the GLI2 gene or loss-of-function mutations in the negative regulator SUFU can lead to constitutive pathway activation, bypassing the need for SMO signaling.[7][8]
-
Activation of Non-Canonical Pathways: The Hedgehog pathway can be activated through non-canonical mechanisms that are independent of SMO.[7]
Troubleshooting Guides
Problem 1: Decreased Sensitivity or Acquired Resistance to this compound
Symptoms:
-
A gradual or sudden increase in the IC50 value of this compound in your cancer cell line.
-
Reduced induction of apoptosis or cell cycle arrest at previously effective concentrations.
-
Continued proliferation of cells despite treatment.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of BRD2 | 1. Western Blot Analysis: Compare BRD2 protein levels in your resistant cell line versus the parental, sensitive line. An increase in BRD2 in the resistant line is a strong indicator of this mechanism. 2. Combination Therapy: Consider co-treatment with a BRD2-selective inhibitor or a pan-BET inhibitor with a different binding profile. |
| Kinome Reprogramming | 1. Phospho-kinase Array: Use a phospho-kinase array to identify upregulated kinase signaling pathways in the resistant cells. 2. Targeted Combination Therapy: Based on the array results, use specific kinase inhibitors in combination with this compound to target the identified compensatory pathways (e.g., MEK inhibitors if the MAPK/ERK pathway is activated).[9] |
| Activation of Wnt/β-catenin Signaling | 1. Reporter Assay: Use a TCF/LEF luciferase reporter assay to assess Wnt pathway activity in sensitive versus resistant cells. 2. Inhibit Wnt Pathway: If the Wnt pathway is upregulated in resistant cells, consider combination treatment with a Wnt signaling inhibitor.[6] |
| SMO Mutations (Hedgehog Pathway) | 1. Sanger Sequencing: Sequence the SMO gene in your resistant cell line to identify potential mutations in the drug-binding pocket. 2. Alternative Hedgehog Inhibitors: If a SMO mutation is identified, consider testing Hedgehog pathway inhibitors that act downstream of SMO, such as GLI antagonists (e.g., GANT61).[7] |
| GLI2 Amplification (Hedgehog Pathway) | 1. qPCR or FISH: Use quantitative PCR or fluorescence in situ hybridization to check for amplification of the GLI2 gene in resistant cells. 2. Downstream Inhibition: Target downstream effectors of GLI2 or consider therapies that induce apoptosis through alternative pathways. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / LD50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 3.5 | [1][2] |
| HL-60 | Acute Promyelocytic Leukemia | 2.0 | [1][2] |
| HT-29 | Colorectal Cancer | 8.5 | [1][2] |
| GLI-driven Lung Cancer | Lung Cancer | 1-10 (LD50) | [1][2] |
| Medulloblastoma Spheroids | Medulloblastoma | 1-10 (LD50) | [1][2] |
Table 2: Hypothetical Example of Acquired Resistance to this compound
Note: This table presents a hypothetical scenario for illustrative purposes, as specific data for cell lines resistant to this compound is not currently available in the public domain. The fold increase in IC50 is a common metric for quantifying resistance.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance |
| Cancer Cell Line A | 1.5 | 15.0 | 10 |
| Cancer Cell Line B | 0.8 | 24.0 | 30 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line by Continuous Exposure
This protocol describes a common method for generating a drug-resistant cancer cell line through continuous, dose-escalating exposure to this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates)
Procedure:
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells are growing at a stable rate, passage them as usual, maintaining the same drug concentration.
-
Dose Escalation: After several passages (e.g., 2-3), gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat and Select: Continue this process of monitoring, passaging, and dose escalation. It may take several months to develop a significantly resistant cell line.
-
Characterize Resistance: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development for future experiments.
Protocol 2: Cell Viability Assay to Determine IC50
This protocol outlines the use of a standard MTT assay to measure cell viability and determine the IC50 of this compound.
Materials:
-
Parental and/or resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Potential resistance mechanisms to this compound.
Caption: Experimental workflow for generating resistant cell lines.
References
- 1. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The BET inhibitor sensitivity is associated with the expression level of CDC25B in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MEK inhibitors overcome resistance to BET inhibition across a number of solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 1-Ethylbenz(cd)indol-2(1H)-one in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethylbenz(cd)indol-2(1H)-one. The information provided is intended to help minimize and troubleshoot potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound and its analogs?
A1: this compound belongs to the benzo[cd]indol-2(1H)-one class of compounds. Derivatives of this scaffold have been identified as potent inhibitors of several protein families, including:
-
BET (Bromodomain and Extra-Terminal domain) proteins: Specifically BRD2, BRD3, and BRD4. The ethyl group on the parent compound is thought to mimic the acetylated lysine that is the natural binding partner for bromodomains.[1]
-
Aurora Kinases: Particularly Aurora B kinase, a key regulator of mitosis.[2]
-
Hedgehog (HH) Signaling Pathway: Some derivatives act as downstream inhibitors of this pathway.[1]
-
Autophagy-related gene 4B (Atg4B): Certain analogs have been identified as inhibitors of this cysteine protease.[3]
Q2: What are the potential off-target effects I should be aware of when using this compound?
A2: Due to the polypharmacology of the benzo[cd]indol-2(1H)-one scaffold, researchers should be cautious of potential off-target effects. While a comprehensive selectivity panel for this compound is not publicly available, based on its known target classes, potential off-targets could include:
-
Other Kinases: Cross-reactivity with other kinases beyond Aurora B is a common concern with kinase inhibitors.
-
Other Bromodomain-containing proteins: The human genome contains numerous bromodomain-containing proteins outside of the BET family that could be unintended targets.
-
WNT Signaling Pathway: One study on a benzo[cd]indol-2(1H)-one derivative showed weak inhibition of the WNT signaling pathway, suggesting it as a potential off-target.[1]
Q3: How can I experimentally validate that the observed cellular phenotype is due to the intended target inhibition?
A3: It is crucial to perform rigorous secondary validation experiments to confirm that the observed biological effect is a direct result of inhibiting the intended target. Here are some recommended approaches:
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic the effect of the inhibitor.
-
Rescue Experiments: In a target knockdown or knockout background, the addition of this compound should not produce any further phenotypic change. Conversely, overexpressing a drug-resistant mutant of the target protein in the presence of the compound should rescue the phenotype.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of the compound with the intended protein within a cellular context.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent phenotypic results | Off-target effects: The compound may be interacting with unintended proteins, leading to unforeseen cellular responses. | 1. Verify Compound Integrity: Confirm the identity and purity of your this compound stock using methods like LC-MS or NMR. 2. Perform Dose-Response Experiments: A classic bell-shaped dose-response curve is indicative of a specific interaction, whereas a linear or irregular curve may suggest off-target effects or toxicity. 3. Conduct Off-Target Profiling: If off-target effects are suspected, consider screening the compound against a broad panel of kinases or bromodomains. |
| Observed phenotype does not match known biology of the intended target | 1. Undiscovered function of the target: The intended target may have unknown roles in other cellular pathways. 2. Dominant off-target effect: An off-target interaction may be more potent or influential in the specific cellular context being studied. | 1. Validate Target Engagement: Use a direct binding assay like CETSA to confirm that the compound is engaging the intended target at the concentrations used in your experiments. 2. Employ Orthogonal Approaches: Use a structurally distinct inhibitor of the same target and genetic knockdown to see if the phenotype is consistent. |
| High background or non-specific signal in binding assays (e.g., Thermal Shift Assay) | Compound Autofluorescence/Interference: The compound itself may be interfering with the detection method. | 1. Run Controls: Include a control with the compound alone (no protein) to measure its intrinsic signal. 2. Use an Alternative Assay: If interference is confirmed, consider a different assay platform with an alternative detection method (e.g., switch from a fluorescence-based to a luminescence-based readout). |
Quantitative Data on Benzo[cd]indol-2(1H)-one Derivatives
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data for closely related and potent derivatives from this chemical class. This information can serve as a reference for the expected potency range.
Table 1: In Vitro Potency of Benzo[cd]indol-2(1H)-one Derivatives against BET Bromodomains
| Compound ID | Target | Assay Type | Kd (nM) | Reference |
| Compound 85 | BRD4 | Isothermal Titration Calorimetry | 124 | [6] |
| Derivative of Compound 85 | BRD4 | Isothermal Titration Calorimetry | 137 | [6] |
Table 2: Cellular Activity of a Benzo[cd]indol-2(1H)-one Derivative (Compound 1)
| Cell Line | Pathway/Assay | pIC50 | IC50 (µM) | Reference |
| SUFU-KO-LIGHT | Hedgehog Pathway Inhibition | 6.0 ± 0.1 | ~1.0 | [1] |
| Shh-LIGHT2 (ShhN stimulation) | Hedgehog Pathway Inhibition | 6.1 ± 0.2 | ~0.79 | [1] |
| Shh-LIGHT2 (SAG stimulation) | Hedgehog Pathway Inhibition | 6.5 ± 0.1 | ~0.32 | [1] |
| WNT-LIGHT (Wnt3a stimulation) | WNT Pathway Inhibition | 4.8 ± 0.1 | ~15.8 | [1] |
Note: pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general workflow to determine if this compound engages its intended target in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4][5]
-
Visualizations
Caption: Workflow for troubleshooting unexpected phenotypic results.
Caption: Simplified BET bromodomain signaling pathway and inhibition.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Cell Permeability of 1-Ethylbenz(cd)indol-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of 1-Ethylbenz(cd)indol-2(1H)-one and its derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low intracellular concentration of this compound in cell-based assays.
-
Possible Cause: The inherent physicochemical properties of this compound, such as its polarity or molecular size, may limit its ability to passively diffuse across the lipophilic cell membrane. While some reports suggest good cellular uptake, this can be cell-line dependent and may not be optimal for all experimental systems.[1]
-
Solution 1: Structural Modification to Increase Lipophilicity.
-
Recommendation: Synthesize derivatives of this compound with increased lipophilicity. This can be achieved by introducing small, non-polar functional groups. Studies on other indole derivatives have shown that modifications to the core structure can influence lipophilicity and, consequently, biological activity and permeability.[2][3] When considering modifications, it is important to maintain a balance, as excessive lipophilicity can lead to poor aqueous solubility.[4]
-
Workflow:
-
Design & Synthesis: Create a small library of derivatives with varying lipophilic substituents.
-
LogP Measurement: Experimentally determine the octanol-water partition coefficient (LogP) for each derivative to quantify the change in lipophilicity.
-
Permeability Assay: Evaluate the cell permeability of the new derivatives using a Parallel Artificial Membrane Permeability Assay (PAMPA) for a preliminary screen, followed by a Caco-2 cell assay for more comprehensive analysis.
-
-
-
Solution 2: Prodrug Approach.
-
Recommendation: If structural modifications to the core scaffold are undesirable due to their potential impact on target engagement, a prodrug strategy can be employed.[5][6] This involves masking any polar functionalities with lipophilic promoieties that are designed to be cleaved by intracellular enzymes, such as esterases, to release the active parent compound.[7]
-
Workflow:
-
Identify Masking Sites: Analyze the structure of this compound for potential sites where a promoiety could be attached.
-
Synthesize Prodrugs: Create ester or other suitable prodrugs.
-
Evaluate Permeability & Activation: Test the prodrugs in cell permeability assays and confirm their conversion to the active drug within the cell using techniques like LC-MS/MS.
-
-
Issue 2: High variability in permeability assay results.
-
Possible Cause: The compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell. This can lead to inconsistent intracellular concentrations.
-
Solution: Co-administration with an Efflux Pump Inhibitor.
-
Recommendation: To determine if active efflux is a contributing factor, perform your cell-based permeability assay (e.g., Caco-2) in the presence of a known efflux pump inhibitor like verapamil or cyclosporine A.[8] A significant increase in the intracellular concentration of your compound in the presence of the inhibitor would suggest it is a substrate for that transporter.
-
Workflow:
-
Select Inhibitor: Choose an appropriate efflux pump inhibitor based on the transporters commonly expressed in your cell line.
-
Perform Assay: Run the permeability assay with and without the inhibitor.
-
Analyze Data: Compare the apparent permeability coefficients (Papp) under both conditions. A significant increase in the presence of the inhibitor indicates that efflux is limiting intracellular accumulation.
-
-
Issue 3: A synthesized prodrug fails to show the expected increase in intracellular concentration or activity.
-
Possible Cause 1: Insufficient Hydrolysis of the Prodrug.
-
Solution: The ester or other promoiety may not be efficiently cleaved by intracellular esterases or other relevant enzymes to release the active parent compound. The rate of hydrolysis can be influenced by the nature of the promoiety.
-
Recommendation: Synthesize a small library of prodrugs with different promoieties (e.g., various alkyl or aryl esters) and evaluate their intracellular hydrolysis rates.[8] Sterically hindered esters may be cleaved more slowly.
-
-
Possible Cause 2: Poor Aqueous Solubility of the Prodrug.
-
Solution: While increasing lipophilicity generally improves permeability, making the compound too lipophilic can drastically reduce its aqueous solubility.[7] This can limit the concentration of the prodrug in the assay medium that is available to permeate the cells.
-
Recommendation: Measure the aqueous solubility of your prodrugs. If solubility is low, consider formulation strategies such as the use of co-solvents or creating a self-micro-emulsifying drug delivery system (SMEDDS) to improve bioavailability in your in vitro system.[9]
-
Data Presentation
When evaluating strategies to improve permeability, it is crucial to present quantitative data in a clear and structured manner.
Table 1: Physicochemical Properties and Permeability of this compound Derivatives
| Compound ID | Modification | LogP | Aqueous Solubility (µM) | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A)/(A→B) |
| Parent | None | 2.6 | 150 | 5.2 | 3.1 | 4.5 |
| Deriv-01 | 6-Fluoro | 2.8 | 135 | 6.8 | 4.5 | 4.2 |
| Deriv-02 | 8-Chloro | 3.1 | 90 | 8.1 | 5.9 | 3.8 |
| Prodrug-01 | Acetoxymethyl ester | 3.5 | 50 | 12.5 | 9.8 | 1.5 |
Note: Data presented are hypothetical examples for illustrative purposes.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Methodology:
-
A filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of a donor plate.
-
The acceptor plate, containing fresh buffer, is placed on top of the donor plate, sandwiching the lipid-coated filter.
-
The assembly is incubated for a specified period (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which serves as a model for the intestinal barrier. This assay can assess both passive diffusion and active transport.
-
Methodology:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) permeability, the test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
For basolateral-to-apical (B→A) permeability, the compound is added to the basolateral chamber, and samples are taken from the apical chamber. This is done to assess active efflux.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The Papp is calculated for both directions, and the efflux ratio (Papp(B→A) / Papp(A→B)) is determined. An efflux ratio greater than 2 is generally indicative of active efflux.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for improving cell permeability.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
Optimizing reaction conditions for the functionalization of the benz[cd]indol-2(1H)-one scaffold
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of the benz[cd]indol-2(1H)-one scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the benz[cd]indol-2(1H)-one core?
A1: The primary sites for functionalization on the benz[cd]indol-2(1H)-one scaffold are the nitrogen atom (N-1) of the lactam and the aromatic carbon atoms via C-H activation. Common strategies include:
-
N-Alkylation: Introduction of alkyl groups at the N-1 position is typically achieved using an alkyl halide in the presence of a base.[1]
-
N-Arylation: The formation of a C-N bond at the N-1 position with an aryl group can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination.
-
C-H Functionalization: Direct functionalization of the aromatic C-H bonds is a powerful method for introducing various substituents. This is often achieved using transition metal catalysis (e.g., palladium, rhodium, cobalt) and may require directing groups to control regioselectivity.[2][3][4][5] Cobalt-catalyzed C-H carbonylation has been used for the synthesis of the core scaffold itself.[6]
Q2: How can I improve the yield of my N-alkylation reaction?
A2: Low yields in N-alkylation reactions can often be attributed to incomplete reaction, degradation of starting materials, or incorrect stoichiometry. To improve yields, consider the following:
-
Reaction Time and Temperature: Increase the reaction time and monitor progress by thin-layer chromatography (TLC). If the reaction is still sluggish, cautiously increasing the temperature may help, ensuring it does not lead to decomposition.[1]
-
Base Selection: The choice of base is critical. If a weak base is used, the deprotonation of the lactam nitrogen may be incomplete. Consider using a stronger base.
-
Reagent Purity: Ensure that the benz[cd]indol-2(1H)-one starting material, alkylating agent, and solvent are pure and dry. Moisture and impurities can lead to side reactions and degradation.[1]
-
Inert Atmosphere: If your reagents are sensitive to air or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[1]
Q3: What are common challenges in C-H activation of the benz[cd]indol-2(1H)-one scaffold?
A3: C-H activation on the benz[cd]indol-2(1H)-one scaffold, and indole cores in general, presents challenges in controlling regioselectivity (C4-C7 positions) and achieving high conversion.[2][3][7] Key challenges include:
-
Site Selectivity: The indole core has multiple C-H bonds, and achieving selective functionalization at a specific position on the benzene ring can be difficult.[3][7] The use of directing groups attached to the nitrogen atom is a common strategy to direct the metal catalyst to a specific C-H bond.[2][3]
-
Catalyst Deactivation: The catalyst can become deactivated during the reaction, leading to low conversion. Ensuring an inert atmosphere and using dry, pure reagents can help maintain catalyst activity.
-
Harsh Reaction Conditions: Some C-H activation methods require high temperatures, which can lead to substrate decomposition or side reactions. Optimization of reaction conditions is crucial.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC.- Cautiously increase the reaction temperature, avoiding decomposition.- Use a stronger base for deprotonation if applicable (e.g., N-alkylation).[1] |
| Starting Material Degradation | - Ensure starting materials are pure and dry.- Use an inert atmosphere (nitrogen or argon) if reactants are sensitive to air or moisture.[1] |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of all reactants and reagents. |
| Inactive Catalyst (for C-H activation) | - Use a pre-catalyst or ensure rigorous inert atmosphere and dry solvents.- Screen different ligands that can enhance catalyst activity and stability. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity in C-H Functionalization | - Introduce a directing group on the nitrogen atom to guide the catalyst to the desired position.[2][3]- Screen different catalysts and ligands, as they can significantly influence regioselectivity. |
| Competing Intermolecular Reactions | - For intramolecular reactions, use high-dilution conditions to favor the desired cyclization over intermolecular side reactions. |
| Side Reactions due to Reactive Functional Groups | - Protect sensitive functional groups on the starting material before the reaction and deprotect them afterward. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product Co-elutes with Impurities | - Optimize column chromatography conditions by testing different solvent systems with varying polarities.- Consider using a different stationary phase for chromatography.- Recrystallization of the crude product can be an effective purification method. |
| Product is Insoluble | - Perform solubility tests in various solvents to identify a suitable solvent for extraction and purification based on the product's polarity. |
Data Presentation: Reaction Conditions for Functionalization
Table 1: N-Alkylation of 6-acetylbenzo[cd]indol-2(1H)-one
| Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) | Purification Method |
| 1,4-dibromobutane | K₂CO₃ | Acetonitrile | 5 hours (reflux) | 75 | Column Chromatography |
| This table is based on a general procedure and yields may vary. |
Table 2: Palladium-Catalyzed C-H Functionalization of Indoles (General Conditions)
| Reaction Type | Catalyst | Ligand/Additive | Oxidant | Solvent | Temperature (°C) |
| C2-Arylation | Pd(OAc)₂ | (IMes)Pd(OAc)₂(H₂O) | [Ph₂I]BF₄ | Toluene | 80-110 |
| C2-Alkenylation | PdCl₂(MeCN)₂ | - | Cu(OAc)₂ | DMA | 100-120 |
| C7-Arylation (with N-P(O)tBu₂ directing group) | Pd(OAc)₂ | - | Ag₂CO₃ | Toluene | 110 |
| These are representative conditions for the indole scaffold and may require optimization for the benz[cd]indol-2(1H)-one core. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 6-acetylbenzo[cd]indol-2(1H)-one[1]
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (1.0 eq) in acetonitrile (CH₃CN), add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).
-
Add the desired alkylating agent (e.g., 1,4-dibromobutane, 1.2 eq).
-
Reflux the reaction mixture for 5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with an aqueous sodium carbonate (Na₂CO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathway Diagrams
Derivatives of the benz[cd]indol-2(1H)-one scaffold have been identified as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which play a crucial role in epigenetic regulation and are implicated in cancer and inflammatory diseases.[8][9][10][11] These inhibitors can modulate signaling pathways such as the Hedgehog pathway.[6][12]
Caption: BET Bromodomain Inhibition Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Refinement of protocols for studying 1-Ethylbenz(cd)indol-2(1H)-one protein binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the protein binding of 1-Ethylbenz(cd)indol-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the known protein targets of this compound?
A1: this compound and its derivatives are known to target several proteins, primarily within the kinase and bromodomain families. Key targets include:
-
Aurora B Kinase: This compound has been identified as an inhibitor of Aurora B kinase, a crucial regulator of cell division.[1][2]
-
BET Bromodomains: Specifically, it has been shown to be a potent and selective binder of BRD2 and BRD4 bromodomains, which are involved in epigenetic regulation and have implications in cancer and inflammatory diseases.[3][4][5]
-
Lysosomes: Certain derivatives of benzo[cd]indol-2(1H)-one have been developed as lysosome-targeted agents for cancer therapy and imaging.[1]
Q2: Which techniques are most suitable for studying the binding of a small molecule like this compound to its target proteins?
A2: Several biophysical techniques are well-suited for characterizing small molecule-protein interactions. The most common and effective methods include:
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time data on binding kinetics (kon and koff) and affinity (KD).[6][7]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[8][9]
-
Affinity Chromatography: Primarily a purification technique, it can also be used to identify and isolate binding partners of an immobilized ligand.[10][11][12]
Q3: What are typical binding affinity values for compounds similar to this compound?
A3: The binding affinity of small molecule inhibitors can vary widely depending on the specific compound and target protein. For benzo[cd]indol-2(1H)-one derivatives targeting BET bromodomains, potent compounds have been identified with dissociation constants (Kd) in the nanomolar range. For example, optimized derivatives have shown Kd values of 124 nM and 137 nM for the BRD4 bromodomain.[3] Inhibitors of Aurora B kinase also typically exhibit potencies in the low nanomolar range.[2]
Troubleshooting Guides
Surface Plasmon Resonance (SPR)
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Binding Signal | 1. Inactive protein immobilized on the sensor chip. 2. Low concentration of this compound. 3. Mass transport limitation. | 1. Ensure the protein is correctly folded and active. Consider different immobilization strategies (e.g., capture-based vs. covalent coupling). 2. Increase the concentration range of the analyte. 3. Increase the flow rate during the association phase. |
| High Non-Specific Binding | 1. Hydrophobic interactions between the analyte and the sensor surface. 2. Inadequate blocking of the sensor surface. | 1. Add a non-ionic surfactant (e.g., 0.005% P20) to the running buffer. 2. Ensure proper blocking of the surface with agents like BSA or ethanolamine. |
| Baseline Instability or Drift | 1. Incomplete regeneration of the sensor surface. 2. Buffer mismatch between the running buffer and the analyte solution. 3. Air bubbles in the system. | 1. Optimize the regeneration solution and contact time. 2. Prepare the analyte in the same running buffer. 3. Degas all buffers and solutions thoroughly before use. |
Isothermal Titration Calorimetry (ITC)
| Issue | Potential Cause | Troubleshooting Steps |
| No Detectable Binding Heat | 1. Very weak binding affinity. 2. Inactive protein or compound. 3. Buffer mismatch leading to large heats of dilution. | 1. Increase the concentrations of both the protein and this compound. 2. Verify the activity of your biomolecules. 3. Perform a control titration of the ligand into the buffer to determine the heat of dilution and ensure buffers are precisely matched. |
| Noisy Baseline | 1. Air bubbles in the cell or syringe. 2. Dirty cell or syringe. | 1. Carefully fill the cell and syringe to avoid introducing air bubbles. 2. Thoroughly clean the ITC instrument according to the manufacturer's protocol. |
| Non-Sigmoidal Binding Isotherm | 1. Stoichiometry (n-value) is not 1. 2. Presence of aggregates in the sample. | 1. Investigate the possibility of multiple binding sites or aggregation. 2. Centrifuge or filter your samples immediately before the experiment. |
Affinity Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Target Protein Does Not Bind to the Column | 1. The immobilized this compound is not accessible. 2. Incorrect binding buffer conditions (pH, salt concentration). | 1. Use a spacer arm to increase the accessibility of the immobilized ligand. 2. Optimize the binding buffer conditions to promote interaction. |
| High Non-Specific Binding of Other Proteins | 1. Inadequate washing steps. 2. Hydrophobic or ionic interactions with the matrix. | 1. Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing salt concentration). 2. Add non-ionic detergents or change the salt concentration in the binding and wash buffers. |
| Difficulty Eluting the Bound Protein | 1. Elution conditions are too mild. 2. Very high affinity interaction. | 1. Increase the concentration of the competing agent or change the pH of the elution buffer. 2. Use a denaturing elution buffer if preserving protein activity is not required. |
Quantitative Data Summary
| Compound | Target Protein | Technique | Binding Affinity (Kd) |
| Benzo[cd]indol-2(1H)-one derivative 1 | BRD4 Bromodomain | Not Specified | 124 nM |
| Benzo[cd]indol-2(1H)-one derivative 2 | BRD4 Bromodomain | Not Specified | 137 nM |
| GSK1070916 | Aurora B Kinase | Not Specified | 0.38 nM (IC50) |
| Barasertib (AZD1152-HQPA) | Aurora B Kinase | Kinase Assay | 1 nM (IC50) |
Note: Data for benzo[cd]indol-2(1H)-one derivatives are from a study on potent and specific BET bromodomain inhibitors.[3] Data for GSK1070916 and Barasertib are included for comparison of typical Aurora B kinase inhibitor potencies.[2]
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol
-
Protein Immobilization:
-
Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., Aurora B Kinase) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Block the remaining active sites with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer, including a zero-concentration sample as a control.
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt solution).
-
-
Data Analysis:
-
Subtract the reference surface data from the active surface data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze the target protein and dissolve this compound in the same buffer to ensure a precise match.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Determine the accurate concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-500 µM) into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
Affinity Chromatography Protocol
-
Ligand Immobilization:
-
Select a suitable resin with an appropriate functional group (e.g., NHS-activated sepharose).
-
Couple this compound (or a derivative with a suitable linker) to the resin according to the manufacturer's instructions.
-
Block any remaining active groups on the resin.
-
-
Protein Binding and Elution:
-
Equilibrate the affinity column with binding buffer.
-
Load the cell lysate or protein mixture onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound protein using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to identify the bound protein.
-
Visualizations
Caption: Experimental workflow for studying protein binding.
Caption: Simplified signaling pathways involving target proteins.
References
- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moodle2.units.it [moodle2.units.it]
- 10. conductscience.com [conductscience.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
Comparative Analysis of 1-Ethylbenz(cd)indol-2(1H)-one and its Analogs as Modulators of Key Cellular Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 1-Ethylbenz(cd)indol-2(1H)-one and its derivatives, supported by experimental data and detailed methodologies.
The benz(cd)indol-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of critical proteins involved in cellular signaling and disease progression. This guide provides a comparative analysis of this compound and its analogs, focusing on their inhibitory activities against key therapeutic targets, including the Bromodomain and Extra-Terminal (BET) family protein BRD4, the serine/threonine kinase Aurora B, and components of the Hedgehog signaling pathway. The information presented herein is intended to aid researchers in the strategic design and development of novel therapeutics based on this promising chemical scaffold.
Overview of Biological Activities
This compound and its derivatives have been identified as potent inhibitors of multiple cellular targets, underscoring their potential as anticancer agents and modulators of other disease processes. The core scaffold, a fused ring system, provides a rigid framework for the strategic placement of various substituents to achieve high affinity and selectivity for specific protein targets. The N-ethyl group, in particular, has been shown to mimic the acetylated lysine binding motif in bromodomains.[1]
The primary biological activities associated with this class of compounds include:
-
BET Bromodomain Inhibition: Several analogs of this compound are potent inhibitors of BRD4, a key reader of epigenetic marks that regulates the transcription of crucial oncogenes like c-Myc.[2][3] By binding to the acetyl-lysine binding pocket of BRD4, these compounds disrupt its interaction with acetylated histones, leading to the downregulation of target gene expression and subsequent anti-proliferative effects in various cancer cell lines.[2]
-
Aurora B Kinase Inhibition: The benz(cd)indol-2(1H)-one core has been explored for its potential to inhibit Aurora B kinase, a critical regulator of mitosis. Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells.
-
Hedgehog Signaling Pathway Inhibition: A derivative of this compound has been identified as a sub-micromolar inhibitor of the Hedgehog signaling pathway, acting downstream of the Smoothened (SMO) receptor.[1][4] This pathway is aberrantly activated in several cancers, and its inhibition represents a promising therapeutic strategy. The mechanism of Hedgehog pathway inhibition by these compounds is linked to their ability to inhibit BRD4, which is required for the transcription of GLI family transcription factors, the final effectors of the pathway.[1]
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of this compound and a selection of its analogs against BRD4 and the Hedgehog signaling pathway.
Table 1: Inhibitory Activity of Benz(cd)indol-2(1H)-one Analogs against BRD4
| Compound | Modification from this compound | Target | Assay | IC50 (µM) | Kd (nM) | Reference |
| Compound 1 | (Structure not fully specified, but contains the benz(cd)indol-2(1H)-one core) | BRD2/3/4 | - | - | Potent Binder | [1] |
| Compound 85 | (Structure not fully specified, but contains the benz(cd)indol-2(1H)-one core) | BRD4 | - | - | 124 | [3] |
| Analog of 85 | (Structure not fully specified, but contains the benz(cd)indol-2(1H)-one core) | BRD4 | - | - | 137 | [3] |
| LT052 (Compound 68) | (Structure not fully specified, but contains the benz(cd)indol-2(1H)-one core) | BRD4(1) | - | >100-fold selective vs BRD4(2) | - | [5] |
Table 2: Inhibitory Activity of a Benz(cd)indol-2(1H)-one Analog against the Hedgehog Signaling Pathway
| Compound | Cell Line | Stimulation | Assay | pIC50 | IC50 (µM) | Reference |
| Compound 1 | SHH-LIGHT2 | ShhN | Luciferase Reporter | 6.1 ± 0.2 | ~0.79 | [1] |
| Compound 1 | SUFU-KO-LIGHT | - | Luciferase Reporter | 6.0 ± 0.1 | ~1.0 | [1] |
Note: Specific IC50 values for this compound against Aurora B kinase were not available in the reviewed literature.
Experimental Protocols
BRD4 Inhibition AlphaScreen Assay
This protocol describes a competitive binding assay to measure the ability of a test compound to displace a biotinylated ligand from the BRD4 bromodomain.
Materials:
-
Recombinant His-tagged BRD4 protein (BD1 or BD2)
-
Biotinylated ligand (e.g., biotin-JQ1)
-
AlphaScreen Nickel Chelate Donor Beads
-
AlphaScreen Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
Test compound solution
-
Recombinant BRD4 protein
-
Biotinylated ligand
-
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow for binding equilibrium to be reached.
-
Bead Addition: Add a suspension of AlphaScreen Nickel Chelate Donor Beads and Streptavidin Acceptor Beads to each well.
-
Incubation in the Dark: Incubate the plate in the dark at room temperature for 60-90 minutes to allow for bead-protein interaction.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the donor and acceptor beads are in close proximity due to the binding of the biotinylated ligand to the His-tagged BRD4.
-
Data Analysis: The IC50 value is calculated by plotting the AlphaScreen signal against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Hedgehog Signaling Pathway Inhibition Luciferase Reporter Assay
This protocol measures the inhibition of the Hedgehog signaling pathway in a cell-based reporter assay.
Materials:
-
SHH-LIGHT2 or SUFU-KO-LIGHT cells (mouse embryonic fibroblasts stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ShhN-conditioned medium (for SHH-LIGHT2 cells)
-
Test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with low-serum medium containing serial dilutions of the test compounds. For SHH-LIGHT2 cells, also add ShhN-conditioned medium to stimulate the pathway.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency. The pIC50 value is determined by plotting the normalized luciferase activity against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathways and a typical experimental workflow for evaluating these compounds, generated using the DOT language.
Caption: Mechanism of BRD4 Inhibition.
Caption: Hedgehog Pathway Inhibition.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Ethylbenz(cd)indol-2(1H)-one's Inhibitory Activity on Target Proteins
A comprehensive guide for researchers and drug development professionals validating the inhibitory potential of 1-Ethylbenz(cd)indol-2(1H)-one against key cellular targets. This document provides a comparative analysis with alternative inhibitors, supported by experimental data and detailed protocols.
This compound, a derivative of the benzo[cd]indol-2(1H)-one scaffold, has emerged as a promising modulator of multiple signaling pathways implicated in cancer and other diseases. This guide details its inhibitory activity against three primary target classes: Bromodomain and Extra-Terminal (BET) proteins, the Hedgehog (Hh) signaling pathway, and Autophagy-related cysteine peptidase 4B (Atg4B). Through a comparative lens, we evaluate its potency against established inhibitors and provide comprehensive experimental methodologies for validation.
Inhibitory Activity Profile: A Comparative Overview
The inhibitory potency of this compound and its analogs has been quantified against several key proteins. The following tables summarize the available quantitative data, offering a direct comparison with well-characterized alternative inhibitors.
Table 1: BET Bromodomain Inhibitory Activity
| Compound | Target | Assay Type | Potency (IC₅₀/Kd) |
| Benzo[cd]indol-2(1H)-one Derivative | BRD4 | Isothermal Titration Calorimetry (ITC) | Kd: 124 nM, 137 nM[1] |
| JQ1 | BRD4 | TR-FRET | IC₅₀: ~50 nM |
| I-BET762 (GSK525762A) | Pan-BET | AlphaScreen | IC₅₀: 35 nM |
| OTX015 (Birabresib) | Pan-BET | TR-FRET | IC₅₀: 19-39 nM |
Table 2: Hedgehog Signaling Pathway Inhibitory Activity
| Compound | Target/Assay | Cell Line | Potency (pIC₅₀/IC₅₀) |
| Benzo[cd]indol-2(1H)-one (Compound 1) | Gli-Luciferase Reporter | Shh-LIGHT2 | pIC₅₀: 6.5 ± 0.1[2] |
| Vismodegib (GDC-0449) | SMO | Various | IC₅₀: ~3 nM |
| Sonidegib (LDE225) | SMO | Various | IC₅₀: ~1.3 nM |
| GANT61 | GLI1/2 | Various | IC₅₀: ~5 µM |
Table 3: Atg4B Inhibitory Activity
| Compound | Target | Assay Type | Potency (IC₅₀) |
| Benzo[cd]indol-2(1H)-one Scaffold | Atg4B | AlphaScreen / MS-based | Identified as a novel scaffold[3] |
| NSC185058 | Atg4B | FRET-based | IC₅₀: >100 µM |
| S130 | Atg4B | FRET-based | IC₅₀: 3.24 µM |
| FMK-9a | Atg4B | FRET-based | IC₅₀: ~70-80 µM |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches for validation, the following diagrams illustrate the relevant signaling pathways and laboratory workflows.
References
- 1. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 1-Ethylbenz(cd)indol-2(1H)-one: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the cross-reactivity profile of 1-Ethylbenz(cd)indol-2(1H)-one, focusing on its interactions with BET bromodomains and other key kinase families.
This guide provides a comprehensive analysis of the inhibitory activity of this compound and its core scaffold, benzo[cd]indol-2(1H)-one, against various protein targets. While initially explored for its potential as a kinase inhibitor, significant research has highlighted its potent activity against the Bromodomain and Extra-Terminal (BET) family of proteins, crucial epigenetic regulators. This document summarizes the available quantitative data, details the experimental methodologies used for these assessments, and visualizes the key experimental workflows.
Comparative Inhibitory Activity
The primary target class for the benzo[cd]indol-2(1H)-one scaffold has been identified as the BET family of bromodomains, particularly BRD4. The following table summarizes the inhibitory activity of a representative compound from this class against the two bromodomains of BRD4.
| Target | Compound | Assay Type | IC50 (nM) | Notes |
| BRD4 BD1 | Benzo[cd]indol-2(1H)-one derivative | AlphaScreen | 49.5 ± 10.3 | Demonstrates high affinity for the first bromodomain of BRD4. |
| BRD4 BD2 | Benzo[cd]indol-2(1H)-one derivative | AlphaScreen | 2479 ± 170 | Exhibits approximately 50-fold selectivity for BD1 over BD2. |
Beyond BET bromodomains, the benzo[cd]indol-2(1H)-one scaffold has been investigated for its effects on other protein families. Derivatives of this compound have been evaluated as potential inhibitors of Aurora B kinase, a key regulator of cell division. Furthermore, this chemical scaffold has been identified as a novel inhibitor of Atg4B, a cysteine protease involved in autophagy. However, detailed quantitative cross-reactivity data against a broad panel of kinases for this compound is not extensively available in the public domain. The primary focus of published research has been on its potent anti-BET activity.
Experimental Methodologies
The determination of inhibitory activity against BET bromodomains and kinases involves various biochemical assays. The following are detailed protocols for representative assays relevant to the targets of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This assay quantitatively measures the binding of the test compound to a BET bromodomain by competing with a fluorescently labeled ligand.
Materials:
-
384-well low-volume white plates
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Recombinant Terbium (Tb)-labeled BET bromodomain (e.g., Tb-BRD4(BD1))
-
Biotinylated histone peptide ligand (e.g., biotin-H4K5acK8acK12acK16ac)
-
Streptavidin-d2 (SA-d2) acceptor
-
Test compound (this compound) serially diluted in DMSO
-
TR-FRET compatible plate reader
Protocol:
-
Prepare a 2X solution of Tb-labeled BET bromodomain in TR-FRET assay buffer.
-
Prepare a 2X solution of the biotinylated histone peptide and SA-d2 complex in TR-FRET assay buffer and incubate for 30 minutes at room temperature.
-
Dispense 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control) into the wells of a 384-well plate.
-
Add 5 µL of the 2X Tb-labeled BET bromodomain solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X biotinylated histone peptide/SA-d2 complex solution to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (d2 acceptor).
-
Calculate the 665/620 nm emission ratio.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™) for Aurora B Inhibition
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
White, opaque 96-well or 384-well plates
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Recombinant Aurora B kinase
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP solution
-
Test compound (this compound) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Luminometer
Protocol:
-
Set up the kinase reaction by adding the following to each well of a white plate:
-
Kinase Assay Buffer
-
Test compound or DMSO (vehicle control)
-
Aurora B kinase
-
Substrate
-
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway Context
This compound, through its inhibition of BET bromodomains, impacts critical signaling pathways involved in cell proliferation and cancer. BET proteins, like BRD4, are epigenetic readers that bind to acetylated histones and recruit transcriptional machinery to drive the expression of key oncogenes such as MYC. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound can displace them from chromatin, leading to the downregulation of oncoprotein expression and subsequent cell cycle arrest and apoptosis in cancer cells.
A Comparative Analysis of 1-Ethylbenz(cd)indol-2(1H)-one and Other Leading BET Bromodomain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Ethylbenz(cd)indol-2(1H)-one with other prominent BET (Bromodomain and Extra-Terminal) family inhibitors, supported by experimental data and detailed methodologies.
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of genes involved in cell proliferation and survival.[1] Their dysregulation is implicated in various cancers, making them a prime target for therapeutic intervention. This guide focuses on a comparative analysis of the emerging this compound scaffold against the well-established BET inhibitors JQ1, OTX-015 (Birabresib), and I-BET762 (Molibresib).
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potencies of the compared BET inhibitors. Lower IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values indicate higher potency and binding affinity, respectively.
Table 1: Biochemical Activity of BET Bromodomain Inhibitors
| Inhibitor | Target Bromodomain | IC50 (nM) | Kd (nM) | Assay Method |
| Benzo[cd]indol-2(1H)-one Derivative (Compound 85) | BRD4(1) | - | 124 | Isothermal Titration Calorimetry (ITC) |
| Benzo[cd]indol-2(1H)-one Derivative (Compound 85) | BRD4(1) | 410 | 137 | AlphaScreen |
| (+)-JQ1 | BRD4(1) | 77 | ~50 | AlphaScreen, ITC |
| (+)-JQ1 | BRD4(2) | 33 | ~90 | AlphaScreen, ITC |
| OTX-015 | Pan-BET (BRD2/3/4) | 92 - 112 | - | Not Specified |
| I-BET762 | Pan-BET (BRD2/3/4) | 32.5 - 42.5 | 50.5 - 61.3 | FRET, ITC |
Data sourced from multiple studies.[2][3][4][5][6][7][8][9]
Table 2: Cellular Activity of BET Bromodomain Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (nM) |
| Benzo[cd]indol-2(1H)-one Derivative (Compound 85) | MV4;11 | Acute Myeloid Leukemia | 480 |
| (+)-JQ1 | MV4;11 | Acute Myeloid Leukemia | 72 |
| (+)-JQ1 | NMC797 | NUT Midline Carcinoma | 69 |
| OTX-015 | Variety of Leukemia Lines | Acute Leukemia | Submicromolar |
| OTX-015 | Ependymoma Stem Cell Lines | Ependymoma | 121.7 - 451.1 |
| I-BET762 | AsPC-1 | Pancreatic Cancer | 231 |
| I-BET762 | CAPAN-1 | Pancreatic Cancer | 990 |
Data sourced from multiple studies.[8][10][11][12]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of BET inhibitors and a typical workflow for their evaluation.
Caption: Mechanism of BET inhibitor action on the BRD4-MYC signaling axis.
Caption: A generalized workflow for the preclinical evaluation of BET inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of BET inhibitors are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the ability of a test compound to disrupt the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain.
-
Principle: Donor beads are coated with streptavidin (which binds to the biotinylated histone peptide), and acceptor beads are coated with an anti-GST antibody (which binds to the GST-tagged bromodomain). When the histone and bromodomain interact, the beads are brought into close proximity. Laser excitation of the donor bead generates singlet oxygen, which excites the acceptor bead, producing a light signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[13]
-
Materials:
-
384-well OptiPlate™
-
Recombinant GST-tagged BRD4 bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
AlphaScreen assay buffer
-
Test inhibitors
-
AlphaScreen-capable plate reader
-
-
Procedure:
-
Add the GST-tagged BRD4, biotinylated histone peptide, and test inhibitor to the wells of a 384-well plate.
-
Incubate at room temperature for 30 minutes.
-
Add the anti-GST Acceptor beads and incubate for 60 minutes in the dark.
-
Add the Streptavidin Donor beads and incubate for another 30-60 minutes in the dark.
-
Read the plate on an AlphaScreen reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.[13]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay also measures the binding of a BET bromodomain to an acetylated histone peptide.
-
Principle: A Europium-labeled antibody (donor) binds to a His-tagged bromodomain, and a fluorescently-labeled streptavidin (acceptor) binds to a biotinylated acetylated histone peptide. When the bromodomain and histone peptide interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
384-well low-volume white plates
-
Recombinant His-tagged BRD4 bromodomain
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated APC (Acceptor)
-
TR-FRET assay buffer
-
Test inhibitors
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the test inhibitor, His-BRD4, and the biotinylated histone peptide.
-
Incubate for 1 hour to allow for binding.
-
Add the Europium-labeled anti-His antibody and Streptavidin-APC.
-
Incubate for another hour.
-
Read the plate using a TR-FRET plate reader, measuring emission at two wavelengths.
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50.[6]
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Target cells (e.g., cancer cell line)
-
Complete growth medium
-
BET inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the BET inhibitor or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the cellular IC50 value.[14][15][16]
-
Concluding Remarks
The benzo[cd]indol-2(1H)-one scaffold represents a promising new class of BET bromodomain inhibitors with potent biochemical and cellular activity.[2][3][8] While direct, head-to-head comparative studies with JQ1, OTX-015, and I-BET762 under identical experimental conditions are limited, the available data suggests that optimized derivatives of this compound can achieve comparable, and in some cases, more selective, inhibition of BET bromodomains.[17] Further preclinical development and in vivo studies are warranted to fully elucidate the therapeutic potential of this novel inhibitor class.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 1-Ethylbenz(cd)indol-2(1H)-one Derivatives: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-Ethylbenz(cd)indol-2(1H)-one derivatives, focusing on their structure-activity relationships (SAR) as potent inhibitors of key cancer-related targets. This document summarizes quantitative biological data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further drug discovery and development efforts.
The this compound scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of this core structure have demonstrated significant inhibitory activity against crucial cellular targets, including Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4, and Aurora B kinase. These targets are implicated in the regulation of gene expression and cell cycle progression, respectively, and their dysregulation is a hallmark of many cancers. This guide delves into the SAR of these compounds, offering insights into how structural modifications influence their biological activity.
Comparative Biological Activity of Benz(cd)indol-2(1H)-one Derivatives
The biological evaluation of a range of benz(cd)indol-2(1H)-one derivatives has revealed potent inhibitory activities against various cancer cell lines and specific protein targets. The following tables summarize the key quantitative data from these studies, highlighting the impact of different substitutions on the core scaffold.
Table 1: Inhibitory Activity of Benz(cd)indol-2(1H)-one Derivatives against BRD4
| Compound | R1 | R6 | IC50 (µM) for BRD4 | Reference |
| 1 | -CH2CH3 | -SO2NH-c-C4H7N-CO-piperidine | Not explicitly stated, but identified as a potent inhibitor | [1] |
| 23 | Not specified | Not specified | 1.02 | [2] |
| 24 | Not specified | Not specified | 1.43 | [2] |
| 28 | Not specified | Not specified | 1.55 | [2] |
| 44 | Not specified | Not specified | 3.02 | [2] |
Table 2: Antiproliferative Activity of Benz(cd)indol-2(1H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1f | MCF-7 | 0.003 | [3] |
| 1f | 7721 | 0.115 | [3] |
| A3 | A549 | 0.428 | [3] |
| A3 | P388 | 1.69 | [3] |
| 1 | MV4-11 | 11.67 | [2] |
| 23 | MV4-11 | 5.55 | [2] |
| 44 | MV4-11 | 11.54 | [2] |
Key Structure-Activity Relationship Insights
Analysis of the available data provides several key insights into the SAR of this compound and related derivatives:
-
The N-Ethyl Group: The ethyl substituent at the N1 position of the benz(cd)indol-2(1H)-one core is crucial for potent BET bromodomain inhibition. X-ray crystallography studies have shown that this ethyl group mimics the acetylated lysine, the natural binding partner of BET proteins, by occupying a key hydrophobic pocket in the binding site.[1]
-
Substituents at the 6-position: Modifications at the 6-position of the scaffold significantly influence the inhibitory activity. The introduction of a sulfonamide group at this position has been a key strategy in the development of potent BRD4 inhibitors.[1][2] Further elaboration of this sulfonamide moiety with various cyclic amines and other functional groups has led to derivatives with varying potencies.
-
Inversed Sulfonamide: An inversed sulfonamide derivative was found to be a slightly more potent BET bromodomain inhibitor in vitro, highlighting the importance of the orientation of this key functional group.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key biological assays cited.
BRD4 Inhibition Assay (AlphaScreen)
The inhibitory activity of the compounds against the first bromodomain of BRD4 (BRD4-BD1) is determined using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
-
Reagents and Materials: Recombinant human BRD4-BD1 protein, biotinylated histone H4 peptide (H4-AcK5/8/12/16), streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Procedure:
-
The assay is performed in 384-well plates.
-
A solution of BRD4-BD1 protein is pre-incubated with the test compound at various concentrations for a specified time at room temperature.
-
The biotinylated histone H4 peptide is then added to the wells.
-
A mixture of streptavidin-coated donor beads and anti-GST acceptor beads is added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of BRD4-BD1 bound to the histone peptide.
-
IC50 values are calculated from the dose-response curves.
-
Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MV4-11, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
In Vitro Aurora B Kinase Inhibition Assay
The inhibitory effect of the compounds on Aurora B kinase activity is measured using an in vitro enzyme assay.
-
Reagents and Materials: Recombinant human Aurora B kinase, a suitable substrate (e.g., histone H3), and ATP.
-
Procedure:
-
The kinase reaction is performed in a kinase buffer.
-
The test compound at various concentrations is pre-incubated with Aurora B kinase.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the level of substrate phosphorylation is quantified. This can be done using various methods, such as spectrophotometry or by detecting the amount of ADP produced using a commercially available kit.
-
IC50 values are calculated from the dose-response curves.
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
BET/BRD4 Inhibition and Downstream Effects
BRD4 is a key transcriptional regulator that binds to acetylated histones and recruits the transcriptional machinery to specific gene promoters, including those of oncogenes like c-Myc. By inhibiting BRD4, these compounds can down-regulate the expression of such oncogenes, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the BRD4 signaling pathway by this compound derivatives.
Aurora B Kinase Inhibition and Mitotic Disruption
Aurora B kinase is a crucial component of the chromosomal passenger complex, which orchestrates proper chromosome segregation and cytokinesis during mitosis. Inhibition of Aurora B leads to defects in these processes, resulting in polyploidy and ultimately, cell death.
Caption: Disruption of mitosis through the inhibition of Aurora B kinase.
Hedgehog Pathway Modulation
Interestingly, some benzo[cd]indol-2(1H)-one derivatives have also been identified as downstream inhibitors of the Hedgehog (HH) signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is linked to several cancers. The inhibition of the HH pathway by these compounds appears to be mediated through their interaction with BET bromodomains.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking the Efficacy of 1-Ethylbenz(cd)indol-2(1H)-one Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of the novel compound 1-Ethylbenz(cd)indol-2(1H)-one against established chemotherapeutic agents. The data presented herein is compiled from preclinical studies to offer an objective evaluation of its potential as a therapeutic candidate.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound and standard anticancer drugs was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values, representing the concentration of a drug that is required to inhibit 50% of cell growth or cause 50% of cell death, respectively, are summarized below. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions such as incubation time may vary between studies.
| Cell Line | This compound (LD50, µM) | Doxorubicin (IC50, µM) | Cisplatin (IC50, µM) | Paclitaxel (IC50, µM) |
| MV4-11 (Acute Myeloid Leukemia) | 3.5[1] | ~0.02 - 0.05 (72h) | 9.55 (72h)[2] | ~0.005 - 0.01 (72h)[3] |
| HL-60 (Acute Promyelocytic Leukemia) | 2.0[1] | ~0.015 - 0.05 (72h)[4] | ~5 - 10 (48h) | ~0.004 - 0.01 (72h)[5] |
| HT-29 (Colorectal Adenocarcinoma) | 8.5[1] | ~0.1 - 6.2 (72h)[6] | ~6.3 - 15 (72h)[7][8] | ~0.005 - 0.01 (72h)[9] |
Note on Data: The LD50 values for this compound are reported from a single study. The IC50 values for the comparator drugs are presented as ranges compiled from multiple sources with varying experimental protocols, primarily with a 72-hour incubation period where specified.
Signaling Pathways and Mechanism of Action
This compound has been identified as a multi-targeting agent, primarily exerting its anticancer effects through the inhibition of the Hedgehog signaling pathway and as a BET (Bromodomain and Extra-Terminal) bromodomain inhibitor.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (HH) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of various cancers. This compound acts as a downstream inhibitor of this pathway.[1][10] Unlike inhibitors that target the Smoothened (SMO) receptor, this compound appears to act further down the cascade, leading to a reduction in the levels of GLI (Glioma-associated oncogene) transcription factors.[1][10] The GLI proteins are the final effectors of the HH pathway, and their inhibition prevents the transcription of target genes involved in cell proliferation, survival, and differentiation.
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel mediates the PI3K/AKT/mTOR pathway to reduce proliferation of FLT3‑ITD+ AML cells and promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of paclitaxel on proliferation and apoptosis in human acute myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plos.figshare.com [plos.figshare.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vivo Validation of 1-Ethylbenz(cd)indol-2(1H)-one's Therapeutic Potential: A Comparative Analysis in Hepatocellular Carcinoma Lung Metastasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of a 1-Ethylbenz(cd)indol-2(1H)-one derivative, compound 15f, against established and emerging treatments for hepatocellular carcinoma (HCC) metastasis. The analysis is based on experimental data from preclinical murine models of lung metastasis.
Executive Summary
Metastasis is a critical determinant of prognosis in hepatocellular carcinoma. This guide evaluates the anti-metastatic efficacy of a novel benzo[cd]indol-2-one derivative, compound 15f, in a murine H22 hepatoma model. Its performance is compared with that of the multi-kinase inhibitors Sorafenib, Lenvatinib, and Regorafenib, as well as the natural product Ginsenoside Rg3. Compound 15f has demonstrated significant potential in reducing the formation of lung nodules. A key differentiator for compound 15f is its unique mechanism of action, which involves targeting lysosomes to induce apoptosis and autophagy, setting it apart from comparator drugs that primarily inhibit signaling pathways related to angiogenesis and cell proliferation.[1]
Comparative Analysis of In Vivo Anti-Metastatic Efficacy
The following tables summarize the available quantitative data from in vivo studies on the anti-metastatic effects of the selected compounds in HCC lung metastasis models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary across different studies.
Table 1: In Vivo Efficacy of Benzo[cd]indol-2-one Derivative 15f in a Murine H22 Hepatoma Lung Metastasis Model
| Compound | Dosage | Animal Model | Administration Route | Treatment Duration | Key Findings | Reference |
| Compound 15f | 5 mg/kg | Balb/c mice with H22 cell-induced lung metastasis | Intraperitoneal injection | 11 days | Significant reduction in the number of lung metastatic nodules. | [1] |
Table 2: In Vivo Efficacy of Comparator Drugs in HCC Lung Metastasis Models
| Compound | Dosage | Animal Model | Key Findings on Lung Metastasis | Reference |
| Sorafenib | 20 mg/kg | HCCLM3 xenograft model | Increased lung metastasis at this median dosage. | [2] |
| 40 mg/kg | HCCLM3 xenograft model | Inhibited lung metastasis at this high dosage. | [2] | |
| Lenvatinib | Not specified | In vivo HCC models | Has shown antitumor activity and become a first-line treatment alternative to Sorafenib.[3][4] | |
| Regorafenib | Not specified | Murine CRC liver metastasis model | Significantly delayed disease progression by inhibiting established liver metastases and preventing new metastases.[5] | |
| Ginsenoside Rg3 | Not specified | Dimethylnitrosamine-induced HCC model | Eliminated HCC metastasis to the lung.[6] |
Mechanism of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to combat cancer metastasis.
Benzo[cd]indol-2-one Derivative 15f
Compound 15f exhibits a unique lysosome-targeting mechanism. It is believed to enter cancer cells and accumulate in lysosomes, leading to the induction of both apoptosis and autophagy, which are cellular processes that can lead to cell death.[1]
Mechanism of Action for Compound 15f
Multi-Kinase Inhibitors (Sorafenib, Lenvatinib, Regorafenib)
These drugs function by inhibiting multiple tyrosine kinases that are involved in key signaling pathways responsible for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. By blocking these pathways, they can stifle tumor progression and spread.[1][3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Sorafenib promotes hepatocellular carcinoma invasion via interleukin-6/HIF-1α/PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Effect of Lenvatinib on Sorafenib-Resistant Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
A Comparative Guide to the Physicochemical Properties of Halogenated Benz[cd]indol-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the key physicochemical properties of 6-halogenated benz[cd]indol-2(1H)-one derivatives. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, Iodine) to the benz[cd]indol-2(1H)-one scaffold significantly influences its molecular characteristics, impacting properties crucial for drug development such as lipophilicity, solubility, and membrane permeability. Understanding these shifts is paramount for the rational design of novel therapeutics based on this privileged scaffold, which has been explored for various biological targets.
Due to the limited availability of direct experimental data for this specific series of compounds, this guide utilizes high-quality predicted data from the SwissADME cheminformatics tool. This approach ensures a consistent and comparable dataset, offering valuable insights into the structure-property relationships governed by halogen substitution.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of the parent benz[cd]indol-2(1H)-one and its 6-halogenated derivatives. These predicted values provide a quantitative basis for comparing the impact of different halogens on the molecule's behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (iLOGP) | Predicted Solubility (logS) | Topological Polar Surface Area (Ų) |
| Benz[cd]indol-2(1H)-one | C₁₁H₇NO | 169.18 | 1.85 | -2.69 | 29.10 |
| 6-Fluoro-benz[cd]indol-2(1H)-one | C₁₁H₆FNO | 187.17 | 2.01 | -2.85 | 29.10 |
| 6-Chloro-benz[cd]indol-2(1H)-one | C₁₁H₆ClNO | 203.62 | 2.40 | -3.27 | 29.10 |
| 6-Bromo-benz[cd]indol-2(1H)-one | C₁₁H₆BrNO | 248.08 | 2.57 | -3.51 | 29.10 |
| 6-Iodo-benz[cd]indol-2(1H)-one | C₁₁H₆INO | 295.08 | 2.92 | -3.94 | 29.10 |
Analysis of Trends: As the halogen at the 6-position moves down the group from Fluorine to Iodine, there is a clear and predictable increase in both molecular weight and lipophilicity (logP). Concurrently, the predicted aqueous solubility (logS) decreases, indicating that the bulkier and more lipophilic iodo-derivative is likely to be the least soluble in aqueous media. The Topological Polar Surface Area (TPSA) remains constant across the series, as the halogen substitution does not alter the number of polar atoms in the core structure.
Experimental Protocols for Physicochemical Property Determination
While the data presented is computational, the following are standard, validated experimental protocols for determining these crucial physicochemical parameters in a laboratory setting.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the gold-standard for experimentally determining the octanol-water partition coefficient (logP).[1]
-
Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipidic environment) and water (representing an aqueous environment). The logP is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
-
Methodology:
-
Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4).
-
Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol.
-
Add a precise volume of the pre-saturated aqueous phase to the octanol solution in a sealed container.
-
Agitate the container at a constant temperature until equilibrium is reached (typically for several hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]aqueous.
-
The logP is then calculated as log₁₀(P).
-
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. The equilibrium solubility is typically determined by the shake-flask method.
-
Principle: This method determines the saturation concentration of a compound in an aqueous medium at a specific temperature.
-
Methodology:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent (e.g., deionized water or buffer).
-
Seal the vial and agitate it in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Analyze the clear filtrate to determine the concentration of the dissolved compound, typically by HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
The measured concentration represents the equilibrium solubility of the compound.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the workflow for physicochemical characterization and the logical relationship between halogenation and the resulting properties.
Caption: Experimental workflow for the synthesis and physicochemical characterization of derivatives.
Caption: Logical relationship between halogen properties and resulting physicochemical changes.
References
Validating the Target Engagement of 1-Ethylbenz(cd)indol-2(1H)-one in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of 1-Ethylbenz(cd)indol-2(1H)-one, a heterocyclic compound with potential therapeutic applications. As a scaffold for various inhibitors, understanding its interaction with specific cellular targets is crucial for advancing drug discovery efforts. This document outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols for researchers.
Introduction to this compound and its Potential Targets
This compound belongs to the benzo[cd]indol-2(1H)-one class of compounds. Research suggests this scaffold is a versatile starting point for developing inhibitors for a range of biological targets.[1] Notably, derivatives of the parent compound, benzo[cd]indol-2(1H)-one, have been investigated for their activity against several key proteins implicated in disease, making them, and by extension this compound, attractive for further study.
Potential molecular targets for compounds based on this scaffold include:
-
Aurora B Kinase: A crucial regulator of cell division, its inhibition is a key strategy in cancer therapy.[2][3]
-
BET (Bromodomain and Extra-Terminal domain) Bromodomains (e.g., BRD4): These are readers of epigenetic marks and are implicated in cancer and inflammation.[4]
-
Atg4B (Autophagy-related gene 4B): A cysteine protease that plays a vital role in the autophagy pathway, a target for cancer and other diseases.[5]
Validating that this compound directly binds to and engages these or other potential targets within a cellular context is a critical step in its development as a chemical probe or therapeutic agent.
Methodologies for Validating Target Engagement
Several robust methods exist to confirm and quantify the interaction of a small molecule with its target protein in cellular models. This section compares three widely used approaches.
| Method | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This thermal shift is detected by quantifying the amount of soluble protein remaining after heat treatment.[6] | Label-free, applicable to intact cells and tissues, provides direct evidence of target engagement in a physiological context.[6] | Requires a specific antibody for the target protein, throughput can be limited with traditional Western blot detection. |
| Kinase Inhibition Assay (for Aurora B) | Measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This can be assessed through various detection methods, including luminescence, fluorescence, or radioactivity. | Highly quantitative, provides a direct measure of functional inhibition, adaptable to high-throughput screening. | Typically performed on purified enzymes or in cell lysates, which may not fully recapitulate the cellular environment. |
| Reporter Gene Assay (for BET Bromodomains) | Measures the transcriptional activity of a reporter gene under the control of a promoter regulated by the target bromodomain. Inhibition of the bromodomain leads to a decrease in reporter gene expression. | Cell-based, provides a functional readout of target inhibition, can be adapted for high-throughput screening. | Indirect measure of target engagement, can be affected by off-target effects on the signaling pathway. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for CETSA coupled with Western blotting.
Objective: To determine if this compound binds to and stabilizes a target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Alternative/comparator compound (e.g., a known inhibitor of the target)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, the comparator compound, or DMSO for a predetermined time.
-
-
Heat Shock:
-
After treatment, wash the cells with PBS.
-
Add a small volume of PBS to each plate.
-
Heat the cell plates at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a PCR machine or a temperature-controlled incubator. A no-heat control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after heat shock, lyse the cells by adding lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the no-heat control against the temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each treatment condition. A significant increase in Tm in the presence of this compound indicates target engagement.
-
In Vitro Kinase Inhibition Assay (Luminescent)
Objective: To quantify the inhibitory activity of this compound against a target kinase (e.g., Aurora B).
Materials:
-
Recombinant active kinase (e.g., Aurora B)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound
-
Alternative/comparator compound (e.g., AZD1152-HQPA)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound and the comparator compound in the appropriate solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted compounds or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol of the luminescent assay kit. This typically involves adding a reagent that depletes the remaining ATP and then a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal.
-
-
Data Analysis:
-
Measure the luminescence signal for each well.
-
Plot the percentage of kinase inhibition against the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Data Presentation and Comparison
The following tables illustrate how to present the quantitative data obtained from the described experiments for a clear comparison.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Cell Line | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | Target X | HeLa | - | 52.3 | - |
| This compound | Target X | HeLa | 10 | 56.8 | +4.5 |
| Comparator Compound Y | Target X | HeLa | 10 | 58.1 | +5.8 |
Table 2: In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
| This compound | Aurora B | [Insert experimental value] | [Insert data, e.g., >100-fold vs. Kinase Z] |
| AZD1152-HQPA (Comparator) | Aurora B | 0.37 | Highly selective for Aurora B over Aurora A (>1000-fold)[7] |
| Hesperadin (Comparator) | Aurora B | 250 | Selective for Aurora B[7] |
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can effectively illustrate the experimental processes and the biological context of the target.
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1830-56-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors via a structure-based virtual screening and a novel AlphaScreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Impact of N-Ethylation on the Biological Activity of the Benz(cd)indol-2(1H)-one Scaffold
A comparative analysis of 1-Ethylbenz(cd)indol-2(1H)-one and its un-ethylated parent scaffold, benz(cd)indol-2(1H)-one, reveals significant differences in their biological activity, particularly in the inhibition of epigenetic reader proteins known as bromodomains. The addition of the ethyl group at the N1-position of the benz(cd)indol-2(1H)-one core has been shown to be a critical determinant for potent inhibitory activity against the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription and are implicated in cancer and inflammation.
A seminal study in the Journal of Medicinal Chemistry by Xue et al. (2016) systematically explored the structure-activity relationship of a series of benzo[cd]indol-2(1H)-one derivatives as BET bromodomain inhibitors.[1] Their findings highlight that while the un-ethylated scaffold, benz(cd)indol-2(1H)-one, exhibits weak activity, the introduction of an ethyl group at the N1-position dramatically enhances its inhibitory potency.
Comparative Biological Activity
The primary target of these compounds is the acetyl-lysine binding pocket of BET bromodomains, particularly BRD4. The ethyl group of this compound was found to mimic the acetyl group of the natural ligand, acetylated lysine, leading to a significant increase in binding affinity.
| Compound | Target | IC50 (μM) | Binding Affinity (Kd, μM) |
| This compound | BRD4(BD1) | 0.41 | 0.137 |
| Benz(cd)indol-2(1H)-one | BRD4(BD1) | > 100 | Not Determined |
Table 1: Comparison of in vitro inhibitory activity against the first bromodomain of BRD4 (BRD4(BD1)). Data sourced from Xue et al. (2016).[1]
The data clearly indicates that this compound is a potent inhibitor of BRD4(BD1) with sub-micromolar activity, whereas the un-ethylated scaffold is largely inactive. This underscores the critical role of the N-ethyl group in conferring significant biological activity.
Subsequent studies have also explored derivatives of the benz(cd)indol-2(1H)-one scaffold for other biological targets, including the Hedgehog signaling pathway. A study on the evaluation of these compounds as downstream Hedgehog pathway inhibitors noted that a derivative containing the ethylated scaffold robustly inhibited the pathway with submicromolar potency.
Mechanism of Action: Targeting BET Bromodomains
The enhanced activity of the N-ethylated compound can be attributed to its structural mimicry of the natural substrate. X-ray crystallography studies have revealed that the ethyl group of this compound occupies the same pocket as the acetyl group of acetylated lysine, the endogenous binding partner of BET proteins. This interaction is crucial for the potent inhibition of BET bromodomain function.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of this compound on BET bromodomain-mediated gene expression.
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the biological activities of these compounds.
AlphaScreen Assay for BRD4 Inhibition
This assay was used to measure the in vitro inhibitory activity of the compounds against the BRD4(BD1) bromodomain.
Workflow:
Figure 2: Experimental workflow for the AlphaScreen assay.
Procedure:
-
A biotinylated histone H4 peptide, GST-tagged BRD4(BD1) protein, and the test compound were incubated in assay buffer.
-
Streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads were then added.
-
In the absence of an inhibitor, the binding of the histone peptide to the bromodomain brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.
-
In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the signal.
-
The concentration of the compound that causes a 50% reduction in the signal (IC50) was calculated.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC was employed to determine the dissociation constant (Kd) of the compounds for the BRD4(BD1) bromodomain.
Procedure:
-
The BRD4(BD1) protein was placed in the sample cell of the ITC instrument.
-
The test compound was loaded into the injection syringe.
-
The compound was titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection was measured.
-
The resulting data was fitted to a binding model to determine the dissociation constant (Kd), which is a measure of binding affinity.
Conclusion
The N-ethylation of the benz(cd)indol-2(1H)-one scaffold is a critical modification that confers potent inhibitory activity against BET bromodomains. While the un-ethylated core is largely inactive, this compound demonstrates significant potential as a lead compound for the development of novel therapeutics targeting diseases driven by aberrant BET protein function, such as cancer. The structure-activity relationship data strongly supports the rationale of targeting the acetyl-lysine binding pocket of bromodomains with small molecules that mimic the key interactions of the natural substrate. Further optimization of this scaffold may lead to the discovery of even more potent and selective inhibitors.
References
Evaluating the Selectivity of 1-Ethylbenz(cd)indol-2(1H)-one for BRD4_BD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of 1-Ethylbenz(cd)indol-2(1H)-one for the first bromodomain of BRD4 (BRD4_BD1). Due to the limited publicly available binding data for this compound, this guide utilizes data for the structurally similar compound, 1-Methylbenzo[cd]indol-2(1H)-one, as a proxy to evaluate its potential selectivity profile. The performance of this compound is compared against the well-characterized non-selective BET inhibitor, JQ1, and the BRD4_BD2 selective inhibitor, RVX-208. This guide includes quantitative binding data, detailed experimental protocols for key assays, and visualizations to illustrate experimental workflows and the principles of selectivity assessment.
Quantitative Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of 1-Methylbenzo[cd]indol-2(1H)-one, JQ1, and RVX-208 against the first and second bromodomains of BRD4. The selectivity fold is calculated as the ratio of IC50 (BRD4_BD2) / IC50 (BRD4_BD1) for BD1 selectivity and vice versa for BD2 selectivity.
| Compound | Target Bromodomain | IC50 (nM) | Selectivity Fold (BD1 vs. BD2) | Assay |
| 1-Methylbenzo[cd]indol-2(1H)-one * | BRD4_BD1 | 49.5 ± 10.3[1] | ~50-fold for BD1 | AlphaScreen |
| BRD4_BD2 | 2479 ± 170[1] | AlphaScreen | ||
| JQ1 | BRD4_BD1 | 77[2][3] | Non-selective (~2-fold for BD2) | AlphaScreen |
| BRD4_BD2 | 33[2][3] | AlphaScreen | ||
| RVX-208 | BRD4_BD1 | 87,000[4][5] | ~170-fold for BD2 | AlphaScreen |
| BRD4_BD2 | 510[4][5] | AlphaScreen |
*Data for 1-Methylbenzo[cd]indol-2(1H)-one is used as a proxy for this compound.
Experimental Workflow for Selectivity Profiling
The determination of a compound's selectivity for a specific bromodomain typically follows a standardized workflow. This involves primary screening to identify binders, followed by secondary assays to quantify binding affinity and selectivity against a panel of related proteins.
Signaling Pathway and Mechanism of Action
BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and subsequent gene expression. Inhibitors of BRD4 competitively bind to the acetyl-lysine binding pocket of its bromodomains, thereby displacing BRD4 from chromatin and downregulating the expression of target genes, such as the proto-oncogene c-Myc.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for two common assays used to determine the binding affinity and selectivity of bromodomain inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This protocol outlines a competitive binding assay to determine the IC50 of an inhibitor for a BRD4 bromodomain.
Materials:
-
Recombinant, purified GST-tagged BRD4_BD1 or His-tagged BRD4_BD2 protein.
-
Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac).
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Anti-GST or Ni-NTA coated Acceptor beads (PerkinElmer).
-
Test inhibitor (e.g., this compound) serially diluted.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).[6]
-
384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer).[6]
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compound in assay buffer into the wells of a 384-well plate. Include a DMSO control (vehicle).
-
Protein and Peptide Addition: Add the BRD4 bromodomain protein (BD1 or BD2) to the wells containing the compound and incubate for a defined period (e.g., 15-30 minutes) at room temperature. Following this, add the biotinylated histone peptide.[6][7]
-
Bead Addition: In subdued light, add the Acceptor beads (e.g., anti-GST for BRD4_BD1) and incubate for 30-60 minutes at room temperature. Subsequently, add the Streptavidin-coated Donor beads and incubate for another 30-60 minutes in the dark.[6]
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PerkinElmer) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.[8]
-
Data Analysis: The resulting luminescent signal is inversely proportional to the binding of the inhibitor. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This protocol describes a competitive binding assay to measure the inhibition of the BRD4 bromodomain-histone peptide interaction.
Materials:
-
Europium (Eu3+)-labeled donor fluorophore (e.g., Eu-W1024 labeled anti-GST antibody or directly labeled BRD4).
-
Acceptor fluorophore (e.g., Allophycocyanin (APC)-labeled streptavidin or a fluorescently labeled acetylated peptide).
-
GST-tagged BRD4_BD1 or BRD4_BD2 protein.
-
Biotinylated acetylated histone H4 peptide.
-
Test inhibitor serially diluted.
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 0.1% BSA).[8]
-
384-well low-volume black microplates.
Procedure:
-
Reagent Preparation: Prepare solutions of the BRD4 protein, biotinylated histone peptide, Eu3+-labeled donor, and APC-labeled acceptor in TR-FRET assay buffer.
-
Compound Dispensing: Add serial dilutions of the test inhibitor to the wells of the microplate. Include a DMSO control.
-
Reagent Addition: Add the GST-tagged BRD4 protein and the Eu3+-labeled anti-GST antibody to the wells and incubate to allow for complex formation.
-
Ligand Addition: Add the biotinylated histone peptide and the APC-labeled streptavidin to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[9]
-
Signal Reading: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor fluorophore at ~340 nm and measure the emission at two wavelengths: the donor emission (~620 nm) and the acceptor emission (~665 nm).[3][4][10]
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The signal will decrease as the inhibitor competes with the histone peptide for binding to the bromodomain. Plot the TR-FRET ratio against the inhibitor concentration and fit the curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Proper Disposal of 1-Ethylbenz(cd)indol-2(1H)-one: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Ethylbenz(cd)indol-2(1H)-one. It is essential for all laboratory personnel to consult their institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical before handling and disposal. This guide is intended to supplement, not replace, institutional procedures.
Hazard Assessment and Waste Characterization
Based on the available data for the structurally similar Benzo[cd]indol-2(1H)-one, the primary hazard associated with this compound is acute oral toxicity.[1] It is crucial to treat this compound as hazardous waste. The first step in proper disposal is to characterize the waste. Hazardous waste is typically categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3] this compound falls under the category of toxic waste.[4]
| Parameter | Information for this compound Waste Stream | Source/Justification |
| Hazard Classification | Toxic | Based on the hazard statement "Harmful if swallowed" for the related compound Benzo[cd]indol-2(1H)-one.[1] |
| Physical State | Solid or Liquid (in solution) | Depending on the experimental use. |
| Solvent Contamination | Note any solvents used to dissolve or rinse the compound. | Halogenated and non-halogenated solvents should be segregated. |
| Potential Reactivity | Note any incompatible materials it may have come into contact with. | Consult the SDS for any known incompatibilities. |
Step-by-Step Disposal Procedure
The overarching principle for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] This is typically facilitated through your institution's Environmental Health and Safety (EHS) department.
1. Segregation: Proper segregation of chemical waste is paramount to prevent dangerous reactions.[2]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, compatible container.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate.
2. Containment: Use appropriate containers for waste collection.
-
Containers must be in good condition, free from leaks or cracks, and made of a material compatible with the chemical waste.[5]
-
The container must have a secure, leak-proof closure and should be kept closed except when adding waste.[1][5]
-
It is best practice to use secondary containment, such as a larger, chemically resistant tub or bin, to mitigate spills or leaks.[2][5]
3. Labeling: Accurate and clear labeling of hazardous waste is a regulatory requirement and crucial for safety.[6][7] The label should be affixed to the container as soon as the first drop of waste is added.[5][8] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
A clear indication of the hazards (e.g., "Toxic").[7]
-
The accumulation start date (the date the first waste was added to the container).[7][9]
-
The name and contact information of the generating researcher or laboratory.[10]
4. Storage: Waste should be stored in a designated satellite accumulation area within the laboratory.
-
This area must be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure the storage area is well-ventilated.[2]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.[11]
5. Arranging for Disposal:
-
Once the waste container is full or you are ready to have it removed, contact your institution's EHS department to schedule a pickup.[5]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve filling out an online form or a physical tag.[12]
-
Never dispose of this compound down the drain or in the regular trash.[2][5]
6. Empty Container Disposal: Empty containers that held this compound must also be managed properly.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[5][13] The rinsate must be collected and disposed of as hazardous waste.[5][13]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, or as directed by your EHS department.[5][13]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Waste | St. John's University [stjohns.edu]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. actenviro.com [actenviro.com]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. labsafety.jhu.edu [labsafety.jhu.edu]
- 13. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling 1-Ethylbenz(cd)indol-2(1H)-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans with procedural, step-by-step guidance.
Hazard Assessment of a Structurally Similar Compound
Due to the absence of a specific SDS, the hazard profile of Benzo[cd]indol-2(1H)-one is used as a conservative proxy.[1] Based on this, 1-Ethylbenz(cd)indol-2(1H)-one should be handled as a compound that may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1]
| Hazard Category | GHS Pictogram | Hazard Statements (based on Benzo[cd]indol-2(1H)-one) |
| Acute Toxicity (Oral) | GHS07 (Harmful) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 (Harmful) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 (Harmful) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Harmful) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles are required at all times.[2] A face shield must be worn over goggles when there is a risk of splashes or sprays.[2][3] |
| Hands | Chemically Resistant Gloves | Double gloving is recommended. Use gloves with long cuffs that can be placed over the gown's cuff.[4] Gloves should be powder-free and disposable.[4][5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4] |
| Body | Long-Sleeved Laboratory Coat | A flame-resistant lab coat is required in research laboratories.[2] Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-Approved Respirator | An N-95 or higher-rated respirator should be used, especially when handling the compound as a powder or when there is a risk of aerosol generation.[4] A chemical cartridge-type respirator is necessary for large spills.[4] |
| Feet | Closed-Toed Shoes and Shoe Covers | Closed-toed shoes are mandatory in a laboratory setting.[2] Disposable shoe covers should be worn and removed before exiting the work area to prevent the spread of contamination.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for safety.
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.
-
-
Handling the Compound:
-
Work within a properly functioning chemical fume hood to minimize inhalation exposure.
-
When weighing the solid compound, do so in a manner that avoids generating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers of the compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be managed through your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation:
-
Collect all waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
This includes unused compounds, contaminated PPE, and any materials used for cleaning spills.
-
-
Container Labeling:
-
Label the waste container with the full chemical name: "this compound" and indicate that it is hazardous waste.
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Storage and Pickup:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste.
-
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
